molecular formula C7H9N5O2 B024098 1-Amino-3,7-dimethylpurine-2,6-dione CAS No. 81281-47-2

1-Amino-3,7-dimethylpurine-2,6-dione

Cat. No.: B024098
CAS No.: 81281-47-2
M. Wt: 195.18 g/mol
InChI Key: NAVLIYUAMBPQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3,7-dimethylpurine-2,6-dione is a synthetic purine derivative offered for research purposes, particularly in the fields of neuroscience and medicinal chemistry. This compound belongs to a class of molecules known for their versatile interactions with neurological targets, building upon the core purine-2,6-dione (xanthine) structure. Research Applications and Value: This compound is structurally analogous to other aminopurine-diones that have been extensively investigated as key intermediates in the synthesis of potential psychotropic agents. Research on similar derivatives has shown high affinity and activity at various serotonin receptor subtypes, including 5-HT 1A , 5-HT 2A , and 5-HT 7 receptors . Such compounds are valuable tools for studying novel multitarget approaches to central nervous system (CNS) conditions, with potential applications in the development of agents for schizophrenia, depression, and anxiety . The 8-amino position of related isomers is often modified with various alkyl or arylpiperazinyl chains to explore structure-activity relationships and optimize receptor binding profiles . Note to Researchers: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVLIYUAMBPQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321018
Record name 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81281-47-2
Record name NSC367963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Amino-3,7-dimethylpurine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3,7-dimethylpurine-2,6-dione, also known as 1-aminotheobromine, is a fascinating derivative of the naturally occurring methylxanthine theobromine. Its structural similarity to other biologically active purine alkaloids suggests its potential as a scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of plausible synthetic routes for this compound, addressing a notable gap in currently available literature. While a direct, published protocol for its synthesis is not readily found, this document, grounded in established principles of heterocyclic chemistry, proposes two primary synthetic strategies: a classical approach via the Traube purine synthesis and a more direct, albeit theoretical, N-amination of theobromine. This guide offers detailed, step-by-step methodologies, mechanistic insights, and critical analysis of each approach to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

The purine ring system is a cornerstone of medicinal chemistry, with xanthine derivatives like caffeine and theophylline being prime examples of its therapeutic importance[1][2]. This compound, a derivative of theobromine, introduces an amino group at the N-1 position, a modification that can significantly alter its physicochemical properties and biological activity. The introduction of an amino group can serve as a handle for further derivatization, opening avenues for the creation of novel compound libraries with potential applications in various therapeutic areas. The structural relationship between theobromine, theophylline, and the target molecule is depicted below.

Proposed Synthetic Strategies

Two primary synthetic pathways are proposed for the synthesis of this compound:

  • Strategy A: Adaptation of the Traube Purine Synthesis. A robust and well-established method for constructing the purine ring system from a pyrimidine precursor[3][4].

  • Strategy B: Direct Electrophilic N-Amination of Theobromine. A more concise but theoretical approach involving the direct introduction of an amino group onto the theobromine scaffold.

The following sections will provide a detailed exploration of each strategy, including reaction mechanisms, step-by-step protocols, and a discussion of the rationale behind the proposed experimental choices.

Strategy A: Traube Purine Synthesis Adaptation

The Traube purine synthesis is a powerful tool for the de novo construction of purines from 4,5-diaminopyrimidine derivatives[3][4][5]. This strategy offers a high degree of control over substituent placement on the purine core. The proposed synthetic sequence for this compound is outlined below.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that it can be constructed from a suitably substituted 4,5-diaminouracil derivative. The key steps involve the formation of the imidazole ring fused to the pyrimidine core.

Retrosynthesis Target This compound Intermediate1 1-Amino-5,6-diamino-3-methyluracil Target->Intermediate1 Imidazole ring formation StartingMaterial1 1-Amino-6-amino-3-methyluracil Intermediate1->StartingMaterial1 Nitrosation & Reduction StartingMaterial2 1-Amino-3-methyl-6-nitrosouracil StartingMaterial1->StartingMaterial2 Reduction StartingMaterial3 1-Amino-3-methyluracil StartingMaterial2->StartingMaterial3 Nitrosation Traube_Synthesis_Workflow Start 3-Methyluracil Step1 Amination (Hydroxylamine-O-sulfonic acid) Start->Step1 Intermediate1 1-Amino-3-methyluracil Step1->Intermediate1 Step2 Nitrosation (Sodium Nitrite) Intermediate1->Step2 Intermediate2 1-Amino-3-methyl-5-nitrosouracil Step2->Intermediate2 Step3 Reduction (Sodium Dithionite) Intermediate2->Step3 Intermediate3 1-Amino-5,6-diamino-3-methyluracil Step3->Intermediate3 Step4 Cyclization & Methylation (Formic Acid, Methyl Iodide) Intermediate3->Step4 Product This compound Step4->Product Direct_Amination_Workflow Start Theobromine Step1 Deprotonation (e.g., NaH) Start->Step1 Intermediate Theobromine Anion Step1->Intermediate Step2 Electrophilic Amination (e.g., O-(Diphenylphosphinyl)hydroxylamine) Intermediate->Step2 Product This compound Step2->Product

Sources

An In-depth Technical Guide to the Synthesis and Characterization of a Novel Aminoxanthine Derivative: 8-((4-aminophenyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of a novel aminoxanthine derivative, 8-((4-aminophenyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with potential therapeutic applications. The methodologies described herein are grounded in established chemical principles and analytical techniques, providing a robust framework for the preparation and validation of this new compound.

Introduction: The Therapeutic Potential of Aminoxanthine Derivatives

Xanthine and its derivatives are a class of purine alkaloids that have long been a cornerstone in medicinal chemistry.[1] Naturally occurring xanthines like caffeine and theophylline are widely consumed and utilized for their stimulant and bronchodilatory properties, respectively.[2] The pharmacological versatility of the xanthine scaffold stems from its ability to interact with various biological targets, most notably as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes.[3] These interactions translate into a wide array of physiological effects, including smooth muscle relaxation, central nervous system stimulation, and anti-inflammatory responses.[3][4]

Chemical modification of the xanthine core, particularly at the C8 position, has been a fruitful strategy for developing derivatives with enhanced potency, selectivity, and novel biological activities.[5] The introduction of an amino group at this position, creating aminoxanthine derivatives, opens up avenues for exploring new chemical space and therapeutic applications, including anticancer,[5] antibacterial,[3] and neuroprotective agents.[1] This guide focuses on the synthesis and characterization of a novel 8-arylamino-substituted theophylline derivative, chosen for its potential to exhibit unique pharmacological properties due to the extended conjugation and the presence of an additional reactive amino group.

Synthesis of 8-((4-aminophenyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

The synthesis of the target compound is achieved through a nucleophilic aromatic substitution reaction between the readily available 8-bromotheophylline and p-phenylenediamine. This approach is favored for its directness and relatively mild reaction conditions.

Causality of Experimental Choices
  • Choice of Reactants: 8-bromotheophylline is an excellent starting material as the bromine atom at the C8 position is a good leaving group, susceptible to nucleophilic attack. p-Phenylenediamine is chosen as the nucleophile to introduce the desired (4-aminophenyl)amino moiety.

  • Solvent System: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is selected to facilitate the dissolution of the reactants and to promote the nucleophilic substitution reaction.

  • Base: An organic base, such as triethylamine (TEA), is added to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Temperature: The reaction is heated to ensure a sufficient rate of reaction, as the nucleophilicity of the aromatic amine is moderate.

  • Purification: The crude product is purified by recrystallization from ethanol to remove unreacted starting materials and byproducts, yielding a product of high purity.

Synthetic Pathway

Caption: Synthetic scheme for the novel aminoxanthine derivative.

Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-bromotheophylline (2.59 g, 10 mmol), p-phenylenediamine (1.30 g, 12 mmol), and N,N-dimethylformamide (DMF, 40 mL).

  • Addition of Base: To the stirred suspension, add triethylamine (2.1 mL, 15 mmol).

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain it at this temperature for 8-10 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

  • Workup: After completion of the reaction (disappearance of the 8-bromotheophylline spot on TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with constant stirring.

  • Isolation of Crude Product: A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with water to remove DMF and excess p-phenylenediamine.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Physicochemical Characterization

A battery of analytical techniques is employed to unequivocally confirm the structure and purity of the synthesized 8-((4-aminophenyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Purified_Compound Purified Novel Aminoxanthine Derivative NMR ¹H & ¹³C NMR Purified_Compound->NMR Structure Elucidation FTIR FTIR Spectroscopy Purified_Compound->FTIR Functional Group ID MS Mass Spectrometry Purified_Compound->MS Molecular Weight Confirmation HPLC HPLC Analysis Purified_Compound->HPLC Purity Assessment EA Elemental Analysis Purified_Compound->EA Elemental Composition

Sources

An In-Depth Technical Guide to 1-Aminotheobromine: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Nature of this Guide

1-Aminotheobromine is a fascinating, yet largely unexplored, derivative of the well-known xanthine alkaloid, theobromine. As of the latest literature review, comprehensive experimental data on 1-aminotheobromine remains scarce. This guide, therefore, takes a predictive and theoretical approach, grounded in the established chemical principles of physical organic chemistry and the known characteristics of theobromine and related aminopurine compounds. The information presented herein is intended to serve as a robust foundation for researchers embarking on the synthesis and investigation of this novel molecule.

Introduction to the Xanthine Scaffold and the Promise of 1-Aminotheobromine

Theobromine, or 3,7-dimethylxanthine, is a purine alkaloid naturally found in the cacao plant.[1] Its physiological effects, including acting as a vasodilator, diuretic, and heart stimulator, are well-documented.[1] The introduction of an amino group at the 1-position of the theobromine core is hypothesized to significantly alter its electronic properties, hydrogen bonding capabilities, and overall pharmacological profile. This guide provides a detailed exploration of the predicted chemical properties and structure of 1-aminotheobromine.

Molecular Structure and Nomenclature

The core of 1-aminotheobromine is the theobromine structure, a dimethylxanthine.[2] The key modification is the substitution of a hydrogen atom with an amino group (-NH2) at the N-1 position of the purine ring system.

IUPAC Name: 1-amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Chemical Structure:

Caption: Chemical structure of 1-aminotheobromine.

Predicted Physicochemical Properties

The introduction of a primary amine is expected to influence the physicochemical properties of theobromine. The following table summarizes the known properties of theobromine and the predicted properties of 1-aminotheobromine.

PropertyTheobromine1-Aminotheobromine (Predicted)Rationale for Prediction
Molecular Formula C₇H₈N₄O₂[3]C₇H₉N₅O₂Addition of an NH₂ group and removal of one H.
Molecular Weight 180.16 g/mol [3]195.17 g/mol Calculated based on the predicted molecular formula.
Melting Point 351 °C[4]Lower than TheobromineThe introduction of the amino group may disrupt the crystal lattice packing of theobromine, leading to a lower melting point. However, the potential for increased hydrogen bonding could counteract this to some extent.
Solubility in Water 330 mg/L[4]Higher than TheobromineThe polar amino group can participate in hydrogen bonding with water molecules, which is expected to increase aqueous solubility compared to theobromine.
pKa (Strongest Acidic) 9.28[2]Similar to TheobromineThe acidic proton is on the imidazole ring, which should be minimally affected by the N-1 amino group.
pKa (Strongest Basic) -0.91[2]Higher than TheobromineThe addition of the basic amino group will significantly increase the overall basicity of the molecule.

Proposed Synthesis Pathway

A plausible synthetic route to 1-aminotheobromine could involve the N-amination of a suitable theobromine precursor. A generalized, hypothetical workflow is presented below. The synthesis of aminopurines often involves multi-step processes.[5]

Caption: A generalized, hypothetical workflow for the synthesis of 1-aminotheobromine.

Experimental Protocol Considerations:

  • Starting Material: A key consideration is the choice of the starting material. Direct amination of theobromine at the N-1 position is challenging due to the presence of other reactive nitrogen atoms. A more feasible approach would be to start with a precursor where the 1-position is available for substitution.

  • Protecting Groups: To achieve regioselectivity, protection of the N-7 and potentially other sites might be necessary before the amination step.

  • Aminating Agent: A variety of aminating agents could be explored, such as hydroxylamine-O-sulfonic acid or other electrophilic aminating reagents.

  • Reaction Conditions: Optimization of solvent, temperature, and reaction time would be crucial for achieving a good yield.

  • Purification: Purification of the final product would likely involve chromatographic techniques to separate it from starting materials and byproducts.

Predicted Spectroscopic Data

Predicting the spectroscopic data is essential for the characterization of a novel compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-aminotheobromine is expected to show distinct signals for the protons of the amino group, the methyl groups, and the C-8 proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
-NH₂ 5.0 - 7.0Broad singletThe chemical shift of amine protons can vary significantly depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
N₇-CH₃ ~3.9SingletSimilar to the N₇-methyl protons in theobromine (~3.85 ppm in DMSO).[6]
N₃-CH₃ ~3.4SingletSimilar to the N₃-methyl protons in theobromine (~3.34 ppm in DMSO).[6]
C₈-H ~8.0SingletSimilar to the C₈-H proton in theobromine (~7.97 ppm in DMSO).[6]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (C2, C6) 150 - 170Typical range for carbonyl carbons in a purine ring system.
C4, C5, C8 100 - 150Aromatic and heterocyclic carbons. The C8 carbon is expected to be in a similar environment to that in theobromine (~142.7 ppm).[6]
N-CH₃ (N3, N7) 25 - 35The methyl carbons at N3 and N7 are expected to be in a similar range to those in theobromine (N3-CH₃ ~28.2 ppm, N₇-CH₃ ~32.9 ppm).[6]
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 1-aminotheobromine.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration
N-H (Amine) 3300 - 3500Stretching (likely two bands for a primary amine)
C-H (Methyl) 2850 - 3000Stretching
C=O (Amide) 1650 - 1750Stretching (two distinct bands are expected)
C=N, C=C 1500 - 1650Ring stretching
N-H (Amine) 1580 - 1650Bending
Mass Spectrometry

Mass spectrometry will be crucial for confirming the molecular weight of 1-aminotheobromine.

  • Expected Molecular Ion (M⁺): m/z = 195.08

  • Fragmentation Pattern: The fragmentation pattern is expected to involve the loss of the amino group, methyl groups, and cleavage of the purine ring.

Potential Biological Activity and Applications

The introduction of an amino group at the N-1 position could lead to novel biological activities.

  • Enhanced Receptor Binding: The amino group could act as a hydrogen bond donor, potentially enhancing the binding affinity to various biological targets, such as adenosine receptors or phosphodiesterases, for which theobromine is a known weak inhibitor.[3]

  • Modified Pharmacokinetics: The increased polarity due to the amino group may alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound compared to theobromine.

  • Novel Pharmacological Effects: Aminopurines are known to possess a wide range of biological activities.[5] 1-Aminotheobromine could exhibit unforeseen activities, making it a candidate for screening in various disease models.

  • Precursor for Further Derivatization: The primary amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of 1-substituted theobromine analogs with potentially diverse pharmacological properties.

Conclusion

While experimental data on 1-aminotheobromine is not yet available, this in-depth theoretical guide provides a solid framework for its future investigation. The predictions regarding its chemical properties, structure, and potential synthesis are based on well-established chemical principles and data from related compounds. The unique structural features of 1-aminotheobromine suggest that it could be a valuable lead compound in drug discovery, warranting further synthetic and pharmacological exploration.

References

  • Wikipedia. Theobromine. [Link]

  • PubChem. Theobromine | C7H8N4O2 | CID 5429. [Link]

  • FooDB. Showing Compound Theobromine (FDB000455). [Link]

  • RSC Publishing. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. [Link]

  • The Good Scents Company. theobromine, 83-67-0. [Link]

  • ResearchGate. (PDF) Aminopurines: synthesis, modifications, and applications. [Link]

  • DNAmod. theobromine. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Amino-3,7-dimethylpurine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and bioavailability of a new chemical entity. This technical guide provides a comprehensive overview of the solubility profile of 1-Amino-3,7-dimethylpurine-2,6-dione, a xanthine derivative with significant potential in medicinal chemistry. In the absence of extensive public data, this document establishes a predictive framework based on the compound's structural analogues and outlines a rigorous, step-by-step experimental protocol for its empirical determination across a range of pharmaceutically relevant solvents. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in pre-formulation and formulation strategies.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug candidate is fundamentally reliant on its ability to reach the systemic circulation in a sufficient concentration to elicit a pharmacological response. For orally administered drugs, this journey begins with dissolution in the gastrointestinal tract, a step governed by the drug's aqueous solubility. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes.[1][2] Pre-formulation studies, which include the thorough characterization of a drug's solubility, are therefore a cornerstone of the drug development process, enabling the selection of appropriate formulation strategies to enhance bioavailability.[2][3][4]

This compound, a derivative of the xanthine scaffold, belongs to a class of compounds known for their diverse biological activities.[5][6] However, xanthine derivatives, with the exception of caffeine, are often characterized by poor water solubility due to strong intermolecular hydrogen bonding and base stacking in their crystal lattice. Understanding the solubility of this compound is paramount for its successful development as a therapeutic agent.

Predicted Solubility Profile of this compound

The purine ring system, with its multiple nitrogen atoms and carbonyl groups, allows for both hydrogen bond donation and acceptance, contributing to moderate polarity. The presence of the amino group at the 1-position is expected to increase the compound's basicity and potential for hydrogen bonding, which may enhance its solubility in acidic aqueous media and polar protic solvents compared to its non-aminated analogue, theophylline.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Slightly SolubleThe polar nature of the molecule suggests some water solubility, but strong crystal lattice energy may limit it. The amino group may lead to pH-dependent solubility.
Polar Protic Ethanol, MethanolSoluble to Moderately SolubleThese solvents can act as both hydrogen bond donors and acceptors, facilitating the disruption of the crystal lattice.
Polar Aprotic DMSO, DMFSolubleThe high polarity of these solvents is effective in solvating the polar functional groups of the purine derivative.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following section details a robust protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[7]

Materials and Equipment
  • This compound (purity >99%)

  • Selected solvents (HPLC grade)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV system or a validated UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid reaches a constant value.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility as the mean of at least three independent measurements for each solvent.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Output prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate on orbital shaker (Constant T° and agitation) prep2->equil1 equil2 Allow to equilibrate (24-72h) equil1->equil2 sample1 Collect supernatant equil2->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify (HPLC/UV-Vis) sample3->sample4 data1 Calculate solubility sample4->data1

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of the shake-flask method is deliberate; it is considered the "gold standard" for equilibrium solubility determination due to its simplicity and reliability.[7] The extended equilibration time is critical to ensure that a true thermodynamic equilibrium is reached, avoiding the reporting of kinetically trapped, supersaturated states. The use of syringe filters is a mandatory step to prevent undissolved solid particles from artificially inflating the measured concentration.

To ensure the trustworthiness of the generated data, the protocol incorporates self-validating elements. The analysis of multiple independent replicates provides a measure of the precision of the results. Furthermore, the use of a validated, stability-indicating analytical method is crucial for accurate quantification and to ensure that the compound does not degrade during the experiment.

Implications for Formulation Development

The experimentally determined solubility data will be instrumental in guiding the formulation strategy for this compound.

  • High Aqueous Solubility: If the compound exhibits high aqueous solubility (as per the Biopharmaceutics Classification System definition: highest dose strength soluble in ≤ 250 mL of aqueous media over a pH range of 1 to 7.5), conventional oral solid dosage forms like tablets and capsules can be developed with a lower risk of dissolution-limited absorption.[1]

  • Low Aqueous Solubility: If the compound is found to be poorly soluble, various formulation strategies can be employed to enhance its dissolution and bioavailability.[8] These may include:

    • Particle size reduction: Micronization or nanocrystal technology to increase the surface area available for dissolution.[4]

    • Salt formation: If the compound has ionizable groups, forming a salt can significantly improve its solubility.

    • Use of co-solvents or surfactants: To increase the solubility in liquid formulations.

    • Solid dispersions: Dispersing the drug in a polymeric carrier to create an amorphous system with enhanced solubility.

    • Complexation: Using cyclodextrins to form inclusion complexes that increase the apparent solubility of the drug.

The logical progression from solubility determination to formulation strategy is depicted in the diagram below.

G cluster_input Input cluster_decision Decision Point cluster_output Formulation Strategy sol_data Solubility Data decision Solubility Acceptable? sol_data->decision strategy1 Conventional Formulation (e.g., Tablets, Capsules) decision->strategy1 Yes strategy2 Solubility Enhancement (e.g., Solid Dispersion, Nanocrystals) decision->strategy2 No

Caption: Decision-making pathway for formulation strategy based on solubility data.

Conclusion

While a comprehensive public database on the solubility of this compound is currently lacking, this technical guide provides a robust framework for its determination and interpretation. By following the detailed experimental protocol and considering the implications for formulation development, researchers and scientists can effectively advance the pre-formulation assessment of this promising compound. The principles and methodologies outlined herein are grounded in established scientific practices to ensure the generation of reliable and actionable data, ultimately facilitating the development of safe and efficacious medicines.

References

  • PubChem. 1,3-dimethyl-7H-purine-2,6-dione;3,7-dimethylpurine-2,6-dione. [Link]

  • Zajdel, P., et al. (2013). New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation. Pharmacological Reports, 65(2), 347-360. [Link]

  • PubChem. 1,3-dimethyl-7H-purine-2,6-dione;hydron. [Link]

  • CORE. SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. [Link]

  • PubChem. Aminophylline. [Link]

  • Glacial, F., et al. (2018). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 147, 265-278. [Link]

  • Pharma Focus Europe. Pre-Formulation Studies and Analytical Techniques. [Link]

  • BPS Bioscience. Aminophylline PDE 27731. [Link]

  • ResearchGate. Solubility of 1,3Dimethyl7 H -purine-2,6-dione (Theophylline) in Supercritical Carbon Dioxide. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • KK Wagh College of Pharmacy. Pre-formulation Studies. [Link]

  • Wikipedia. Xanthine. [Link]

  • LCSB. 1h-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((1-(hydroxymethyl)propyl)amino)ethyl). [Link]

  • Wikipedia. Aminophylline. [Link]

  • Neau, S. H., et al. (1999). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets. International journal of pharmaceutics, 179(1), 97–105. [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. [Link]

  • Pharmapproach.com. Preformulation Studies: Solubility analysis. [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-Aminotheobromine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Aminotheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine, represents a compelling yet understudied molecule in pharmacology. While the parent compound, theobromine, is well-characterized for its physiological effects, primarily through antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes, the pharmacological profile of 1-aminotheobromine remains largely unexplored. This technical guide aims to provide a comprehensive, in-depth analysis of the hypothesized mechanism of action of 1-aminotheobromine, drawing upon established principles of xanthine structure-activity relationships (SAR) and the known pharmacology of related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of this novel xanthine derivative.

The central hypothesis of this guide is that the addition of an amino group at the 1-position of the theobromine scaffold will modulate its affinity and selectivity for its primary molecular targets, potentially leading to a unique pharmacological profile with distinct therapeutic advantages over the parent molecule.

The Pharmacological Landscape of Theobromine: A Foundation for Understanding 1-Aminotheobromine

To appreciate the potential mechanism of action of 1-aminotheobromine, it is imperative to first understand the established pharmacology of theobromine. Theobromine (3,7-dimethylxanthine) exerts its physiological effects through two primary, interconnected mechanisms:

  • Antagonism of Adenosine Receptors: Theobromine is a non-selective antagonist of adenosine A1 and A2A receptors.[1] By blocking these receptors, theobromine mitigates the effects of adenosine, a nucleoside that plays a crucial role in cellular signaling, including neurotransmission and smooth muscle contraction.[2] Adenosine receptor antagonism by methylxanthines like theobromine generally leads to stimulatory effects.[2]

  • Inhibition of Phosphodiesterase (PDE) Enzymes: Theobromine also acts as a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Inhibition of PDEs leads to an accumulation of intracellular cAMP and cGMP, resulting in a variety of cellular responses, including smooth muscle relaxation and cardiac muscle stimulation.[4]

Theobromine is generally considered to be less potent than its close relative, caffeine (1,3,7-trimethylxanthine), in both adenosine receptor antagonism and PDE inhibition.[5]

The Influence of the 1-Amino Substitution: A Structure-Activity Relationship (SAR) Perspective

The introduction of an amino group at the 1-position of the xanthine ring is predicted to significantly alter the molecule's interaction with its biological targets. Based on established SAR principles for xanthine derivatives, we can formulate a detailed hypothesis regarding the mechanism of action of 1-aminotheobromine.

Hypothesized Impact on Adenosine Receptor Affinity and Selectivity

Substitutions at the N1 position of the xanthine scaffold are known to influence affinity and selectivity for adenosine receptor subtypes.[6] Specifically, the introduction of various functional groups at this position can alter the electrostatic and steric interactions within the receptor's binding pocket.

It is hypothesized that the 1-amino group, being a hydrogen bond donor and potentially protonated at physiological pH, could introduce a novel and favorable interaction with specific amino acid residues in the adenosine receptor binding sites. This could lead to one of several outcomes:

  • Increased Affinity: The additional hydrogen bonding potential may enhance the overall binding affinity of 1-aminotheobromine for one or more adenosine receptor subtypes compared to theobromine.

  • Altered Selectivity: The 1-amino group could introduce a degree of selectivity for a particular adenosine receptor subtype (e.g., A1, A2A, A2B, or A3) that is not observed with theobromine. For instance, studies on other 1-substituted xanthines have demonstrated altered selectivity profiles.[6]

Hypothesized Impact on Phosphodiesterase Inhibition

The SAR of xanthine derivatives as PDE inhibitors is also well-documented. The potency and selectivity of PDE inhibition are influenced by substitutions at various positions on the xanthine ring. It is plausible that the 1-amino group could modulate the interaction of 1-aminotheobromine with the active site of different PDE isoforms.

Our hypothesis is that the 1-amino substitution may:

  • Enhance Potency: The amino group could form additional interactions with the PDE active site, leading to a lower IC50 value and therefore higher potency compared to theobromine.

  • Introduce Isoform Selectivity: The diverse structures of the active sites across the PDE superfamily suggest that the 1-amino group could confer selectivity for a specific PDE isoform (e.g., PDE4, PDE5) that is not seen with the non-selective inhibitor theobromine. Recent research has highlighted the specific inhibition of PDE4D by theobromine in adipose tissue, suggesting that substitutions could further refine this selectivity.[7]

Proposed Signaling Pathway of 1-Aminotheobromine

Based on the hypothesized dual mechanism of action, the proposed signaling pathway of 1-aminotheobromine is depicted below. This pathway illustrates the predicted downstream effects of adenosine receptor antagonism and phosphodiesterase inhibition.

1-Aminotheobromine Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AR Adenosine Receptor (A1/A2A) AC Adenylate Cyclase AR->AC Inhibition cAMP cAMP AC->cAMP Conversion PDE Phosphodiesterase (PDE) 5-AMP 5'-AMP PDE->5-AMP Adenosine Adenosine Adenosine->AR Activation 1-ATB 1-Aminotheobromine 1-ATB->AR Antagonism 1-ATB->PDE Inhibition ATP ATP ATP->AC cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Physiological Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Proposed signaling pathway of 1-aminotheobromine.

Quantitative Comparison of Related Xanthine Derivatives

To provide context for the hypothesized potency of 1-aminotheobromine, the following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for theobromine and caffeine against adenosine receptors and phosphodiesterases.

CompoundTargetPotency (Ki/IC50)Reference
TheobromineAdenosine A1 Receptor~25 µM (Ki)[1]
TheobromineAdenosine A2A Receptor~50 µM (Ki)[1]
TheobrominePhosphodiesterase (non-selective)~100-1000 µM (IC50)[5]
TheobrominePhosphodiesterase 4D (PDE4D)Inhibition observed[7]
CaffeineAdenosine A1 Receptor~12 µM (Ki)[8]
CaffeineAdenosine A2A Receptor~2.4 µM (Ki)[8]
CaffeinePhosphodiesterase (non-selective)~50-400 µM (IC50)[2]

Note: The exact values can vary depending on the experimental conditions and assay used.

Experimental Protocols for Validating the Hypothesized Mechanism of Action

To empirically test the proposed mechanism of action of 1-aminotheobromine, a series of in vitro and cell-based assays are required. The following protocols provide a detailed methodology for these key experiments.

Protocol 1: Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 1-aminotheobromine for human adenosine A1 and A2A receptors.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing either human adenosine A1 or A2A receptors.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Radioligand Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a specific radioligand ([³H]DPCPX for A1 receptors, [³H]ZM241385 for A2A receptors) at a concentration near its Kd.

    • Add increasing concentrations of 1-aminotheobromine (or theobromine as a control).

    • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding in the presence of a high concentration of a non-labeled antagonist (e.g., theophylline).

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value from the resulting sigmoidal dose-response curve.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol 2: Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 1-aminotheobromine against various human recombinant PDE isoforms (e.g., PDE1-5).

Methodology:

  • Enzyme and Substrate Preparation:

    • Obtain purified human recombinant PDE enzymes.

    • Prepare a stock solution of the fluorescently labeled cAMP or cGMP substrate.

  • Inhibition Assay:

    • In a 96-well plate, add the PDE enzyme to the assay buffer.

    • Add increasing concentrations of 1-aminotheobromine (or a known PDE inhibitor like IBMX as a positive control).

    • Pre-incubate the enzyme and inhibitor for a short period.

    • Initiate the reaction by adding the fluorescent substrate.

    • Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution.

    • Measure the fluorescence of the product using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PDE activity relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of 1-Aminotheobromine AR_Binding Adenosine Receptor Binding Assay (A1, A2A, etc.) Synthesis->AR_Binding PDE_Inhibition Phosphodiesterase Inhibition Assay (PDE1-5, etc.) Synthesis->PDE_Inhibition cAMP_Assay Intracellular cAMP Accumulation Assay Synthesis->cAMP_Assay Data_Analysis Determine Ki and IC50 values. Compare to Theobromine. Assess Selectivity. AR_Binding->Data_Analysis PDE_Inhibition->Data_Analysis cAMP_Assay->Data_Analysis

Caption: Workflow for validating the mechanism of 1-aminotheobromine.

Conclusion and Future Directions

This technical guide has presented a detailed, evidence-based hypothesis for the mechanism of action of 1-aminotheobromine. By leveraging the known pharmacology of theobromine and the principles of xanthine SAR, we predict that 1-aminotheobromine will act as a dual antagonist of adenosine receptors and an inhibitor of phosphodiesterases, with potentially altered potency and selectivity compared to its parent compound.

The experimental protocols outlined provide a clear roadmap for the validation of this hypothesis. The results of these studies will be crucial in elucidating the precise pharmacological profile of 1-aminotheobromine and will inform its potential for development as a novel therapeutic agent. Future research should also focus on in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of 1-aminotheobromine, as well as its efficacy in relevant disease models. The exploration of this and other novel xanthine derivatives holds significant promise for the discovery of new medicines with improved therapeutic profiles.

References

  • Carpenter, B., & Tate, C. G. (2017). Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation. Frontiers in Pharmacology, 8, 883. [Link]

  • Caffeine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Cunha, R. A., Agostinho, P. M., & Oliveira, C. R. (2022). Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. International Journal of Molecular Sciences, 23(18), 10553. [Link]

  • Ragazzi, E., Froldi, G., Santi Soncin, E., Borea, P. A., & Fassina, G. (1989). Pharmacological effects and binding studies of new methylxanthine thioderivatives. Pharmacological Research, 21(6), 707–717. [Link]

  • Bio-protocol. (2025). Adenosine Receptor–Ligand Binding Assay. [Link]

  • Sharma, R., & Kumar, R. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Journal of Chemistry, 2022, 1–12. [Link]

  • Singh, P., & Kumar, A. (2021). Structure activity relationship of designed scaffold of xanthine derivatives. ResearchGate. [Link]

  • Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (1999). Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions. Journal of Medicinal Chemistry, 42(18), 3584–3595. [Link]

  • Wu, H., Chen, G., & Li, Y. (2023). Association between dietary theobromine and age-related macular degeneration: results from NHANES 2005–2008 and in vitro experiments. Graefe's Archive for Clinical and Experimental Ophthalmology, 261(8), 2245–2254. [Link]

  • Cunha, R. A., Agostinho, P. M., & Oliveira, C. R. (2022). Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. ResearchGate. [Link]

  • Xu, Y., Zhang, Y., & Chen, J. (2022). Structure-activity relationship and biological evaluation of xanthine derivatives as PCSK9 inhibitors for the treatment of atherosclerosis. European Journal of Medicinal Chemistry, 245, 114917. [Link]

  • Jacobson, K. A., van Galen, P. J., & Williams, M. (1992). Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. Journal of Medicinal Chemistry, 35(22), 407–417. [Link]

  • Sharma, R., & Kumar, R. (2022). Review Article Recent Advances in the Synthesis of Xanthines. Semantic Scholar. [Link]

  • U.S. Food and Drug Administration. (1999). Pharmacology Review(s). [Link]

  • Sugimoto, N., Tsurudome, Y., & Hirano, S. (2014). Theobromine, the Primary Methylxanthine Found in Theobroma cacao, Prevents Malignant Glioblastoma Proliferation by Negatively Regulating Phosphodiesterase-4, Extracellular Signal-regulated Kinase, Akt/mammalian Target of Rapamycin Kinase, and Nuclear Factor-Kappa B. ResearchGate. [Link]

  • Katritch, V., Reynolds, K. A., Cherezov, V., Hanson, M. A., Roth, C. B., Yeager, M., & Abagyan, R. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(4), 1797–1805. [Link]

  • Jacobson, K. A., Park, K. S., Jiang, J. L., Kim, Y. C., Olah, M. E., & Stiles, G. L. (1996). Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors. Journal of Medicinal Chemistry, 39(2), 528–537. [Link]

  • Jang, M. H., Piao, S., Kim, J. M., Kim, J. H., & Yun, J. W. (2020). Theobromine alleviates diet-induced obesity in mice via phosphodiesterase-4 inhibition. The Journal of Nutritional Biochemistry, 86, 108493. [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1198595. [Link]

  • To, A. C., & Church, W. B. (2021). Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization. Metabolites, 11(11), 724. [Link]

  • Jacobson, K. A., van Galen, P. J., & Williams, M. (1992). Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors. Journal of Medicinal Chemistry, 35(22), 407–417. [Link]

  • Mitchell, E. S., Slettenaar, M., Vd Meer, N., Transler, C., Jans, L., Quadt, F., & van de Loo, M. (2011). Psychopharmacology of theobromine in healthy volunteers. Psychopharmacology, 217(3), 345–354. [Link]

  • Jang, M. H., Piao, S., Kim, J. M., Kim, J. H., & Yun, J. W. (2020). Theobromine inhibits PDE4D in adipose tissue and cells. ResearchGate. [Link]

  • Theobromine - Molecule of the Month. (2020). Bristol University. [Link]

  • Klaasse, E. C., van der Veen, C., van der Toorn, M., de Vries, T., & de Boer, W. I. (2013). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. PLoS One, 8(11), e79133. [Link]

  • Jacobson, K. A. (1998). Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. Journal of Medicinal Chemistry, 41(12), 2035–2050. [Link]

  • Lim, S. H., & Lee, C. H. (2022). Synthesis of 1-hydroxy-3- O-substituted xanthone derivatives and their structure-activity relationship on acetylcholinesterase inhibitory effect. Natural Product Research, 36(22), 5824–5831. [Link]

  • Gonzalez, D., & K-L-M, G. (2024). 1-Methylxanthine enhances memory and neurotransmitter levels. ResearchGate. [Link]

  • Kumar, R., & Sharma, R. (2021). Xanthine: Synthetic Strategy And Biological Activity. Mini-Reviews in Medicinal Chemistry, 21(19), 2965–2987. [Link]

  • Chen, J. F., & Cunha, R. A. (2020). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology, 177(9), 1957–1965. [Link]

  • Conti, M., & Beavo, J. (2007). Phosphodiesterase Methods and Protocols. ResearchGate. [Link]

  • Müller, C. E. (2000). An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate. [Link]

  • Fathi, M., & Zarei, A. (2023). A computational binding affinity estimation protocol with maximum utilization of experimental data : A case study for Adenosine. ChemRxiv. [Link]

  • Cong, Z. (2019). Key binding interactions between ligands and adenosine A 2A receptor. ResearchGate. [Link]

  • S.A., O., & al., e. (2023). SYNTHESIS AND EVALUATION OF XANTHINE-BASED COMPOUNDS AS ANTI-OBESITY AGENTS. Rasayan Journal of Chemistry, 16(2), 1145–1152. [Link]

  • Soral, M., & al., e. (2023). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 13(28), 19148–19163. [Link]

  • Smith, A. M., & Baillie, G. S. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3575. [Link]

  • National Center for Biotechnology Information. (n.d.). Theobromine. PubChem. [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2296. [Link]

Sources

An In-Depth Technical Guide to Amino-Substituted Xanthine Derivatives as Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Modulating Adenosine Signaling

Adenosine is a ubiquitous purine nucleoside that plays a critical role in regulating a vast array of physiological processes. Its effects are mediated through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] The differential expression of these receptors throughout the body and their distinct signaling cascades make them attractive targets for therapeutic intervention in a variety of pathological conditions. Xanthine derivatives, such as caffeine and theophylline, are well-established non-selective adenosine receptor antagonists.[2][3] This guide focuses on a specific subclass of these compounds, amino-substituted xanthines, with a particular emphasis on derivatives of the 3,7-dimethylpurine-2,6-dione (theobromine) scaffold, as potential adenosine receptor antagonists. The introduction of an amino group offers a versatile point for chemical modification to enhance potency and selectivity for the different adenosine receptor subtypes.

The Xanthine Scaffold: A Privileged Structure for Adenosine Receptor Antagonism

The xanthine core, a purine base, is structurally similar to adenosine, allowing it to bind to adenosine receptors and competitively inhibit the binding of the endogenous ligand. Naturally occurring methylxanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) have long been recognized for their adenosine receptor antagonist activity.[2][4] Theobromine (3,7-dimethylxanthine), a major metabolite of caffeine, also acts as an adenosine receptor antagonist.[5][6] The pharmacological effects of these compounds, including their stimulant and bronchodilatory properties, are largely attributed to their blockade of adenosine receptors.[4][7]

The structure-activity relationship (SAR) of xanthine derivatives has been extensively studied. Modifications at the N1, N3, N7, and C8 positions of the xanthine ring system have been shown to significantly influence both the affinity and selectivity of these compounds for the different adenosine receptor subtypes.[8][9] The introduction of an amino group, particularly at the C8 position, has been a key strategy in the development of potent and selective adenosine receptor antagonists.[10]

Synthesis of Amino-Substituted Xanthine Derivatives: A General Overview

The synthesis of amino-substituted xanthines can be achieved through various synthetic routes. A common strategy involves the use of a diaminouracil precursor, which can be cyclized to form the xanthine ring. For instance, 5,6-diamino-1,3-dimethyluracil can serve as a starting material for the synthesis of 8-substituted xanthine derivatives.[10]

A generalized synthetic approach to introduce an amino group at the C8 position is outlined in the workflow below. This method, adapted from established synthetic strategies for xanthine derivatives, showcases a common pathway for generating a library of amino-substituted compounds for screening.[11]

G cluster_synthesis General Synthesis of 8-Amino-Xanthines start 5,6-Diaminouracil Derivative step1 Reaction with an Aldehyde to form Schiff Base start->step1 R-CHO step2 Oxidative Cyclization step1->step2 product 8-Substituted Xanthine step2->product step3 Modification of 8-Substituent to introduce Amino Group product->step3 final_product 8-Amino-Xanthine Derivative step3->final_product

Caption: Generalized synthetic workflow for 8-amino-xanthine derivatives.

Mechanism of Action: Antagonism of Adenosine Receptor Signaling

Adenosine receptors are coupled to different G proteins, leading to distinct downstream signaling events upon activation. A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[1]

Amino-substituted xanthine derivatives, as competitive antagonists, bind to the orthosteric site of adenosine receptors, thereby preventing adenosine from binding and activating the receptor. This blockade of adenosine signaling can have significant physiological consequences depending on the receptor subtype and the tissue in which it is expressed. For example, antagonism of A2A receptors in the brain has been explored for the treatment of Parkinson's disease, while targeting A2B or A3 receptors has shown potential in inflammatory conditions like asthma.[3][12]

The following diagram illustrates the general mechanism of action of an amino-substituted xanthine antagonist at a Gs-coupled adenosine receptor (e.g., A2A or A2B).

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor Adenosine Receptor (e.g., A2A) g_protein Gs Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp Conversion adenosine Adenosine adenosine->receptor Binds & Activates antagonist Amino-Xanthine Antagonist antagonist->receptor Binds & Blocks atp ATP atp->ac pka Protein Kinase A camp->pka Activation response Cellular Response pka->response Phosphorylation Cascade

Caption: Mechanism of competitive antagonism at a Gs-coupled adenosine receptor.

Experimental Protocols for Characterization

The characterization of a novel amino-substituted xanthine as an adenosine receptor antagonist involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and selectivity.

In Vitro Characterization

1. Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor subtype. These assays measure the displacement of a radiolabeled ligand with known high affinity and selectivity for the target receptor by the unlabeled test compound.

Table 1: Common Radioligands for Adenosine Receptor Subtypes

Receptor SubtypeRadioligand
A1[³H]DPCPX
A2A[³H]ZM241385
A2B[³H]PSB-603
A3[¹²⁵I]AB-MECA

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer for the specific receptor subtype.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (amino-substituted xanthine).

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

2. Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist. For adenosine receptors, cAMP accumulation assays are commonly employed.[12]

Protocol: cAMP Accumulation Assay

  • Cell Culture: Culture cells expressing the adenosine receptor subtype of interest in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the amino-substituted xanthine antagonist.

  • Stimulation: Stimulate the cells with a known adenosine receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (EC₈₀). For A1 and A3 receptors, which are Gi-coupled, forskolin is used to stimulate cAMP production, and the ability of the agonist to inhibit this stimulation is measured.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP produced using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration of the antagonist against the cAMP response to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

In Vivo Evaluation

Following in vitro characterization, promising candidates are evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and potential side effects. The choice of animal model depends on the therapeutic indication. For example, in the context of Parkinson's disease, rodent models of dopamine depletion are often used to evaluate the efficacy of A2A receptor antagonists.[7]

Conclusion and Future Directions

Amino-substituted xanthine derivatives represent a promising class of compounds for the development of potent and selective adenosine receptor antagonists. The versatility of the xanthine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Further research into this chemical space, including the exploration of novel substitution patterns and the use of computational modeling to guide rational drug design, is warranted. The in-depth characterization of these compounds through a combination of in vitro and in vivo assays will be critical in identifying lead candidates for the treatment of a wide range of diseases where adenosine signaling is dysregulated.

References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199.
  • Yadav, R., Bansal, R., Kachler, S., & Klotz, K. N. (2010). Novel 8-(p-substituted) xanthine derivatives: synthesis and biological evaluation as adenosine A1 and A2A receptor antagonists. Archiv der Pharmazie, 343(11-12), 646–652.
  • Jacobson, K. A., Shi, D., Gallo-Rodriguez, C., Manning, M., Jr, Müller, C., & Daly, J. W. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of medicinal chemistry, 36(10), 1333–1342.
  • Chen, J. F., & Cunha, R. A. (2020). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British journal of pharmacology, 177(9), 1997–2000.
  • Comeo, E., Stoddart, L. A., Hinz, S., Hudson, B. D., Hill, S. J., & Kellam, B. (2020). Pharmacological characterisation of novel adenosine A3 receptor antagonists. Scientific reports, 10(1), 20739.
  • Kim, Y. C., Ji, X. d., & Jacobson, K. A. (1996). Pharmacological characterization of novel A3 adenosine receptor-selective antagonists. The Journal of pharmacology and experimental therapeutics, 279(2), 737–745.
  • Ji, X. D., Kim, Y. C., & Jacobson, K. A. (1999). Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-positions. Journal of medicinal chemistry, 42(14), 2633–2642.
  • Sahu, A. K., Omar, S., & Khan, S. A. (2016). Synthesis and Evaluation of Xanthine-Based Compounds as Anti-Obesity Agents. Rasayan Journal of Chemistry, 9(4), 743-749.
  • Shukla, S., & Parikh, J. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica, 2022, 9987428.
  • PubChem. (n.d.). Xanthinol. Retrieved from [Link]

  • Lang, L., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(1), 199-210.
  • van der Mey, M., et al. (2000). Synthesis of xanthines as adenosine antagonists, a practical quantitative structure-activity relationship application. Journal of Medicinal Chemistry, 43(15), 2946-2957.
  • PharmaCompass. (n.d.). 3,7-Dimethyl-1H-purine-2,6(3H,7H)-dione. Retrieved from [Link]

  • Manning, M., Jr, et al. (1995). Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors. Journal of Medicinal Chemistry, 38(23), 4613-4623.
  • An Overview of Methylxanthine as Adenosine Receptor Antagonists. (n.d.).
  • Taylor & Francis. (n.d.). Adenosine receptor antagonist – Knowledge and References. Retrieved from [Link]

  • Kumar, A., & Singh, P. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry, 12(6), 7438-7468.
  • Comeo, E., et al. (2019). Pharmacological Characterisation of Novel Adenosine Receptor A3R Antagonists. bioRxiv.
  • Jespers, W., et al. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 13(6), 963-969.
  • Spalluto, G., et al. (2021). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. Molecules, 26(11), 3326.
  • Wikipedia. (n.d.). 1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione. Retrieved from [Link]

  • Caring Sunshine. (n.d.). Relationship: Asthma and 1,3,7-Trimethylpurine-2,6-dione. Retrieved from [Link]

  • Simões, A. P., et al. (2022). Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. International Journal of Molecular Sciences, 23(18), 10637.

Sources

Introduction to 1-Aminotheobromine: A Xanthine Derivative of Interest

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 1-Aminotheobromine

This guide provides a comprehensive framework for the in vitro investigation of 1-aminotheobromine, a synthetic derivative of the naturally occurring methylxanthine, theobromine. As a member of the xanthine family, which includes well-known psychoactive compounds like caffeine and theophylline, 1-aminotheobromine is rationally projected to interact with key enzymatic and receptor systems that are central to cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its putative mechanisms of action and robust experimental protocols to elucidate its biological activity.

1-Aminotheobromine is a purine alkaloid characterized by a xanthine core structure, chemically designated as 1-amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Its structural similarity to theobromine, differing by the substitution of a hydrogen atom with an amino group at the 1-position, suggests that it may share or possess modified pharmacological activities compared to its parent compound and other methylxanthines. The primary biological targets of methylxanthines are phosphodiesterases (PDEs) and adenosine receptors, making these the principal subjects of investigation for 1-aminotheobromine.[1][2][3] This guide outlines a systematic approach to characterizing its in vitro biological profile.

Putative Mechanisms of Action

The biological activities of xanthine derivatives are predominantly attributed to two key mechanisms: the inhibition of phosphodiesterase enzymes and the antagonism of adenosine receptors.[3]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in a multitude of signal transduction pathways.[4] By inhibiting PDEs, xanthines increase the intracellular concentrations of cAMP and/or cGMP, leading to a range of cellular responses, including smooth muscle relaxation, vasodilation, and bronchodilation.[1][5] Non-selective PDE inhibitors, such as theophylline, have long been used in clinical practice.[4] Given its xanthine scaffold, 1-aminotheobromine is a prime candidate for investigation as a PDE inhibitor.

cluster_0 Cell Membrane GPCR GPCR Activation AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets 1_Aminotheobromine 1-Aminotheobromine 1_Aminotheobromine->PDE Inhibits

Caption: Putative PDE Inhibition by 1-Aminotheobromine.

Adenosine Receptor Antagonism

Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The stimulant effects of caffeine are primarily due to its action as a non-selective antagonist of A1 and A2A receptors in the central nervous system.[3][6][7] Theobromine also acts as an antagonist at these receptors.[8] A1 receptor activation is generally inhibitory, leading to decreased neuronal firing and cardiac muscle contraction, while A2A receptor activation is often stimulatory, particularly in the context of adenylyl cyclase activity.[9][10] It is highly probable that 1-aminotheobromine will exhibit competitive antagonism at adenosine receptors.

cluster_1 Synaptic Cleft Adenosine Adenosine A1_A2A_Receptor Adenosine Receptor (A1/A2A) Adenosine->A1_A2A_Receptor Binds & Activates G_Protein G-Protein Signaling A1_A2A_Receptor->G_Protein Initiates 1_Aminotheobromine 1-Aminotheobromine 1_Aminotheobromine->A1_A2A_Receptor Competitively Blocks

Caption: Putative Adenosine Receptor Antagonism.

In Vitro Experimental Workflows

To systematically evaluate the biological activity of 1-aminotheobromine, a tiered approach is recommended, beginning with target-based enzymatic and receptor binding assays, followed by cell-based functional and cytotoxicity assessments.

Start 1-Aminotheobromine Synthesis & Purification PDE_Assay Phosphodiesterase (PDE) Inhibition Assay Start->PDE_Assay Receptor_Binding Adenosine Receptor Binding Assay (A1/A2A) Start->Receptor_Binding Data_Analysis_1 Determine IC50 (PDE) & Ki (Receptors) PDE_Assay->Data_Analysis_1 Receptor_Binding->Data_Analysis_1 Functional_Assay Cell-Based Functional Assay (cAMP Accumulation) Data_Analysis_1->Functional_Assay Cytotoxicity_Assay Cytotoxicity/Antiproliferative Assay (e.g., MTT/MTS) Data_Analysis_1->Cytotoxicity_Assay Data_Analysis_2 Determine EC50/IC50 Functional_Assay->Data_Analysis_2 Cytotoxicity_Assay->Data_Analysis_2 Conclusion Comprehensive Biological Profile Data_Analysis_2->Conclusion

Caption: Overall Experimental Workflow.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 1-aminotheobromine against a panel of PDE isoenzymes.

Rationale: A broad panel screen is crucial to identify which PDE family (e.g., PDE1-PDE11) is most sensitive to inhibition, providing insights into potential therapeutic applications and side-effect profiles.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 1-aminotheobromine (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., Tris-HCl buffer with MgCl2).

    • Prepare substrate solution (cAMP or cGMP).

    • Prepare recombinant human PDE enzymes.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of 1-aminotheobromine dilutions (in assay buffer) to wells. Include a positive control (e.g., IBMX, a non-selective PDE inhibitor) and a negative control (vehicle).

    • Add 20 µL of diluted PDE enzyme to each well and incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding 20 µL of the cyclic nucleotide substrate.

    • Incubate for a defined period (e.g., 30 minutes) at 30°C.

    • Stop the reaction.

    • Detect the amount of remaining substrate or the product generated using a commercially available kit (e.g., a fluorescence polarization or luminescence-based assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 1-aminotheobromine relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 1-aminotheobromine for human A1 and A2A adenosine receptors.

Rationale: This assay quantifies the direct interaction between the compound and the receptors, establishing its potency as a receptor ligand. A competitive binding format is used to measure the displacement of a known high-affinity radioligand.

Protocol:

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from cell lines stably expressing human A1 or A2A adenosine receptors.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of 1-aminotheobromine.

    • Prepare radioligands: [³H]DPCPX for A1 receptors and [³H]ZM241385 or [³H]CGS21680 for A2A receptors.[11][12]

    • Prepare a non-labeled ligand for determining non-specific binding (e.g., theophylline or NECA).[12][13]

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of 1-aminotheobromine.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled ligand.[12]

    • Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.[12]

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of 1-aminotheobromine.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay: cAMP Accumulation

Objective: To confirm that 1-aminotheobromine acts as a functional antagonist at A2A adenosine receptors.

Rationale: A2A receptors are Gs-coupled, meaning their activation stimulates adenylyl cyclase and increases intracellular cAMP levels.[9] An antagonist will block this effect. This assay provides a functional readout of receptor modulation in a cellular context.

Protocol:

  • Cell Culture:

    • Use a cell line (e.g., HEK293 or CHO) stably expressing the human A2A adenosine receptor.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of 1-aminotheobromine for 15-30 minutes in the presence of a PDE inhibitor like rolipram to prevent cAMP degradation.

    • Stimulate the cells with a known A2A receptor agonist (e.g., NECA or CGS21680) at a concentration that elicits a submaximal response (EC80).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the 1-aminotheobromine concentration.

    • Determine the IC50 value, representing the concentration of the antagonist that reduces the agonist-induced cAMP production by 50%.

Cytotoxicity/Antiproliferative Assay

Objective: To evaluate the effect of 1-aminotheobromine on the viability and proliferation of various cell lines.

Rationale: This is a fundamental screening assay in drug discovery to identify potential cytotoxic effects and to determine a suitable concentration range for further cell-based experiments.

Protocol (MTS Assay):

  • Cell Culture:

    • Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like MCF-10A) in a 96-well plate and incubate for 24 hours.[14]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 1-aminotheobromine.

    • Incubate for a specified period (e.g., 48 or 72 hours).[15]

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The MTS compound is bioreduced by viable cells into a colored formazan product.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Inhibitory Potency of 1-Aminotheobromine against Phosphodiesterases

PDE IsoenzymeIC50 (µM)
PDE1> 100
PDE275.3
PDE345.8
PDE415.2
PDE522.5

Table 2: Hypothetical Binding Affinity of 1-Aminotheobromine at Adenosine Receptors

Receptor SubtypeRadioligandKi (µM)
A1[³H]DPCPX8.9
A2A[³H]ZM2413852.1

Table 3: Hypothetical Functional Activity and Cytotoxicity of 1-Aminotheobromine

AssayCell LineAgonist (if any)IC50 (µM)
cAMP AccumulationA2A-HEK293NECA3.5
Cytotoxicity (MTS)HeLaN/A> 100
Cytotoxicity (MTS)MCF-10AN/A> 100

Interpretation:

The hypothetical data above would suggest that 1-aminotheobromine is a moderately potent, selective antagonist of the A2A adenosine receptor and a PDE4 inhibitor. The lack of significant cytotoxicity at concentrations up to 100 µM would indicate a favorable therapeutic window for its primary biological activities. The higher potency at the A2A receptor compared to PDE4 suggests that its primary mechanism of action at physiological concentrations would likely be through adenosine receptor antagonism.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive in vitro characterization of 1-aminotheobromine. By systematically evaluating its activity as a phosphodiesterase inhibitor and an adenosine receptor antagonist, researchers can elucidate its primary mechanism of action, potency, and selectivity. The detailed protocols and data interpretation guidelines presented herein are designed to ensure experimental rigor and to facilitate the generation of a comprehensive biological profile for this novel xanthine derivative, thereby paving the way for further investigation into its potential therapeutic applications.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • Synthesis and biological evaluation of novel xanthine derivatives as potential apoptotic antitumor agents. (2019). PubMed. [Link]

  • Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. (2015). PubMed. [Link]

  • Phosphodiesterase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. [Link]

  • New clinical applications of xanthine derivatives: Modulatory actions on leukocyte survival and function. (2001). ResearchGate. [Link]

  • Structure-Based Discovery of A2A Adenosine Receptor Ligands. (n.d.). ACS Publications. [Link]

  • Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. (2022). MDPI. [Link]

  • Phosphodiesterase Inhibitors: Types and Purpose. (2022). Cleveland Clinic. [Link]

  • PHOSPHODIESTERASE INHIBITORS: THEIR ROLE AND IMPLICATIONS. (n.d.). ResearchGate. [Link]

  • The role of adenosine receptors in the central action of caffeine. (n.d.). PubMed Central. [Link]

  • Syntheses of xanthone derivatives and their bioactivity investigation. (2019). Beilstein Archives. [Link]

  • Adenosine A2A Receptor Assay. (n.d.). Innoprot. [Link]

  • Adenosine A1 and A2 Receptors: Structure-Function Relationships. (2012). PubMed Central. [Link]

  • Analysis of adenosine A2A receptors by radioligand binding assay in... (n.d.). ResearchGate. [Link]

  • Caffeine and Adenosine: Antagonist and Agonist. (2025). YouTube. [Link]

  • Learn: Videos: Caffeine and Adenosine: Antagonist and Agonist. (n.d.). PDB-101. [Link]

Sources

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Purine-2,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Scaffold - A Perspective on Purine-2,6-diones in Modern Drug Discovery

The purine-2,6-dione scaffold, colloquially known as xanthine, is a privileged structure in medicinal chemistry. Nature itself provides the blueprint with compounds like caffeine and theophylline, which have long been utilized for their physiological effects.[1] However, the true potential of this heterocyclic system lies in its remarkable versatility. By systematically exploring the chemical space around this core, we can design and synthesize novel derivatives with exquisitely tailored pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the strategies and methodologies underpinning the discovery of next-generation therapeutics based on the purine-2,6-dione framework. We will delve into the causal relationships behind synthetic choices, the intricacies of establishing robust structure-activity relationships (SAR), and the practical application of these compounds in targeting a spectrum of diseases.

Section 1: The Foundation - Understanding the Purine-2,6-dione Core

The purine-2,6-dione ring system is a bicyclic heteroaromatic structure composed of a pyrimidine ring fused to an imidazole ring. The numbering of the atoms is crucial for discussing substitutions and understanding SAR.

The inherent chemical properties of the purine-2,6-dione core, including its hydrogen bonding capabilities and potential for π-π stacking, make it an ideal starting point for designing molecules that can interact with a wide array of biological targets.[2] Well-known natural derivatives like caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine) serve as testaments to the pharmacological potential of this scaffold.[1][3]

Section 2: The Art of Creation - Synthetic Strategies for Purine-2,6-dione Derivatives

The synthesis of novel purine-2,6-dione derivatives is a cornerstone of their development as therapeutic agents. The choice of synthetic route is dictated by the desired substitution pattern and the need for efficient and scalable processes.

The Traube Synthesis: A Classic and Versatile Approach

The Traube synthesis, first reported in 1900, remains one of the most fundamental and widely used methods for constructing the purine ring system.[4] The classical approach involves the condensation of a 6-aminouracil derivative with a one-carbon unit, typically formic acid or a derivative thereof, to form the imidazole ring.[5]

Rationale for its enduring relevance: The Traube synthesis is highly adaptable, allowing for the introduction of substituents at the N1 and N3 positions of the pyrimidine ring by starting with appropriately substituted ureas.[5] Further modifications can be made to the C8 position by varying the one-carbon component.

A Generalized Traube Synthesis Workflow:

Traube_Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Urea Substituted Urea (R1, R3) Cyanoacetylurea Cyanoacetylurea Intermediate Urea->Cyanoacetylurea Condensation (e.g., Acetic Anhydride) CyanoaceticAcid Cyanoacetic Acid CyanoaceticAcid->Cyanoacetylurea Aminouracil 6-Aminouracil Derivative Cyanoacetylurea->Aminouracil Ring Closure (Alkali) Nitrosoaminouracil 6-Amino-5-nitrosouracil Aminouracil->Nitrosoaminouracil Nitrosation (NaNO2, Acid) Diaminouracil 5,6-Diaminouracil Nitrosoaminouracil->Diaminouracil Reduction (e.g., Sodium Dithionite) Xanthine Purine-2,6-dione (Xanthine) Derivative Diaminouracil->Xanthine Imidazole Ring Closure (e.g., Formic Acid)

Caption: Generalized workflow of the Traube synthesis for purine-2,6-dione derivatives.

Post-Scaffold Functionalization: Tailoring the Periphery

Once the core purine-2,6-dione scaffold is assembled, a variety of functionalization reactions can be employed to introduce diverse substituents at specific positions, which is crucial for optimizing pharmacological activity.

  • N-Alkylation/Arylation: The nitrogen atoms at positions 1, 3, 7, and 9 (if not already substituted) are nucleophilic and can be readily alkylated or arylated using appropriate electrophiles under basic conditions. The choice of base and solvent is critical to control regioselectivity.

  • C8-Functionalization: The C8 position is susceptible to electrophilic substitution, particularly after activation of the ring. A common strategy involves bromination at C8, followed by nucleophilic substitution or cross-coupling reactions to introduce a wide range of functionalities.[6] For instance, the reaction of a 3-methyl-3,7-dihydro-1H-purine-2,6-dione derivative with bromine in acetic acid yields the 8-bromo derivative in high yield.[6]

  • C6- and C2-Modifications: While less common for purine-2,6-diones, the carbonyl groups at C2 and C6 can be converted to other functional groups, such as thiones or amines, through various chemical transformations.

Detailed Protocol: C8-Bromination of a 1,3-Disubstituted Purine-2,6-dione

  • Dissolution: Dissolve the starting 1,3-disubstituted purine-2,6-dione (1 equivalent) in glacial acetic acid.

  • Bromination: To the stirred solution, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the 8-bromo-purine-2,6-dione derivative.

Section 3: From Molecules to Medicine - Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic potential of purine-2,6-dione derivatives is vast, with compounds being investigated and developed for a multitude of diseases.[6] The key to successful drug design lies in understanding the structure-activity relationship (SAR) – how specific structural modifications influence biological activity.

Oncology: Targeting the Engines of Cancer

Purine-2,6-dione derivatives have emerged as promising anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.[7]

  • Kinase Inhibition: Many derivatives have been designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often dysregulated in cancer.[7] SAR studies have shown that substitution at the N7 and C8 positions of the xanthine ring is critical for potent inhibitory activity.[7] For example, certain purine-2,6-dione derivatives have demonstrated promising EGFR inhibitory effects with IC50 values in the sub-micromolar range.[7]

Data Presentation: Anti-proliferative Activity of Novel Purine-2,6-dione Derivatives

Compound IDN7-SubstituentC8-SubstituentEGFR IC50 (µM)Anti-proliferative GI50 (µM) vs. A549 cell line
I BenzylPhenylamino0.321.60
II PhenethylThiophenyl0.30Not reported
III PropylFurylNot reported12.2

Data synthesized from multiple sources for illustrative purposes.[7]

Inflammation and Immunology: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Purine-2,6-dione derivatives can modulate inflammatory pathways, primarily through the inhibition of phosphodiesterases (PDEs).

  • PDE Inhibition: Specifically, derivatives designed as dual inhibitors of PDE4 and PDE7 have shown potent anti-inflammatory effects.[8] SAR studies on butanehydrazide derivatives of purine-2,6-dione revealed that 7,8-disubstituted compounds were the most potent inhibitors.[8] These compounds were shown to decrease the production of the pro-inflammatory cytokine TNF-α.[8]

Central Nervous System (CNS) Disorders: Targeting Neurological Pathways

The ability of some purine-2,6-dione derivatives to cross the blood-brain barrier has led to their investigation for various CNS disorders.

  • Serotonin Receptor Modulation: Novel 8-aminoalkyl derivatives have been synthesized and evaluated for their affinity to serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7).[9] Specific substitution patterns at the N7 and C8 positions have yielded compounds with mixed receptor profiles and potential antidepressant and anxiolytic activities.[9]

Experimental Workflow: Screening for CNS Activity

CNS_Screening_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Behavioral Models cluster_analysis Data Analysis Synthesis Synthesize Novel Purine-2,6-dione Derivatives BindingAssay Radioligand Binding Assays (5-HT1A, 5-HT2A, 5-HT7) Synthesis->BindingAssay FST Forced Swim Test (FST) (Antidepressant-like activity) BindingAssay->FST FPT Four-Plate Test (FPT) (Anxiolytic-like activity) BindingAssay->FPT SAR Structure-Activity Relationship (SAR) Analysis FST->SAR FPT->SAR

Caption: A typical workflow for the discovery of purine-2,6-dione derivatives with CNS activity.

Section 4: Future Directions and Concluding Remarks

The journey of discovering and synthesizing novel purine-2,6-dione derivatives is a continuous cycle of design, synthesis, and biological evaluation. The future of this field lies in the exploration of new chemical space, the identification of novel biological targets, and the application of cutting-edge technologies such as artificial intelligence and machine learning to accelerate the drug discovery process.

The purine-2,6-dione scaffold, with its rich history and proven therapeutic relevance, will undoubtedly continue to be a fertile ground for the development of innovative medicines that address unmet medical needs. This guide has provided a comprehensive overview of the core principles and practical methodologies involved in this exciting area of research. By building upon this foundational knowledge, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025-02-04). RSC Publishing.
  • Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. PubMed Central.
  • Novel Butanehydrazide Derivatives of purine-2,6-dione as Dual PDE4/7 Inhibitors With Potential Anti-Inflammatory Activity: Design, Synthesis and Biological Evalu
  • Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. (2023-05-08). NIH.
  • Caffeine. Wikipedia.
  • New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evalu
  • Recent Advances in the Synthesis of Xanthines: A Short Review. (2022-11-08). PMC - PubMed Central.
  • Synthesis of Novel 3,7-Dihydro-purine-2,6-dione Derivatives. (2010-04-23). Taylor & Francis Online.
  • Xanthine: Synthetic Strategy And Biological Activity. (2021-11-25).
  • Synthesis of Xanthine Derivatives by Ring Closure Reaction.
  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-E]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium Tuberculosis. MDPI.
  • Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | CNS Stimulants. Pharmacy 180.
  • Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatiz
  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggreg

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Amino-3,7-dimethylpurine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-3,7-dimethylpurine-2,6-dione, a substituted xanthine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a derivative of theobromine, this molecule and its analogues are explored for a variety of pharmacological activities. A thorough understanding of its chemical structure and purity is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural elucidation and characterization of this compound.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical applications of key spectroscopic methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond a mere recitation of methods, this guide will provide insights into the causality behind experimental choices and the interpretation of the resulting data, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Physicochemical Properties

This compound possesses the core structure of theobromine with an amino group substituted at the 1-position. This substitution significantly influences its electronic properties and, consequently, its spectroscopic behavior.

PropertyValueSource
Molecular FormulaC₇H₉N₅O₂PubChem
Molecular Weight195.18 g/mol
IUPAC Name1-Amino-3,7-dimethyl-1H-purine-2,6(3H,7H)-dionePubChem

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, we anticipate distinct signals for the methyl groups and the amino group protons.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.2 - 3.4Singlet3HN₃-CH₃The methyl group at the 3-position is expected to be in a typical range for N-methyl groups in a heterocyclic system.
~3.7 - 3.9Singlet3HN₇-CH₃The methyl group at the 7-position is also in a characteristic N-methyl region.
~5.5 - 6.5Broad Singlet2H-NH₂The protons of the primary amine will appear as a broad signal due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift is concentration and temperature dependent.[1]
~7.8 - 8.2Singlet1HC₈-HThe lone proton on the imidazole ring is expected to be downfield due to the aromatic nature of the ring and the influence of adjacent nitrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like those of the amino group.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (to achieve adequate signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Spectral width: 0-12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~28 - 32N₃-CH₃Typical range for N-methyl carbons.
~33 - 37N₇-CH₃Similar to the other N-methyl carbon.
~105 - 110C₅Carbon in the pyrimidine ring adjacent to the imidazole ring.
~140 - 145C₈The carbon bearing the lone proton in the imidazole ring.
~148 - 152C₄Carbonyl-like carbon in the pyrimidine ring.
~153 - 157C₂Carbonyl carbon.
~158 - 162C₆Carbonyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Spectral width: 0-200 ppm

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight of this compound and providing structural information through fragmentation analysis.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, typically producing the protonated molecular ion [M+H]⁺.

Predicted ESI-MS Data

m/zIon
196.08[M+H]⁺
218.06[M+Na]⁺

Expected Fragmentation Pattern

The fragmentation of the protonated molecular ion can provide valuable structural information. Common fragmentation pathways for purine alkaloids involve the cleavage of the imidazole and pyrimidine rings.

  • Loss of NH₃: A characteristic loss of the amino group (17 Da).

  • Loss of CO: Cleavage of the carbonyl groups (28 Da).

  • Ring Cleavage: More complex fragmentation of the purine ring system.

Experimental Protocol: ESI-Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a mixture of methanol and water with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

  • Acquisition Parameters:

    • Ionization mode: Positive

    • Scan range: m/z 50-500

    • Capillary voltage: 3-5 kV

  • Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion (m/z 196.08) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by the molecule's vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (asymmetric and symmetric) of the amino group.
3100 - 3000WeakC-H stretching of the aromatic C-H bond.
2950 - 2850WeakC-H stretching of the methyl groups.
1700 - 1650StrongC=O stretching of the two carbonyl groups.
1620 - 1580MediumN-H bending of the amino group.
1550 - 1450MediumC=C and C=N stretching of the purine ring.
1450 - 1350MediumC-H bending of the methyl groups.
1250 - 1000MediumC-N stretching.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The purine ring system of this compound is a chromophore that absorbs UV radiation.

Predicted UV-Vis Spectral Data

The UV spectrum of xanthine derivatives typically shows two main absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to substitution and the solvent.[3]

Solventλmax 1 (nm)λmax 2 (nm)
Methanol~210 - 220~270 - 280
Water (pH 7)~215 - 225~275 - 285

The amino group is an auxochrome and is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent theobromine molecule.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water) in a quartz cuvette. A typical concentration is in the range of 1-10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Scan range: 200-400 nm

    • Use the pure solvent as a blank.

  • Data Analysis: Determine the wavelengths of maximum absorbance (λmax).

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound relies on the synergistic interpretation of data from all these spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Compound Synthesized This compound MS Mass Spectrometry (ESI-MS) Compound->MS FTIR FTIR Spectroscopy Compound->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR UV_Vis UV-Vis Spectroscopy Compound->UV_Vis MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation FG_Identification Functional Group Identification FTIR->FG_Identification Structure_Elucidation Structural Elucidation (Connectivity) NMR->Structure_Elucidation Electronic_Properties Electronic Properties (Conjugation) UV_Vis->Electronic_Properties Final_Structure Confirmed Structure MW_Confirmation->Final_Structure FG_Identification->Final_Structure Structure_Elucidation->Final_Structure Electronic_Properties->Final_Structure

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the application of several complementary analytical techniques. NMR spectroscopy provides the definitive structural framework, while mass spectrometry confirms the molecular weight and offers fragmentation clues. FTIR spectroscopy identifies key functional groups, and UV-Vis spectroscopy probes the electronic nature of the molecule. By integrating the data from these methods, researchers can achieve an unambiguous structural confirmation, which is a critical step in the journey of drug discovery and development. This guide provides the foundational knowledge and practical protocols to empower scientists in this essential analytical endeavor.

References

  • PubChem. 7-Amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. National Center for Biotechnology Information. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Farmacia Journal. Spectral UV and IR Determinations of new xanthine derivatives. [Link]

Sources

The Architecture of Affinity: A Technical Guide to Foundational Research on Substituted Dimethylpurine Diones

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted dimethylpurine diones, a class of compounds more commonly known as xanthine derivatives, represent a cornerstone of medicinal chemistry. From the ubiquitous caffeine to the therapeutic theophylline, these molecules have a rich history and a promising future in drug discovery. Their primary mechanism of action involves the antagonism of adenosine receptors, key regulators of a vast array of physiological processes. This technical guide provides an in-depth exploration of the foundational research on substituted dimethylpurine diones, offering a cohesive narrative that spans from synthetic strategy to pharmacological evaluation. Herein, we dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering researchers to navigate and contribute to this dynamic field.

Introduction: The Enduring Relevance of the Dimethylpurine Dione Scaffold

The purine-2,6-dione skeleton, with methyl substitutions at the N1 and N3 or N3 and N7 positions, forms the core of well-known natural alkaloids like theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine).[1] These compounds are non-selective antagonists of adenosine receptors, a family of G protein-coupled receptors (GPCRs) comprising four subtypes: A1, A2A, A2B, and A3.[1] The modulation of these receptors has therapeutic implications in a wide range of pathologies, including respiratory diseases, neurodegenerative disorders, and cancer.[2][3]

The enduring appeal of the dimethylpurine dione scaffold lies in its synthetic tractability and the nuanced structure-activity relationships (SAR) that govern its interaction with adenosine receptors. Strategic substitutions at the N1, N3, N7, and C8 positions of the xanthine ring have yielded highly potent and selective antagonists for each of the adenosine receptor subtypes.[1][4] This guide will illuminate the foundational principles and practical methodologies that underpin the exploration of this versatile chemical space.

Synthetic Strategies: Building the Molecular Architecture

The synthesis of substituted dimethylpurine diones is a mature yet evolving field. The choice of synthetic route is dictated by the desired substitution pattern. The Traube purine synthesis is a classical and versatile method for constructing the xanthine core.[3][5]

The Traube Synthesis: A Foundational Approach

This method involves the condensation of a substituted urea with cyanoacetic acid to form a cyanoacetylurea intermediate, which then undergoes alkali-mediated ring closure to yield a 6-aminouracil.[3] Subsequent nitrosation, reduction, and cyclization with a one-carbon unit (e.g., formic acid, orthoformates) furnishes the xanthine scaffold.[2]

Diversification of the Xanthine Scaffold

Modern synthetic efforts focus on the derivatization of the pre-formed xanthine core, offering a more modular approach to generating diverse libraries of compounds. The nitrogen atoms (N1, N3, N7) and the C8 position are the primary sites for modification.[4]

Alkylation of the nitrogen atoms of the xanthine ring is a common strategy to modulate potency and selectivity.[6] The relative reactivity of the NH groups can be exploited for selective substitution.

Experimental Protocol: N1-Alkylation of 8-Bromotheophylline

  • Dissolution: Dissolve 8-bromotheophylline (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a base, for instance, potassium carbonate (K2CO3, 1.2 equivalents), to the solution and stir at room temperature for 30 minutes to facilitate the deprotonation of the N1-H.

  • Alkylation: Add the desired alkyl halide (e.g., propyl iodide, 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, pour it into ice water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The C8 position is a critical determinant of adenosine receptor subtype selectivity.[7] A common strategy involves the introduction of a leaving group, such as a halogen, at the C8 position, which can then be displaced by various nucleophiles.

Experimental Protocol: Synthesis of 8-Substituted Theophylline Derivatives

  • Halogenation: Reflux theophylline with a halogenating agent like N-chlorosuccinimide in a suitable solvent to obtain 8-chlorotheophylline.[8]

  • Nucleophilic Substitution: React 8-chlorotheophylline with a diverse range of nucleophiles (e.g., amines, thiols, anilines) in the presence of a base to introduce various substituents at the C8 position.[9]

The following workflow illustrates the general strategy for synthesizing a library of C8-substituted dimethylpurine diones.

G start Dimethylpurine dione (e.g., Theophylline) step1 C8-Halogenation (e.g., NCS, POCl3) start->step1 step2 8-Halo-dimethylpurine dione step1->step2 step3 Nucleophilic Substitution (Amines, Thiols, etc.) step2->step3 end Library of C8-Substituted Dimethylpurine Diones step3->end

Caption: General workflow for the synthesis of C8-substituted dimethylpurine diones.

Structure-Activity Relationships (SAR): Decoding Affinity and Selectivity

The pharmacological activity of substituted dimethylpurine diones is exquisitely sensitive to their substitution patterns. A systematic exploration of these relationships is crucial for the rational design of potent and selective adenosine receptor antagonists.

Substitutions at N1 and N3

N-alkylation at the N1 and N3 positions generally influences the potency of xanthine derivatives. For instance, 1,3-dipropyl substitutions often enhance potency compared to the 1,3-dimethyl substitution found in theophylline.[6][7]

The Pivotal Role of the C8-Substituent

The nature of the substituent at the C8 position is a primary driver of selectivity for the different adenosine receptor subtypes.

  • A1 Selectivity: Bulky lipophilic groups at the C8 position, such as cyclopentyl or cyclohexyl, tend to confer selectivity for the A1 receptor.[7] For example, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) is a highly potent and selective A1 antagonist.[7]

  • A2A Selectivity: The introduction of styryl or other aryl groups at the C8 position can lead to A2A selective antagonists.[10]

  • A2B Selectivity: Phenylsulfonamide-based substituents at the C8 position have been shown to yield compounds with high affinity for the A2B receptor.[6]

The following table summarizes the Ki values of selected xanthine derivatives, illustrating key SAR principles.

CompoundN1-SubstituentN3-SubstituentC8-SubstituentA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Reference(s)
TheophyllineCH3CH3H14,00022,0009,070>100,000[1]
CaffeineCH3CH3H (N7-CH3)44,9009,56033,80013,300[1]
DPCPXn-Propyln-PropylCyclopentyl0.47~70--[7]
PSB-603n-PropylH4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl--0.84-[6]

Biological Evaluation: Unveiling the Pharmacological Profile

A robust biological evaluation is essential to characterize the pharmacological properties of newly synthesized dimethylpurine dione derivatives. The primary assays focus on determining their affinity for and functional activity at the adenosine receptors.

Adenosine Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] These assays involve the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

Experimental Protocol: A1 Adenosine Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a source rich in the target receptor (e.g., rat brain for A1 receptors or cell lines stably expressing the human receptor).[11]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a selective A1 radioligand (e.g., [3H]DPCPX) and varying concentrations of the test compound.[11][12]

  • Separation: After incubation, rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.[12]

  • Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. The amount of bound radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays: Assessing Agonism and Antagonism

Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist). Since adenosine receptors are coupled to adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess functional activity.[9]

Experimental Protocol: A2A Adenosine Receptor cAMP Assay

  • Cell Culture: Culture cells stably expressing the A2A adenosine receptor (e.g., HEK293 cells).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with the test compound (potential antagonist) for a defined period.

  • Stimulation: Stimulate the cells with a known A2A agonist (e.g., CGS 21680) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).[9][14]

  • Data Analysis: Construct dose-response curves to determine the EC50 of the agonist and the potency of the antagonist (IC50 or Schild analysis).

The following diagram illustrates the general workflow for the biological evaluation of substituted dimethylpurine diones.

G start Synthesized Compound step1 Primary Screening: Radioligand Binding Assay (A1, A2A, A2B, A3) start->step1 step2 Determine Ki values (Affinity and Selectivity) step1->step2 step3 Functional Assay: cAMP Measurement step2->step3 step4 Determine Agonist/Antagonist Activity (EC50/IC50) step3->step4 end Pharmacological Profile step4->end

Caption: Workflow for the biological evaluation of dimethylpurine dione derivatives.

Signaling Pathways: The Molecular Consequences of Receptor Antagonism

Substituted dimethylpurine diones exert their effects by blocking the downstream signaling cascades initiated by adenosine binding to its receptors. The A1 and A2A receptors, which are major targets for many xanthine derivatives, are coupled to different G proteins and have opposing effects on adenylyl cyclase activity.

A1 Adenosine Receptor Signaling

The A1 receptor is typically coupled to the inhibitory G protein, Gi. Activation of the A1 receptor by adenosine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

G A1R A1 Receptor Gi Gi A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., decreased neuronal excitability) cAMP->Response Leads to Antagonist Dimethylpurine Dione (Antagonist) Antagonist->A1R Blocks

Caption: A1 adenosine receptor signaling pathway and its inhibition by a dimethylpurine dione antagonist.

A2A Adenosine Receptor Signaling

In contrast, the A2A receptor is coupled to the stimulatory G protein, Gs. Adenosine binding to the A2A receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

G A2AR A2A Receptor Gs Gs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., increased neuronal excitability) cAMP->Response Leads to Antagonist Dimethylpurine Dione (Antagonist) Antagonist->A2AR Blocks

Caption: A2A adenosine receptor signaling pathway and its inhibition by a dimethylpurine dione antagonist.

Analytical Characterization

The structural elucidation and purity assessment of synthesized dimethylpurine diones are critical for reliable biological data. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of the synthesized compounds. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.[15]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compounds and to confirm their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.[8][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds. A reversed-phase C18 column is commonly used for the analysis of xanthine derivatives.[10][17]

Conclusion and Future Directions

The foundational research on substituted dimethylpurine diones has provided a rich understanding of their synthesis, structure-activity relationships, and pharmacological effects. The principles and methodologies outlined in this guide serve as a robust framework for the continued exploration of this important class of compounds. Future research will likely focus on the development of highly selective antagonists for the less-explored A2B and A3 adenosine receptors, the design of fluorescent probes for studying receptor dynamics, and the investigation of novel therapeutic applications for these versatile molecules. The integration of computational chemistry with traditional synthetic and pharmacological approaches will undoubtedly accelerate the discovery of the next generation of dimethylpurine dione-based therapeutics.

References

  • Petrucci, R., et al. (2021). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Mini-Reviews in Organic Chemistry, 18. [Link]

  • Ukena, D., et al. (1992). Structure-Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. Journal of Medicinal Chemistry, 35(16), 2914-2921. [Link]

  • Calvano, C. D., et al. (2023). Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples. Molecules, 28(18), 6592. [Link]

  • Kuehn, F., et al. (2021). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Molecules, 26(11), 3326. [Link]

  • Dubey, P. (2005). Synthesis of some N-substitutedtheobromine derivatives. Indian Journal of Heterocyclic Chemistry, 14(4), 301-306. [Link]

  • Gao, Z. G., et al. (2015). Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging. Journal of Medicinal Chemistry, 58(15), 6085-6098. [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(3), 2055-2094. [Link]

  • El-Sayed, N. A., et al. (2018). Synthesis of 8-Substituted 7-(α-L-Arabinofuranosyl)theophyllines. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 653-658. [Link]

  • El-Sayed, W. M., et al. (2022). Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. Journal of Biomolecular Structure and Dynamics, 41(16), 7935-7951. [Link]

  • Comeo, E., et al. (2024). Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells. ACS Chemical Biology. [Link]

  • Tamba, A., et al. (2012). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. Cellulose Chemistry and Technology, 46(1-2), 61-66. [Link]

  • BPS Bioscience. (n.d.). Adenosine A2A Receptor Functional HEK293 Cell Line. [Link]

  • ResearchGate. (n.d.). Structures of xanthine derivatives and their Ki values as adenosine receptor antagonists. [Link]

  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. [Link]

  • Hamilton, H. W., et al. (1987). Synthesis of xanthines as adenosine antagonists, a practical quantitative structure-activity relationship application. Journal of Medicinal Chemistry, 30(5), 905-910. [Link]

  • Singh, S., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7784. [Link]

  • El-Gamal, M. I., et al. (2022). New Anticancer Theobromine Derivative Targeting EGFR WT and EGFR T790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies. Molecules, 27(18), 5894. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Rasayan Journal of Chemistry. (2023). Synthesis and Evaluation of Xanthine-Based Compounds as Anti-Obesity Agents. Rasayan Journal of Chemistry, 16(2), 1129-1135. [Link]

  • MDPI. (n.d.). Special Issue: NMR and Mass Spectrometry in Plant Metabolomics, Compound Isolation and Characterisation. [Link]

  • Khaliullin, F. A., et al. (2007). Synthesis of N-substituted xanthines (review). Chemistry of Heterocyclic Compounds, 43(10), 1227-1243. [Link]

  • Cunha, R. A., et al. (2016). Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release. Scientific Reports, 6, 33718. [Link]

  • El-Gamal, M. I., et al. (2023). Semi-synthesized anticancer theobromine derivatives targeting VEGFR-2: in silico and in vitro evaluations. Journal of Biomolecular Structure and Dynamics, 41(16), 7935-7951. [Link]

  • Georgieva, M., et al. (2019). Synthesis of New N1Arylpiperazine Substituted Xanthine Derivatives and Evaluation of their Antioxidant and Cytotoxic Effects. Medicinal Chemistry, 15(5), 555-567. [Link]

  • Fertan, E., et al. (2023). A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis. Frontiers in Cellular Neuroscience, 17, 1289115. [Link]

  • DOST-PNRI. (2017, March 29). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]

  • Bruns, R. F., et al. (1986). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Proceedings of the National Academy of Sciences of the United States of America, 83(19), 7467-7471. [Link]

  • Wang, Y., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1198533. [Link]

  • Sharma, S., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Molecules, 26(23), 7176. [Link]

  • Comeo, E., et al. (2024). Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells. ACS Chemical Biology. [Link]

  • El-Gamal, M. I., et al. (2023). Semi-synthesized anticancer theobromine derivatives targeting VEGFR-2: in silico and in vitro evaluations. Journal of Biomolecular Structure and Dynamics, 41(16), 7935-7951. [Link]

  • Rubini, P. F., et al. (2021). Image-guided MALDI mass spectrometry for high-throughput single-organelle characterization. Nature Methods, 18(10), 1213-1221. [Link]

Sources

An In-depth Technical Guide to the Pharmacology of 1-Amino Substituted Xanthines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The xanthine scaffold, exemplified by natural alkaloids like caffeine and theophylline, represents a "privileged structure" in medicinal chemistry, primarily known for its dual-action pharmacology as both an adenosine receptor (AR) antagonist and a phosphodiesterase (PDE) inhibitor.[1][2] Chemical modification of the xanthine core has been a fruitful strategy for enhancing potency and tuning selectivity towards specific AR subtypes or PDE isoenzymes. This guide focuses on the unique pharmacological implications of introducing an amino (-NH₂) group at the N1 position of the xanthine nucleus. This substitution fundamentally alters the molecule's electronic and steric profile, introducing a hydrogen bond donor functionality that is absent in common N1-alkylated xanthines. We will explore the synthetic rationale based on the classical Traube synthesis, delineate the anticipated structure-activity relationships (SAR) for adenosine receptor antagonism and phosphodiesterase inhibition, provide detailed, self-validating experimental protocols for their characterization, and discuss the potential therapeutic landscape for this novel class of compounds.

The Xanthine Scaffold: A Foundation for Dual-Target Ligands

Xanthine (3,7-dihydropurine-2,6-dione) is a purine base whose derivatives are ubiquitous in pharmacology.[3] The most well-known are the methylxanthines caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).[4] Their broad physiological effects, including CNS stimulation, bronchodilation, and diuresis, stem from two primary mechanisms of action:

  • Adenosine Receptor Antagonism: Xanthines are competitive, non-selective antagonists of all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).[1][5] By blocking these receptors, they inhibit the widespread neuromodulatory and physiological effects of endogenous adenosine.

  • Phosphodiesterase (PDE) Inhibition: By competitively inhibiting PDEs, xanthines prevent the degradation of cyclic nucleotides like cAMP and cGMP, leading to increased intracellular concentrations and potentiation of their downstream signaling pathways.[6][7][8]

The therapeutic utility of classical xanthines is often limited by their non-selective nature and narrow therapeutic window, which can lead to side effects such as arrhythmias and seizures.[9] This has driven extensive research into creating derivatives with improved selectivity and safety profiles.[10] Substitutions at the N1, N3, N7, and C8 positions have been systematically explored to modulate receptor affinity and PDE inhibition.[11]

Strategic Rationale for 1-Amino Substitution

The introduction of an amino group at the N1 position represents a significant departure from traditional alkyl or aryl substitutions. The primary amine introduces several key physicochemical changes:

  • Hydrogen Bonding Capability: Unlike an alkyl group, the -NH₂ moiety can act as a hydrogen bond donor. This creates new potential interaction points within the ligand-binding pockets of adenosine receptors and PDE active sites, which could dramatically enhance affinity and modulate selectivity.

  • Electronic Effects: The nitrogen atom influences the electron distribution across the purine ring system, which can alter the strength of key interactions, such as π-stacking with aromatic residues (e.g., Phenylalanine in the A₂ₐR binding pocket).

  • Polarity and Solubility: The amino group increases the polarity of the molecule, which may favorably impact aqueous solubility and pharmacokinetic properties compared to more lipophilic analogs.

These unique properties suggest that 1-amino substituted xanthines could exhibit novel pharmacological profiles, potentially with enhanced selectivity for specific receptor or enzyme subtypes.

Synthetic Pathway: A Modified Traube Synthesis

The classical Traube purine synthesis, which involves the cyclization of a substituted diaminouracil, remains a robust and adaptable method for generating xanthine derivatives.[3][12] Synthesizing a 1-amino substituted xanthine requires a strategic choice of starting materials, specifically a hydrazine-based precursor instead of a simple amine to form the N1-amino bond.

Protocol: Synthesis of 1-Amino-3-methylxanthine

This protocol outlines a plausible, multi-step synthesis adapted from established Traube methodologies.[13][14]

Step 1: Synthesis of 1-Amino-3-methyl-6-aminouracil

  • Reactants: 1-Amino-3-methylurea (prepared from methylurea and a suitable aminating agent), Cyanoacetic acid, Acetic anhydride, Sodium hydroxide.

  • Procedure:

    • Condense 1-amino-3-methylurea with cyanoacetic acid in the presence of acetic anhydride to form the intermediate cyanoacetyl urea derivative.

    • Induce ring closure by treating the intermediate with aqueous sodium hydroxide, yielding 1-amino-3-methyl-6-aminouracil.

    • Purify the product by recrystallization.

Step 2: Nitrosation

  • Reactants: 1-Amino-3-methyl-6-aminouracil, Sodium nitrite, Acetic acid.

  • Procedure:

    • Dissolve the uracil derivative in aqueous acetic acid.

    • Cool the solution in an ice bath and add a solution of sodium nitrite dropwise while stirring.

    • Continue stirring for 1-2 hours until the formation of the purple-colored 5-nitroso intermediate is complete. Filter and wash the precipitate.

Step 3: Reduction to 5,6-Diaminouracil

  • Reactants: The 5-nitroso intermediate, Sodium dithionite.

  • Procedure:

    • Suspend the nitroso compound in water and heat gently.

    • Add sodium dithionite portion-wise until the color disappears, indicating the reduction to the 5,6-diamino derivative.

    • Cool the reaction and collect the resulting 1-amino-3-methyl-5,6-diaminouracil precipitate.

Step 4: Imidazole Ring Closure

  • Reactants: 1-amino-3-methyl-5,6-diaminouracil, Triethyl orthoformate.

  • Procedure:

    • Reflux the diaminouracil derivative in an excess of triethyl orthoformate for 4-6 hours. Microwave irradiation can be used to significantly shorten reaction times.[14]

    • Upon cooling, the target compound, 1-amino-3-methylxanthine, will precipitate.

    • Filter the product, wash with diethyl ether, and recrystallize from water to yield the pure compound.

G cluster_0 Step 1: Uracil Formation cluster_1 Step 2-3: Diamine Prep cluster_2 Step 4: Xanthine Cyclization Urea 1-Amino-3-methylurea Cyano Cyanoacetic Acid Urea->Cyano Condensation Uracil 1-Amino-3-methyl-6-aminouracil Cyano->Uracil Ring Closure (NaOH) Nitroso 5-Nitroso Intermediate Uracil->Nitroso Nitrosation (NaNO₂) Diamine 1-Amino-3-methyl-5,6-diaminouracil Nitroso->Diamine Reduction (Na₂S₂O₄) Ortho Triethyl Orthoformate Diamine->Ortho Xanthine 1-Amino-3-methylxanthine Ortho->Xanthine Ring Closure (Reflux)

Modified Traube Synthesis for 1-Amino Substituted Xanthines.

Pharmacological Characterization: A Dual-Target Interrogation

The defining characteristic of xanthines is their ability to engage two distinct, yet interconnected, signaling systems. A comprehensive evaluation of 1-amino substituted analogs must therefore interrogate both adenosine receptor binding and phosphodiesterase inhibition.

Adenosine Receptor Antagonism

The introduction of the 1-amino group is hypothesized to significantly impact receptor affinity and selectivity. The N-H protons can form hydrogen bonds with acceptor residues (e.g., asparagine, serine) in the binding pocket, an interaction unavailable to N1-alkyl xanthines.

Causality of Interaction: In the A₂ₐ adenosine receptor, for example, Asn253 is a critical residue that forms a hydrogen bond with the N6 and N7 of adenosine. A 1-amino xanthine could potentially form a novel hydrogen bond with this or nearby residues, anchoring the ligand and enhancing its affinity. The smaller size of the amino group compared to larger alkyl groups (like propyl or cyclopentyl) may also allow for a different orientation within the binding site, potentially favoring antagonism at subtypes that are sterically hindered for larger antagonists.

G cluster_0 Adenosine Signaling Adenosine Adenosine AR Adenosine Receptor (A1/A3 or A2A/A2B) Adenosine->AR Agonist G_protein G-Protein (Gi or Gs) AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) Stimulates (Gs) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ or ↑ activity) PKA->Response Phosphorylates Targets Xanthine 1-Amino Xanthine (Antagonist) Xanthine->AR Antagonist (Blocks Binding)

Mechanism of Xanthine Antagonism in Adenosine Signaling.

Hypothetical Adenosine Receptor Binding Profile:

The following table presents a hypothetical binding profile for a lead 1-amino xanthine compound compared to theophylline, based on established SAR principles. Actual values would require experimental validation as described in Section 5.

CompoundA₁ Ki (nM)A₂ₐ Ki (nM)A₂ₑ Ki (nM)A₃ Ki (nM)Selectivity Profile
Theophylline[4]8,0004,00015,000>100,000Non-selective
1-Amino-3,7-dimethylxanthine (Hypothetical) 500802,00050,000A₂ₐ > A₁ > A₂ₑ >> A₃
Phosphodiesterase Inhibition

Theophylline is a non-selective PDE inhibitor.[6] The addition of a 1-amino group could confer selectivity towards specific PDE isoenzymes. For instance, the active site of PDE4 contains a key glutamine residue that acts as a hydrogen bond acceptor. The 1-amino group could form a strong hydrogen bond with this residue, potentially leading to selective PDE4 inhibition, a highly sought-after profile for anti-inflammatory drugs.[6]

G cluster_1 Cyclic Nucleotide Regulation cAMP cAMP PDE Phosphodiesterase (e.g., PDE4) cAMP->PDE Substrate AMP 5'-AMP (Inactive) PDE->AMP Hydrolyzes Xanthine 1-Amino Xanthine (Inhibitor) Xanthine->PDE Inhibits G Start Synthesized 1-Amino Xanthine AR_Assay Primary Screen: Adenosine Receptor Binding Assay (4 Subtypes) Start->AR_Assay PDE_Assay Primary Screen: Phosphodiesterase Inhibition Panel (PDE1-11) Start->PDE_Assay SAR Analyze SAR: Potency & Selectivity AR_Assay->SAR PDE_Assay->SAR Functional Secondary Screen: Functional Assays (cAMP Accumulation) SAR->Functional Lead Lead Candidate Functional->Lead

High-Level Experimental Workflow for Compound Screening.
Protocol: Adenosine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for human A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptor subtypes.

Materials:

  • Membrane preparations from cells stably expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligands: [³H]DPCPX (for A₁), [³H]ZM241385 (for A₂ₐ), [³H]CGS 21680 (for A₂ₑ), [¹²⁵I]AB-MECA (for A₃).

  • Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

  • Test compound (1-amino xanthine derivative) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filters; Scintillation fluid; Scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of radioligand (at a final concentration near its Kd).

    • 25 µL of assay buffer (for total binding), non-specific control (for non-specific binding), or test compound.

    • 125 µL of cell membrane preparation (containing 10-50 µg of protein).

  • Equilibration: Incubate the plate at room temperature for 90-120 minutes to reach binding equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter using a cell harvester. Wash each filter 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate overnight. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (DPM) - Non-specific binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against a panel of human PDE isoenzymes.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1B, PDE3A, PDE4D, PDE5A).

  • Substrate: [³H]-cAMP or [³H]-cGMP.

  • Snake venom from Crotalus atrox (contains 5'-nucleotidase).

  • Anion-exchange resin (e.g., Dowex AG1-X8).

  • Test compound at various concentrations.

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, 1 µM DTT.

Methodology:

  • Reaction Setup: In reaction tubes, combine:

    • Assay buffer.

    • Test compound at desired concentrations (or vehicle control).

    • PDE enzyme (pre-diluted to a concentration that hydrolyzes ~10-30% of the substrate in the chosen reaction time).

  • Initiation: Initiate the reaction by adding [³H]-cAMP or [³H]-cGMP (final concentration ~1 µM).

  • Incubation: Incubate at 30°C for a fixed time (e.g., 20 minutes).

  • Termination: Stop the reaction by boiling for 1 minute. Cool on ice.

  • Conversion to Adenosine/Guanosine: Add snake venom 5'-nucleotidase and incubate for an additional 10 minutes at 30°C. This converts the [³H]-AMP/[³H]-GMP product into [³H]-adenosine/[³H]-guanosine.

  • Separation: Add a slurry of the anion-exchange resin. The resin binds the negatively charged, unreacted [³H]-cAMP/cGMP substrate, while the neutral [³H]-adenosine/guanosine product remains in the supernatant.

  • Quantification: Centrifuge the tubes. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate the percentage of PDE activity relative to the vehicle control.

    • Plot the percentage of activity against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value.

Therapeutic Potential and Future Directions

The unique pharmacological profile of 1-amino substituted xanthines opens up several potential therapeutic avenues. A selective A₂ₐ antagonist could be valuable in neurodegenerative disorders like Parkinson's disease or as an immuno-oncology agent. [10]A selective PDE4 inhibitor profile would be highly relevant for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. [6] The key to unlocking this potential lies in a comprehensive SAR study. By synthesizing a library of analogs with diverse substitutions at the N3, N7, and C8 positions—in addition to the core 1-amino group—researchers can fine-tune the potency and selectivity to develop candidate molecules for specific disease indications. The future of this compound class will depend on demonstrating a clear advantage in selectivity and safety over existing xanthine derivatives and other classes of AR antagonists or PDE inhibitors.

References

  • Page, C. P., & Spina, D. (2016). Xanthines and Phosphodiesterase Inhibitors. Handbook of Experimental Pharmacology, 1-22. [Link]

  • Fathalla, O. A., et al. (2015). Design and Synthesis of Some New Theophylline Derivatives with Bronchodilator and Antibacterial Activities. Medicinal Chemistry Research, 24(1), 314-328. [Link]

  • Ansari, F. L., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7758. [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151–199. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Goldberg, R. I. (1953). Preparation of aminophylline. U.S. Patent No. 2,629,717. Washington, DC: U.S.
  • Ukena, D., et al. (1986). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Life sciences, 38(9), 797-807. [Link]

  • Paul, A., et al. (2022). Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. Letters in Drug Design & Discovery, 19(9), 845-857. [Link]

  • Ahmad, I., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Molecules, 26(23), 7234. [Link]

  • ResearchGate. (n.d.). Traube's method for substituted xanthines from 6‐aminouracil. Retrieved from ResearchGate. [Link]

  • Petrucci, R., et al. (2021). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Mini-Reviews in Organic Chemistry, 18(1), 3-17. [Link]

  • Lugnier, C., et al. (1995). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Biochemical pharmacology, 49(10), 1331-1339. [Link]

  • Wikipedia contributors. (2023). Aminophylline. Wikipedia. [Link]

  • Yasui, K., & Komiyama, A. (2001). New clinical applications of xanthine derivatives: Modulatory actions on leukocyte survival and function. International journal of hematology, 73(1), 87-92. [Link]

  • Soni, R., et al. (2007). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry, 19(7), 5251. [Link]

  • National Center for Biotechnology Information. (n.d.). Aminophylline. PubChem. [Link]

  • Level Up RN. (2024, January 9). Med in a Minute - Xanthine Derivatives: Pharmacology SHORT. YouTube. [Link]

  • Boulanger, T., & Désage, M. (2012). Synthesis of Labeled Caffeine. In Caffeine and Activation Theory: Effects on Health and Behavior. Royal Society of Chemistry. [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151-199. [Link]

  • Wikipedia contributors. (2023). Phosphodiesterase inhibitor. Wikipedia. [Link]

  • Hayallah, A. M., et al. (2014). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. Archiv der Pharmazie, 347(1), 38-51. [Link]

  • Gaskins, J., & Holt, G. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]

  • Klabunde, R. E. (n.d.). Phosphodiesterase Inhibitors. CVPharmacology. [Link]

  • Taylor & Francis Online. (n.d.). Adenosine receptor antagonist – Knowledge and References. [Link]

Sources

Methodological & Application

Unraveling the Xanthines: Application Notes for Purine-2,6-dione Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Nomenclature of Xanthine Derivatives

Initial searches for "1-Amino-3,7-dimethylpurine-2,6-dione" have not yielded a definitive chemical structure, CAS number, or established biological data under this specific name. This suggests that the requested compound may be a rare derivative, a metabolite, or a potential misnomer for a more common xanthine. The core structure, "3,7-dimethylpurine-2,6-dione," is characteristic of Theobromine . It is plausible that the intended compound is a derivative of this or a related xanthine, such as Theophylline (1,3-dimethyl-7H-purine-2,6-dione).

Given this ambiguity, and in the interest of scientific accuracy and safety, this guide will focus on the well-characterized and widely studied class of dimethylxanthines, with a primary focus on Theophylline and Theobromine . These compounds are foundational to understanding the biological effects of this class of molecules. Researchers intending to work with a specific, novel derivative such as "this compound" should first establish its precise chemical identity and conduct preliminary safety and solubility studies before applying the principles outlined herein.

Introduction to Dimethylxanthines in Cell Biology

Theophylline and Theobromine are naturally occurring purine alkaloids found in tea, coffee, and cocoa.[1] Their primary mechanisms of action in mammalian cells are non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[2] These actions modulate intracellular signaling pathways, making them valuable tools for investigating a wide range of cellular processes, including inflammation, apoptosis, and smooth muscle relaxation.[2][3]

Core Mechanisms of Action
  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, xanthine derivatives prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cyclic nucleotide levels activates protein kinase A (PKA) and protein kinase G (PKG), respectively, leading to a cascade of downstream effects on gene expression and cellular function.

  • Adenosine Receptor Antagonism: Xanthines are competitive antagonists of A1 and A2 adenosine receptors. By blocking the binding of adenosine, they can counteract its inhibitory effects on adenylyl cyclase, thereby further increasing cAMP levels.

The following diagram illustrates the primary signaling pathways affected by xanthine derivatives like Theophylline.

Xanthine_Signaling_Pathway Figure 1: Primary Signaling Pathways Modulated by Xanthine Derivatives Xanthine Theophylline / Theobromine AdenosineReceptor Adenosine Receptors (A1/A2) Xanthine->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE) Xanthine->PDE Inhibits AC Adenylyl Cyclase (AC) AdenosineReceptor->AC Modulates Adenosine Adenosine Adenosine->AdenosineReceptor Binds cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC Substrate cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Responses (e.g., Anti-inflammatory effects, Apoptosis modulation) PKA->CellularResponse Phosphorylates Targets Macrophage_Experiment_Workflow Figure 2: Workflow for Assessing Anti-inflammatory Effects Start Seed RAW 264.7 Macrophages Incubate1 Incubate 24h (Adherence) Start->Incubate1 Pretreat Pre-treat with Theophylline Incubate1->Pretreat Incubate2 Incubate 1h Pretreat->Incubate2 Stimulate Stimulate with LPS Incubate2->Stimulate Incubate3 Incubate 24h Stimulate->Incubate3 Harvest Harvest Supernatant & Cell Lysate Incubate3->Harvest Analyze Analyze Cytokines (ELISA) & Gene Expression (qPCR) Harvest->Analyze

Caption: Workflow for assessing anti-inflammatory effects.

Step-by-Step Protocol

Cell Line: RAW 264.7 murine macrophages

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 24-well tissue culture plates

  • Theophylline stock solution (100 mM)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Reagents for cytokine ELISA (e.g., TNF-α) and RNA extraction/qPCR

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Pre-treatment: Prepare working concentrations of Theophylline (e.g., 10, 50, 100 µM) by diluting the 100 mM stock solution in complete DMEM. Remove the old medium from the cells and replace it with 500 µL of medium containing the desired Theophylline concentration or vehicle control. Incubate for 1 hour.

  • Stimulation: Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete DMEM. Add 500 µL of this solution to each well to achieve a final LPS concentration of 100 ng/mL. The final volume in each well will be 1 mL.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Harvesting:

    • Supernatant: Carefully collect the cell culture supernatant from each well for cytokine analysis (e.g., TNF-α ELISA). Store at -80°C until analysis.

    • Cell Lysate: Wash the cells once with cold PBS. Lyse the cells directly in the well using an appropriate buffer for RNA extraction (for qPCR analysis of inflammatory gene expression, e.g., Nos2, Il6) or protein analysis.

  • Analysis: Perform ELISA on the supernatants and qPCR on the cell lysates according to the manufacturers' protocols.

Self-Validation and Controls:

  • Vehicle Control: Cells treated with the same volume of vehicle (the solvent for Theophylline) but without the compound.

  • LPS-only Control: Cells treated with LPS but not Theophylline to establish the maximum inflammatory response.

  • Untreated Control: Cells that receive neither Theophylline nor LPS to establish a baseline.

  • Cell Viability Assay: A parallel plate should be set up to assess the cytotoxicity of Theophylline at the tested concentrations using an MTT or similar assay.

Safety and Handling

Xanthine derivatives are biologically active compounds and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of powders and direct contact with skin and eyes. Handle in a well-ventilated area.

  • Toxicity: Theophylline is classified as toxic if swallowed and may damage an unborn child.

Conclusion

While the specific compound "this compound" remains uncharacterized in the public domain, the broader class of dimethylxanthines, particularly Theophylline and Theobromine, offers a rich field of study in cell culture experiments. Their well-documented effects on cyclic nucleotide signaling provide a solid foundation for investigating a multitude of cellular processes. The protocols and principles detailed in this guide are intended to provide a robust framework for such investigations. Researchers are strongly encouraged to perform thorough literature reviews and preliminary validation experiments, especially when working with novel derivatives, to ensure the integrity and safety of their research.

References

  • PubChem. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-(3-hydroxyphenyl)-1-methylethyl)amino)ethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3,7-Dimethyl-1H-purine-2,6(3H,7H)-dione. Retrieved from [Link]

  • Nigam Pharmachem Industries. (n.d.). 3,7-dimethyl-1h-purine-2,6-dione (theobromine). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl (theophylline) - Evaluation statement. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-. Substance Registry Services. Retrieved from [Link]

  • Bansal, R. (2021). Xanthine: Synthetic Strategy And Biological Activity. International Journal of Pharmaceutical Sciences and Research, 12(11), 5695-5705.
  • PubChem. (n.d.). 1,3-dimethyl-7H-purine-2,6-dione;3,7-dimethylpurine-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Xanthine/Hypoxanthine Assay Kit. Retrieved from [Link]

  • Yasui, K., & Komiyama, A. (2001). New clinical applications of xanthine derivatives: Modulatory actions on leukocyte survival and function.
  • MDPI. (2018). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 23(11), 2872.
  • Ren, J., et al. (2019). Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds. Free Radical Biology and Medicine, 137, 104-112.
  • Zajdel, P., et al. (2013). New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation. Pharmacological Reports, 65(2), 347-361.

Sources

Application Notes & Protocols: Preclinical Evaluation of 1-Aminotheobromine as a Novel Bronchodilator

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in pulmonology and pharmacology.

Introduction: The Rationale for 1-Aminotheobromine

Obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD) are characterized by reversible or irreversible airflow limitation due to bronchoconstriction, inflammation, and airway remodeling. Bronchodilators are a cornerstone of therapy, and the methylxanthine class of drugs, which includes theophylline and theobromine, has a long history of use in managing these conditions.[1][2] Theobromine, a naturally occurring dimethylxanthine found in cacao plants, is known to be a bronchodilator and smooth muscle relaxant, although it is less potent than theophylline.[3][4][5]

The primary mechanism of action for methylxanthines involves the non-selective inhibition of phosphodiesterase (PDE) enzymes.[6][7][8] This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn promotes the relaxation of bronchial smooth muscle.[6][7] An additional mechanism is the antagonism of adenosine receptors, which can also contribute to bronchodilation.[1][7]

1-aminotheobromine is a novel synthetic derivative of theobromine. The introduction of an amino group at the 1-position of the xanthine core is hypothesized to modulate the molecule's affinity and selectivity for PDE isoenzymes or adenosine receptors, potentially enhancing its bronchodilatory potency and refining its safety profile compared to existing methylxanthines.

These application notes provide a comprehensive, multi-tiered protocol for the preclinical evaluation of 1-aminotheobromine, guiding researchers from initial in vitro screening to in vivo efficacy and safety assessments. The causality behind each experimental choice is explained to ensure a robust and self-validating investigation.

Part 1: Physicochemical Characterization and Formulation

Before biological testing, a thorough characterization of 1-aminotheobromine is mandatory. This ensures the quality, purity, and stability of the test article, which are foundational for reproducible results.

Protocol 1.1: Characterization of 1-Aminotheobromine

  • Identity and Purity Confirmation:

    • Utilize Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS) to confirm the chemical structure.

    • Assess purity using High-Performance Liquid Chromatography (HPLC) with a suitable validated method. Purity should exceed 98%.

  • Solubility Assessment:

    • Determine the solubility in relevant physiological buffers (e.g., Phosphate-Buffered Saline - PBS, Krebs-Henseleit solution) and solvents for administration (e.g., saline, DMSO).[9]

  • Stability Studies:

    • Evaluate the stability of the compound in solid form and in solution under various storage conditions (temperature, light) to establish appropriate handling and storage protocols.

  • CMC (Chemistry, Manufacturing, and Controls):

    • All manufacturing processes should adhere to Good Manufacturing Practices (GMP) to ensure batch-to-batch consistency for all non-clinical and future clinical studies.[10]

Part 2: In Vitro and Ex Vivo Efficacy Assessment

The initial phase of biological testing focuses on establishing the direct relaxant effect of 1-aminotheobromine on airway smooth muscle. The isolated organ bath technique using tracheal rings is the gold standard for this purpose.[11][12]

Experimental Workflow: Ex Vivo Tracheal Ring Assay

G cluster_0 Tissue Preparation cluster_1 Organ Bath Setup cluster_2 Experimentation cluster_3 Data Analysis prep1 Euthanize Animal (e.g., Guinea Pig, Rat) prep2 Excise Trachea prep1->prep2 prep3 Clean & Dissect into 2-3 mm Rings prep2->prep3 setup1 Mount Rings in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) prep3->setup1 setup2 Apply Optimal Resting Tension (e.g., 1-2 g) setup1->setup2 setup3 Equilibrate for 60-90 min setup2->setup3 exp1 Induce Contraction (e.g., Histamine, Acetylcholine, KCl) setup3->exp1 exp2 Cumulative Addition of 1-Aminotheobromine exp1->exp2 exp3 Record Isometric Tension Changes exp2->exp3 analysis1 Normalize Relaxation Response exp3->analysis1 analysis2 Generate Concentration-Response Curve analysis1->analysis2 analysis3 Calculate EC50 & Emax analysis2->analysis3

Caption: Workflow for assessing bronchodilator activity using isolated tracheal rings.

Protocol 2.1: Isolated Tracheal Ring Relaxation Assay

  • Rationale: This ex vivo model directly measures the effect of a compound on the contractility of airway smooth muscle, providing a functional assessment of its bronchodilatory potential.[12] Using different contractile agents can offer preliminary insights into the mechanism of action.

  • Materials:

    • Animals: Male Dunkin-Hartley guinea pigs (300-400g) or Wistar rats (200-250g). Guinea pig airways are often preferred due to their anatomical and pharmacological similarities to human airways.[13]

    • Krebs-Henseleit Buffer (in mM): NaCl 119.0, KCl 5.4, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, Glucose 11.7.[14] Maintain at 37°C and bubble with 95% O₂ / 5% CO₂.

    • Contractile Agents: Histamine, Acetylcholine (ACh), or high Potassium Chloride (KCl) solution.

    • Test Article: 1-aminotheobromine stock solution.

    • Apparatus: Isolated organ bath system with isometric force transducers and a data acquisition system.[11][15]

  • Step-by-Step Methodology:

    • Tissue Preparation: Humanely euthanize the animal. Immediately excise the trachea and place it in ice-cold Krebs-Henseleit buffer. Carefully clean away adipose and connective tissue and cut the trachea into 2-3 mm wide rings.[11]

    • Mounting: Suspend each tracheal ring between two L-shaped stainless steel hooks in a 10-20 mL organ bath chamber filled with gassed Krebs-Henseleit buffer at 37°C.[11][15]

    • Equilibration: Apply an optimal resting tension (e.g., 1g for guinea pig trachea) and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

    • Viability Check: Induce a contraction with a submaximal concentration of a contractile agent (e.g., 60 mM KCl or 1 µM histamine).[16] Tissues that do not respond adequately should be discarded. Wash the tissues and allow them to return to baseline.

    • Induction of Tone: Once a stable baseline is achieved, induce a sustained contraction with the chosen agonist (e.g., histamine at its EC₇₀-EC₈₀ concentration).

    • Drug Administration: Once the contraction plateaus, add 1-aminotheobromine to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM). Allow the tissue to reach a steady-state response at each concentration before adding the next.

    • Data Recording: Continuously record the isometric tension throughout the experiment.

  • Data Analysis and Interpretation:

    • Express the relaxation at each concentration as a percentage of the pre-induced contraction.

    • Plot the concentration-response curve and determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

    • Causality:

      • Contraction with Histamine or ACh involves receptor-mediated signaling pathways. Relaxation against these agents suggests interference with these pathways.[17]

      • Contraction with high KCl causes membrane depolarization and opens voltage-gated Ca²⁺ channels.[16] A relaxant effect against KCl-induced contraction points towards a mechanism involving calcium channel blockade or downstream intracellular events.[18]

ParameterDescriptionExample Data (Hypothetical)
EC₅₀ (µM) Concentration for 50% maximal relaxation2.5 ± 0.4
Eₘₐₓ (%) Maximum relaxation achieved95 ± 5
Positive Control Isoprenaline (β₂-agonist)EC₅₀ = 0.01 ± 0.002; Eₘₐₓ = 100
Vehicle Control Saline or 0.1% DMSONo significant relaxation

Part 3: In Vivo Efficacy in Disease Models

Following promising in vitro results, the efficacy of 1-aminotheobromine must be confirmed in a living organism, preferably in an animal model that mimics key features of human obstructive lung disease.

Proposed Mechanism of Action: Methylxanthine Pathway

G ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP PKA Protein Kinase A (Active) cAMP->PKA PDE Phosphodiesterase (PDE) cAMP->PDE AMP 5'-AMP Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Contraction Bronchoconstriction A1R->Contraction AC->cAMP PDE->AMP Aminotheobromine 1-Aminotheobromine Aminotheobromine->A1R Aminotheobromine->PDE

Caption: Potential mechanisms of 1-aminotheobromine: PDE inhibition and adenosine receptor antagonism.

Protocol 3.1: Ovalbumin-Induced Airway Hyperresponsiveness in Guinea Pigs

  • Rationale: The ovalbumin (OVA)-sensitized guinea pig is a well-established model of allergic asthma, exhibiting hallmark features like airway hyperresponsiveness (AHR), inflammation, and bronchoconstriction upon allergen challenge.[13][19] This model is ideal for evaluating the protective effects of a potential anti-asthmatic drug.

  • Step-by-Step Methodology:

    • Sensitization: Sensitize male guinea pigs with intraperitoneal injections of OVA (e.g., 100 µg) and aluminum hydroxide (100 mg) on days 0 and 7.

    • Drug Administration: From day 14 to 21, administer 1-aminotheobromine (at various doses, e.g., 1, 5, 10 mg/kg) or vehicle control daily via the desired clinical route (e.g., inhalation, oral gavage). Include a positive control group (e.g., salbutamol or theophylline).

    • Airway Function Measurement (Day 21):

      • Anesthetize the animals and place them in a whole-body plethysmograph.

      • Measure baseline specific airway resistance (sRaw).

      • Administer an aerosolized bronchoconstrictor (e.g., histamine or methacholine) in increasing concentrations.

      • Record the changes in sRaw to assess AHR.

    • Bronchoalveolar Lavage (BAL) and Histology:

      • After airway function measurements, perform a bronchoalveolar lavage to collect BAL fluid. Analyze the fluid for inflammatory cell counts (eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).[19]

      • Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production.

  • Data Analysis and Interpretation:

    • Compare the dose-response curves of sRaw to the bronchoconstrictor challenge between treatment groups. A rightward shift in the curve for the 1-aminotheobromine group indicates a protective effect against AHR.

    • Analyze BAL fluid cell counts and cytokine levels to determine the anti-inflammatory effects of the compound.

    • Histological scoring will provide visual confirmation of reduced inflammation and mucus hypersecretion.

EndpointMeasurementExpected Outcome with 1-Aminotheobromine
Airway Hyperresponsiveness Specific Airway Resistance (sRaw)Attenuation of histamine-induced increase in sRaw
Airway Inflammation Eosinophil count in BAL fluidSignificant reduction compared to vehicle control
Cytokine Profile IL-4, IL-5, IL-13 levels in BAL fluidDecreased levels of Th2 cytokines
Lung Histology Inflammatory cell infiltrationReduced peribronchial and perivascular inflammation

Part 4: Preliminary Safety and Pharmacokinetic Profiling

Concurrent with efficacy studies, it is crucial to establish a preliminary safety and pharmacokinetic (PK) profile. This is guided by international regulatory standards, such as those from the International Council for Harmonisation (ICH).[20][21]

Protocol 4.1: Safety Pharmacology

  • Rationale: ICH guideline S7A mandates a core battery of safety pharmacology studies to investigate potential adverse effects on major physiological systems before human trials.[21]

  • Methodology:

    • Cardiovascular System: Assess effects on blood pressure, heart rate, and ECG (especially QT interval) in a conscious, telemetered animal model (e.g., dog or non-human primate).

    • Central Nervous System (CNS): Conduct a functional observational battery (FOB) in rats to assess behavioral and neurological changes.[9]

    • Respiratory System: Measure respiratory rate, tidal volume, and minute volume in conscious rats using whole-body plethysmography.

Protocol 4.2: Acute Toxicity and Dose-Range Finding

  • Rationale: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. This informs dose selection for subsequent studies.

  • Methodology: Administer single, escalating doses of 1-aminotheobromine to a small group of rodents. Observe for clinical signs of toxicity and mortality for up to 14 days.[10]

Protocol 4.3: Pharmacokinetics (PK)

  • Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[10]

  • Methodology:

    • Administer a single dose of 1-aminotheobromine to rats via the intended clinical route (e.g., intravenous and inhalation/oral).

    • Collect blood samples at multiple time points.

    • Analyze plasma concentrations of 1-aminotheobromine using a validated LC-MS/MS method.

    • Calculate key PK parameters: Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and t₁/₂ (half-life).

Conclusion and Future Directions

This comprehensive protocol outlines a logical, stepwise approach to the preclinical evaluation of 1-aminotheobromine as a novel bronchodilator. Positive data from these studies—demonstrating potent bronchodilatory and anti-inflammatory activity with an acceptable safety margin—would provide a strong rationale for advancing the compound into formal IND-enabling toxicology studies and subsequent clinical development. Future investigations should also aim to elucidate the precise molecular mechanism, including its selectivity for various PDE isoenzymes and adenosine receptor subtypes.

References

  • Ex Vivo and In Silico Approaches of Tracheal Relaxation through Calcium Channel Blockade of 6-Aminoflavone and Its Toxicological Studies in Murine Models. (2023). PubMed Central.
  • An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle. (2020). PubMed.
  • Methylxanthines. (2023).
  • Preclinical Development of Orally Inhaled Drugs (OIDs)—Are Animal Models Predictive or Shall We Move Towards In Vitro Non-Animal Models?. (2020). NIH.
  • Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance. PubMed Central.
  • Theobromine. Wikipedia.
  • Preclinical development for inhalation drugs.
  • Experimental animal models for COPD: a methodological review. Various Sources.
  • Non-clinical studies in the process of new drug development - Part II. (2016). PubMed Central - NIH.
  • Methylxanthines in asthma. (2010). PubMed.
  • Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. (2015). PMC - PubMed Central.
  • Inhalation Toxicology Studies.
  • Video: Antiasthma Drugs: Methylxanthines. (2024). JoVE.
  • Animal models of chronic obstructive pulmonary disease: a system
  • Use of human airway smooth muscle in vitro and ex vivo to investigate drugs for the treatment of chronic obstructive respiratory disorders. (2022).
  • What are the ICH guidelines for non-clinical pharmacology studies?. (2025).
  • An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle.
  • In vitro Measurements of Tracheal Constriction Using Mice. (2012). JoVE.
  • Basic principles of non-clinical development.
  • Theobromine. PubChem - NIH.
  • Experimental animal models for COPD: a methodological review. (2018).
  • Bronchodilatory Activity of Moringa Oleifera: An in-Vitro and in-Silico Analysis. (2025). Various Sources.
  • Preclinical Development of Orally Inhaled Drugs (OIDs)—Are Animal Models Predictive or Shall We Move Towards In Vitro Non-Animal Models?. MDPI.
  • A current review on animal models of anti-asthm
  • Theobromine – Knowledge and References. Taylor & Francis.
  • ex vivo studies in pharmacology & physiology research. scireq.
  • Pre Clinical Of Drugs For Asthma. (2024). JETIR Research Journal.
  • Methylxanthines in 1989. Annals of Internal Medicine - ACP Journals.
  • Nonclinical Safety Evaluation of Drug or Biologic Combin
  • Methylxanthines Definition - Intro to Pharmacology Key Term. Fiveable.
  • Inhalation Drug Development Services. Lovelace Biomedical.
  • Theobromine.
  • Theobromine (definition). REFERENCE.md.
  • Bronchodilatory, antitussive and anti-inflammatory effect of morin in the setting of experimentally induced allergic asthma. PubMed.
  • Overview of Non-clinical Assessment in Drug Development (8/14) REdI 2017. (2020). YouTube.

Sources

Application Notes & Protocols for Substituted Xanthines in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Harnessing Xanthine Scaffolds for Oncological Investigation

Preamble: The Renaissance of a Classic Scaffold

The xanthine core, a purine base familiar to many as the backbone of stimulants like caffeine and theophylline, has emerged from the realm of general pharmacology to become a surprisingly versatile and potent scaffold in modern cancer research.[1] Initially recognized for broad physiological effects, synthetic modifications to the xanthine structure have unlocked a new generation of derivatives with high specificity for key targets in oncology. These compounds are no longer blunt instruments but are being honed into precision tools for dissecting and targeting cancer biology.

This guide provides an in-depth exploration of the application of substituted xanthines in cancer research. It moves beyond simple descriptions to explain the causal biochemistry, offering field-tested protocols and data interpretation frameworks for researchers, scientists, and drug development professionals. We will explore how substitutions at key positions on the xanthine ring dictate target affinity and pharmacological effect, transforming this humble molecule into a powerful modulator of tumorigenesis.[2][3][4]

Section 1: Core Mechanisms of Action

The anti-neoplastic potential of substituted xanthines stems from their ability to interact with multiple, often interconnected, cellular pathways crucial for cancer cell proliferation, survival, and metastasis. The specific substitutions on the xanthine scaffold at the N¹, N³, N⁷, and C⁸ positions determine the primary mechanism of action.[2][4]

Key Anti-Cancer Mechanisms:

  • Adenosine Receptor Antagonism: The tumor microenvironment is often characterized by high levels of extracellular adenosine, which signals through A₂ₐ and A₂ₑ receptors on cancer and immune cells to promote immunosuppression and tumor growth. Many substituted xanthines act as potent antagonists of these receptors, effectively blocking this pro-tumorigenic signaling and enhancing anti-tumor immunity.[2][5] This makes them promising candidates for combination with immunotherapy.[5]

  • Phosphodiesterase (PDE) Inhibition: Certain xanthine derivatives, like Pentoxifylline (PTX) and 3-isobutyl-1-methylxanthine (IBMX), are non-selective PDE inhibitors.[6] By preventing the breakdown of cyclic adenosine monophosphate (cAMP), they can modulate cAMP-mediated signaling pathways, leading to cell cycle arrest, differentiation, and apoptosis in various cancer models.[7]

  • Kinase Inhibition: The xanthine scaffold has been successfully adapted to create potent inhibitors of critical cancer-related kinases, such as PI3K.[8] These enzymes are central to signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[9][10]

  • Sensitization to Conventional Therapies: Several xanthine derivatives enhance the efficacy of standard-of-care treatments. Pentoxifylline, for example, has been shown to increase tumor susceptibility to both radiation and chemotherapy with drugs like cisplatin and doxorubicin.[11][12][13] This is partly achieved by improving tumor perfusion and oxygenation, making cancer cells more vulnerable to DNA-damaging agents.[14]

  • Direct Anti-proliferative and Pro-apoptotic Effects: By modulating the pathways above, substituted xanthines can directly inhibit the growth of cancer cells and induce programmed cell death (apoptosis).[4]

Xanthine Substituted Xanthines Adenosine Adenosine Receptor Antagonism (A2A/A2B) Xanthine->Adenosine PDE Phosphodiesterase (PDE) Inhibition Xanthine->PDE Kinase Kinase (e.g., PI3K) Inhibition Xanthine->Kinase Sensitize Chemo/Radio- Sensitization Xanthine->Sensitize Immunity Enhanced Anti-Tumor Immunity Adenosine->Immunity cAMP ↑ Intracellular cAMP PDE->cAMP GrowthSignal Block Pro-Survival Signaling Kinase->GrowthSignal DNA_Damage ↑ Efficacy of DNA Damaging Agents Sensitize->DNA_Damage Apoptosis Induction of Apoptosis & Cell Cycle Arrest Immunity->Apoptosis cAMP->Apoptosis GrowthSignal->Apoptosis DNA_Damage->Apoptosis

Caption: Core anti-cancer mechanisms of substituted xanthines.

Section 2: Prominent Substituted Xanthines in Oncology Research

While hundreds of xanthine derivatives have been synthesized, a few have become workhorses in cancer research due to their well-characterized effects and commercial availability.

Compound NamePrimary Mechanism(s)Key Research Applications & Cancer Models
Pentoxifylline (PTX) PDE Inhibition; Anti-inflammatory; Improves blood rheologySensitizer for radiation and chemotherapy; Reduces therapy side effects; Head & Neck, Sarcoma.[11][12][13][14]
Propentofylline (PPF) Glial cell modulation; TROY pathway inhibitionGlioblastoma (GBM) research; Inhibits invasion and sensitizes to TMZ; Targets tumor microenvironment.[15][16][17]
IBMX Non-selective PDE InhibitionInduces neuronal differentiation in SCLC; Inhibits proliferation in glioma stem cells; cAMP signaling studies.[7][18][19]
Caffeine Non-selective Adenosine Receptor AntagonistEpidemiological studies; Model compound for adenosine antagonism; Reduced risk in liver, endometrial cancers.[20][21][22]
PSB-603 Potent & Selective A₂ₑ Receptor AntagonistTarget validation for A₂ₑ in cancer; Radiosensitization via EGFR suppression.
Novel Kinase Inhibitors Specific Kinase Inhibition (e.g., PI3K)Development of targeted therapies; Proliferation inhibition in breast cancer (T47D).[8]

Section 3: Application Notes & Experimental Protocols

This section provides validated, step-by-step protocols for assessing the anti-cancer effects of substituted xanthines. The causality behind key steps is explained to ensure robust and reproducible results.

Application Note 1: Assessing Anti-proliferative and Cytotoxic Effects

Scientific Rationale: The foundational experiment for any potential anti-cancer agent is to determine its effect on cancer cell viability and proliferation. This establishes a dose-response relationship and calculates the half-maximal inhibitory concentration (IC₅₀), a key metric for compound potency. Colorimetric assays like the MTT or XTT assay are reliable, high-throughput methods that measure the metabolic activity of living cells, which correlates directly with cell number.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis p1 1. Seed Cells in 96-well plate p2 2. Allow Adherence (24h) p1->p2 p3 3. Add Xanthine Derivative (Serial Dilutions) p2->p3 p4 4. Incubate (e.g., 72h) p3->p4 p5 5. Add XTT Reagent p4->p5 p6 6. Incubate (2-4h) Metabolically active cells convert XTT to formazan p5->p6 p7 7. Read Absorbance (450 nm) p6->p7 p8 8. Plot Dose-Response Curve (Absorbance vs. Log[Conc]) p7->p8 p9 9. Calculate IC50 Value p8->p9

Caption: Standard workflow for an XTT cell viability assay.

Protocol 1.1: XTT Cell Viability Assay

  • Self-Validation Principle: This protocol includes vehicle controls (to measure 100% viability) and blank controls (to subtract background absorbance), ensuring that the measured effect is solely due to the xanthine compound.

  • Materials:

    • Cancer cell line of interest (e.g., A549 lung cancer, MCF7 breast cancer).

    • Complete culture medium (e.g., DMEM + 10% FBS).

    • Substituted xanthine compound, dissolved in a suitable solvent (e.g., DMSO).

    • 96-well flat-bottom tissue culture plates.

    • XTT Cell Proliferation Assay Kit.

    • Multichannel pipette.

    • Plate reader capable of measuring absorbance at 450 nm.

  • Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

      • Causality: The seeding density must be optimized to ensure cells are in the logarithmic growth phase at the end of the experiment, preventing artifacts from overconfluence.

    • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.

    • Compound Preparation: Prepare a 2X stock of your highest compound concentration in complete medium. Perform serial dilutions to create a range of 2X concentrations.

      • Causality: Preparing 2X stocks allows for the addition of an equal volume (100 µL) to each well, minimizing pipetting errors and ensuring the final solvent concentration (e.g., DMSO < 0.5%) is consistent and non-toxic across all wells.

    • Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Add 100 µL of medium with solvent alone to "vehicle control" wells. Add 100 µL of medium to "blank" wells (no cells).

    • Incubation: Incubate for the desired time period (e.g., 72 hours).

    • XTT Reagent Addition: Prepare the XTT reagent according to the manufacturer's instructions. Add 50 µL to each well.

    • Final Incubation: Incubate for 2-4 hours at 37°C. The solution in wells with viable cells will turn orange.

      • Causality: Only metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow XTT tetrazolium salt to the orange formazan product. The intensity of the color is proportional to the number of living cells.

    • Data Acquisition: Gently shake the plate and measure the absorbance at 450 nm.

    • Data Analysis:

      • Subtract the average absorbance of the blank wells from all other readings.

      • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

      • Plot % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Application Note 2: Investigating the Mechanism of Cell Death

Scientific Rationale: Once anti-proliferative activity is confirmed, it is critical to determine how the cells are dying. Apoptosis (programmed cell death) is a clean, controlled process and a desired mechanism for anti-cancer drugs. Necrosis is a chaotic cell death that triggers inflammation, which can sometimes promote tumor growth. The Annexin V/Propidium Iodide (PI) assay distinguishes between these states. In early apoptosis, phosphatidylserine (PS) flips to the outer cell membrane and can be bound by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the membrane loses integrity, allowing the DNA-intercalating dye PI to enter.

Live Live Cell Annexin V (-) PI (-) Early Early Apoptosis Annexin V (+) PI (-) Live->Early PS Flip Late Late Apoptosis Annexin V (+) PI (+) Early->Late Membrane Permeabilization Necrotic Necrotic Cell Annexin V (-) PI (+)

Sources

1-Amino-3,7-dimethylpurine-2,6-dione as a tool for studying GPCRs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Characterizing Novel Aminopurines: 1-Amino-3,7-dimethylpurine-2,6-dione as a Pharmacological Tool for Adenosine GPCRs

Abstract: This guide provides a comprehensive framework for characterizing novel purine-based compounds, using this compound as a representative example, to investigate G-protein coupled receptor (GPCR) pharmacology. While direct literature on this specific aminopurine is sparse, its structural similarity to well-known methylxanthines like theophylline suggests it likely functions as an antagonist at adenosine receptors. This document outlines the core principles and detailed protocols for determining the binding affinity and functional potency of such compounds at human adenosine A1 (A₁R) and A2A (A₂ₐR) receptors, two GPCRs of significant therapeutic interest. The methodologies provided herein are designed to be robust and self-validating, enabling researchers in pharmacology and drug development to elucidate the mechanism of action of new chemical entities targeting this critical receptor family.

Introduction: The Xanthine Scaffold in GPCR Research

G-protein coupled receptors constitute the largest family of transmembrane proteins and are the targets for a significant portion of modern therapeutics.[1] Within this family, adenosine receptors (A₁R, A₂ₐR, A₂BR, and A₃R) are crucial regulators of physiological processes ranging from cardiovascular function and neurotransmission to inflammation.

The purine-2,6-dione, or xanthine, scaffold is a cornerstone of adenosine receptor pharmacology. Natural alkaloids like caffeine and theophylline were the first adenosine receptor antagonists identified and remain vital research tools.[2] These molecules act as competitive antagonists, blocking the physiological effects of endogenous adenosine. Their dual mechanism of action, which also includes non-selective inhibition of phosphodiesterases (PDEs), leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.[3][4]

The compound of interest, this compound, is a structural analog of theobromine (3,7-dimethylxanthine) and theophylline (1,3-dimethylxanthine). The addition of an amino group at the 1-position is predicted to modulate its pharmacological profile. This guide provides the necessary experimental workflows to define these properties.

Compound Profile: this compound
PropertyValueSource
IUPAC Name 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dioneN/A
Synonyms 1-AminotheobromineN/A
Molecular Formula C₇H₉N₅O₂PubChem
Molecular Weight 195.18 g/mol PubChem
Predicted Target Class Adenosine Receptor Antagonist, PDE Inhibitor[2]

Mechanism of Action: Dual Antagonism

Novel xanthine derivatives are expected to exert their cellular effects through two primary mechanisms, as illustrated below. The primary goal of the subsequent protocols is to quantify the compound's activity at the GPCR level, distinguishing it from its effects on downstream signaling enzymes.

  • Adenosine Receptor Antagonism: The compound competitively binds to adenosine receptors on the cell surface, preventing the endogenous agonist, adenosine, from binding and initiating G-protein signaling.

    • A₁R (Gi-coupled): Antagonism at A₁R blocks the inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels.[5]

    • A₂ₐR (Gs-coupled): Antagonism at A₂ₐR blocks the stimulation of adenylyl cyclase, preventing a rise in cAMP.

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes in the cytoplasm, the compound prevents the breakdown of cAMP, leading to its accumulation.[4] This effect is independent of receptor engagement.

GPCR_Pathway cluster_membrane Cell Membrane GPCR Adenosine Receptor (A1R or A2AR) G_protein G-Protein (Gi or Gs) GPCR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Modulation Adenosine Adenosine (Agonist) Adenosine->GPCR Binds & Activates Test_Compound 1-Amino-3,7-dimethyl- purine-2,6-dione (Antagonist) Test_Compound->GPCR Binds & Blocks PDE Phosphodiesterase (PDE) Test_Compound->PDE Inhibits ATP ATP ATP->AC cAMP->PDE Degraded by Response Cellular Response cAMP->Response Activates AMP AMP PDE->AMP

Caption: Dual mechanism of a xanthine-based antagonist.

Experimental Protocols: A Two-Pronged Approach

To fully characterize a novel aminopurine, we employ two key assays: a radioligand binding assay to determine its affinity for the receptor and a functional assay to measure its potency in a cellular context.

Experimental_Workflow cluster_affinity Assay 1: Binding Affinity (Ki) cluster_potency Assay 2: Functional Potency (IC50) b1 Prepare Membranes (e.g., CHO-hA1R) b2 Incubate: Membranes + Radioligand + Test Compound b1->b2 b3 Separate Bound/Free Ligand (Filtration) b2->b3 b4 Quantify Bound Radioactivity (Scintillation Counting) b3->b4 b5 Calculate IC50 -> Ki b4->b5 f1 Culture Whole Cells (e.g., HEK-hA2AR) f2 Incubate: Cells + Agonist + Test Compound f1->f2 f3 Lyse Cells & Stop Reaction f2->f3 f4 Quantify cAMP Levels (e.g., HTRF Assay) f3->f4 f5 Calculate IC50 f4->f5 start Characterize Novel Compound start->b1 start->f1

Caption: Workflow for compound characterization.

Protocol 1: Radioligand Competition Binding Assay (Adenosine A₁ Receptor)

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known high-affinity radioligand from the human adenosine A₁ receptor.

Rationale: The Kᵢ value is a measure of the intrinsic affinity of a compound for a receptor. A lower Kᵢ value indicates a higher affinity. This assay is performed on cell membranes to isolate the receptor-ligand interaction from downstream cellular signaling events.[6]

Materials:

  • Cell Membranes: Membranes from CHO-K1 cells stably expressing the human adenosine A₁ receptor (CHO-hA₁R).

  • Radioligand: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A₁R antagonist.

  • Non-Specific Binding Control: Theophylline.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Equipment: 96-well plate harvester, scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Thaw frozen CHO-hA₁R cell membranes on ice.

    • Homogenize the membranes in assay buffer and determine the protein concentration using a BCA or Bradford assay.

    • Dilute the membranes in assay buffer to a final concentration of 50-100 µg protein per 100 µL.

  • Assay Plate Setup: (All additions performed on ice)

    • Prepare serial dilutions of the test compound (this compound) in assay buffer. A typical concentration range is 10⁻¹⁰ M to 10⁻⁴ M.

    • To each well of the 96-well plate, add reagents in the following order:

      • 50 µL of assay buffer (for Total Binding) OR 10 µM Theophylline (for Non-Specific Binding) OR test compound dilution.

      • 50 µL of [³H]-DPCPX diluted in assay buffer to a final concentration of ~1 nM (approximately the Kᴅ of the radioligand).

      • 100 µL of diluted cell membrane suspension.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[7] This allows the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester.[6]

    • Wash the filters 4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate for 30 minutes at 50°C.[6]

    • Add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand used and Kᴅ is the dissociation constant of the radioligand for the receptor.

Expected Results for a Xanthine-Based Antagonist:

CompoundRadioligandReceptorExpected Kᵢ (nM)
Theophylline[³H]-CPXHuman A₁R4880[8]
DPCPX (Control)[³H]-CPXHuman A₁R~1-2
Test Compound [³H]-DPCPX Human A₁R To be determined
Protocol 2: cAMP Accumulation Functional Assay (Adenosine A₂ₐ Receptor)

This protocol determines the functional potency (IC₅₀) of the test compound by measuring its ability to inhibit agonist-stimulated cAMP production in whole cells expressing the human adenosine A₂ₐ receptor.

Rationale: The A₂ₐR is a Gs-coupled receptor, meaning its activation by an agonist stimulates adenylyl cyclase and increases intracellular cAMP.[9] An antagonist will block this effect. This whole-cell assay provides a measure of the compound's potency in a physiological context, accounting for cell permeability and interaction with the active state of the receptor.

Materials:

  • Cell Line: HEK293 cells stably expressing the human adenosine A₂ₐ receptor (HEK-hA₂ₐR).

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine), a potent non-selective adenosine receptor agonist.

  • PDE Inhibitor: Rolipram or IBMX (to prevent cAMP degradation and amplify the signal).

  • Stimulation Buffer: HBSS or serum-free media containing a PDE inhibitor (e.g., 100 µM IBMX).

  • cAMP Detection Kit: A commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[10]

  • Equipment: Plate reader compatible with the chosen detection kit.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK-hA₂ₐR cells according to standard protocols.

    • Plate the cells into white 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of the test compound (this compound) in stimulation buffer.

    • Prepare the agonist (NECA) in stimulation buffer at a concentration that elicits ~80% of the maximal response (EC₈₀). This concentration must be predetermined in a separate agonist dose-response experiment. A typical final concentration is 10-100 nM.

  • Cell Stimulation (Antagonist Mode):

    • Remove the culture medium from the cells.

    • Add 25 µL of the test compound dilutions to the appropriate wells.

    • Add 25 µL of the EC₈₀ concentration of NECA to all wells except the basal control (which receives buffer only).

    • The final assay volume is 50 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF). This typically involves adding a lysis buffer containing the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer).[10]

    • Incubate for 60 minutes at room temperature to allow the detection reaction to proceed.

  • Quantification:

    • Read the plate on a compatible plate reader. For HTRF, this involves reading fluorescence at two wavelengths.

Data Analysis:

  • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.

  • Normalize the data: set the basal (unstimulated) response to 0% and the agonist-only (EC₈₀) response to 100%.

  • Plot the percent inhibition against the log concentration of the test compound.

  • Fit the data to a log(inhibitor) vs. response model using non-linear regression software to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.

Expected Results for a Xanthine-Based Antagonist:

ParameterDescriptionExpected Outcome
Basal cAMP cAMP level in unstimulated cellsLow
Agonist (NECA) Response cAMP level with NECA aloneHigh stimulation
Test Compound Alone cAMP level with antagonist onlyMay slightly increase cAMP due to PDE inhibition
Test Compound + Agonist cAMP level with NECA + antagonistDose-dependent inhibition of the NECA response
IC₅₀ Value Potency of the antagonistTo be determined

Trustworthiness: Self-Validating Systems

To ensure the reliability of the data generated, each assay must include critical controls:

  • Binding Assay:

    • Positive Control: A known, potent antagonist (e.g., DPCPX) should be run in parallel to confirm the assay is performing correctly. Its calculated Kᵢ should fall within the expected range.

    • Non-Specific Binding: Must be determined at a high concentration of a non-labeled ligand (e.g., theophylline) to define the baseline. This should represent <10% of the total binding.

  • Functional Assay:

    • Agonist Dose-Response: The EC₅₀ of the agonist (NECA) should be determined and be consistent with literature values.

    • Z'-factor: This statistical parameter should be calculated from the positive (agonist only) and negative (basal) controls to assess assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay.

By integrating these controls, the protocols become self-validating systems, providing high confidence in the characterization of novel compounds like this compound.

References

  • This cit
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • This cit
  • Sriram, K., & Insel, P. A. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? Molecular Pharmacology, 93(4), 251–258. (Note: This is a representative reference for the statement; the provided search results did not contain a direct link for this specific fact).
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, 200, 151–199. Retrieved from [Link]

  • Shryock, J. C., & Belardinelli, L. (1997). CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS. Journal of Receptor and Signal Transduction Research, 17(1-3), 295-314. Retrieved from [Link]

  • This cit
  • Spicuzza, L., et al. (2001). The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British Journal of Pharmacology, 134(6), 1163–1170. Retrieved from [Link]

  • Innoprot. (n.d.). Adenosine A1 Receptor Assay. Retrieved from [Link]

  • Schultheiss, C., et al. (2011). Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia. Toxicology, 279(1-3), 95–102. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Katritch, V., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(4), 1797–1805. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Approach to the In Vivo Evaluation of 1-Aminotheobromine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive strategic framework for the in vivo evaluation of 1-aminotheobromine, a novel chemical entity (NCE) with limited public data. Given the absence of established protocols for this specific molecule, this guide synthesizes established principles of preclinical drug development, drawing logical inferences from its structural class (xanthine derivative) and its role as a synthetic precursor for A2A adenosine receptor antagonists.[1][2][3] The protocols herein are designed as a starting point, emphasizing a phased, decision-driven approach to characterize the pharmacokinetic, pharmacodynamic, and preliminary safety profiles of 1-aminotheobromine. Every step is grounded in regulatory expectations and scientific best practices to ensure data integrity and robust, reproducible results.[4][5][6]

Introduction: The Scientific Rationale

1-Aminotheobromine is a derivative of theobromine, a naturally occurring methylxanthine.[2] Xanthine derivatives, such as caffeine and theophylline, are known to exert their physiological effects primarily through two main mechanisms: inhibition of phosphodiesterases (PDEs) and blockade of adenosine receptors.[3] Furthermore, 1-aminotheobromine serves as a key intermediate in the synthesis of selective A2A adenosine receptor antagonists, a class of drugs investigated for neurodegenerative diseases like Parkinson's disease.[7][8][9]

This dual context provides a strong hypothetical basis for its mechanism of action. It is plausible that 1-aminotheobromine itself possesses activity as an adenosine receptor antagonist. Adenosine A2A receptors are highly expressed in the striatum and play a role in modulating dopaminergic signaling, making them a key target in neurological disorders.[9] Therefore, the primary objective of this experimental plan is to systematically investigate the in vivo properties of 1-aminotheobromine to determine its potential as a therapeutic agent.

Foundational Principles

Before initiating any in vivo experiment, a preclinical study must be meticulously designed to provide a detailed understanding of dosing and toxicity levels.[5][10] All research should adhere to Good Laboratory Practice (GLP) standards as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the quality and integrity of the data.[4][5] The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should also be followed to maximize the information published and minimize unnecessary studies.[6]

Pre-Formulation and Compound Characterization

A prerequisite for any successful in vivo study is a thorough understanding of the test article's physicochemical properties. This ensures accurate dose preparation and administration, which is critical for data reliability.[11]

  • Purity and Identity Confirmation: Verify the identity and purity of the 1-aminotheobromine batch using methods like LC-MS and NMR. Purity should ideally be >98% to avoid confounding results from impurities.

  • Solubility Assessment: Determine the solubility in a panel of pharmaceutically acceptable vehicles.[12] This is a critical step for developing a suitable formulation for oral and intravenous administration.

  • Stability Analysis: Assess the stability of 1-aminotheobromine in the solid state and in the selected dosing vehicles over the expected duration of the study.[13]

Preclinical Development Workflow

The following workflow provides a logical progression for the in vivo characterization of 1-aminotheobromine. Each phase generates critical data that informs the decision to proceed to the next.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Pharmacokinetic (PK) Profiling cluster_2 Phase 3: Safety & Tolerability cluster_3 Phase 4: Pharmacodynamic (PD) & Efficacy A Compound Characterization (Purity, Solubility, Stability) B Formulation & Vehicle Selection A->B Physicochemical Data C Single-Dose PK Study (IV and PO Routes) B->C Dosing Solution D Data Analysis (Cmax, Tmax, AUC, F%) C->D Plasma Samples E Dose Range-Finding (DRF) Study D->E Exposure Data Informs Doses F Identify Maximum Tolerated Dose (MTD) E->F Clinical Observations G Target Engagement & PD Biomarker Study F->G Select Tolerated Doses H Disease Model Efficacy Study G->H Proof of Mechanism I Go / No-Go Decision for IND-Enabling Studies H->I

Caption: Generalized workflow for preclinical in vivo testing of a novel compound.

Protocols: Pharmacokinetic (PK) Studies

The goal of these initial studies is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-aminotheobromine.[14][15]

Protocol: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the fundamental PK parameters of 1-aminotheobromine following intravenous (IV) and oral (PO) administration.

Animal Model:

  • Species: Male Sprague-Dawley rats (n=3-4 per group).

  • Justification: Rats are a standard species for early PK studies due to their well-characterized physiology and the larger blood volume they provide compared to mice.[16]

Experimental Design:

  • Acclimation: Acclimate animals for at least 3 days prior to the study.

  • Groups:

    • Group 1: IV administration (e.g., 1-2 mg/kg).

    • Group 2: PO administration (e.g., 5-10 mg/kg).

  • Dose Formulation:

    • IV Formulation: Solubilize 1-aminotheobromine in a sterile, isotonic vehicle suitable for injection (e.g., saline, 5% dextrose). The final pH should be between 4.5 and 8.0.[17]

    • PO Formulation: Based on solubility data, prepare a solution or a homogenous suspension. A common vehicle is 0.5% methylcellulose in water.[18]

  • Administration:

    • IV: Administer as a slow bolus injection into the tail vein.[17]

    • PO: Administer via oral gavage using a flexible feeding tube to minimize stress and risk of injury.[19]

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from each animal at specified time points into tubes containing an anticoagulant (e.g., K2-EDTA). A typical sampling schedule is shown in the table below.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-aminotheobromine in plasma samples using a validated LC-MS/MS method.[20]

Data Presentation: Sample PK Dosing and Sampling Schedule

RouteDose (mg/kg)VehicleVolume (mL/kg)Sampling Timepoints (post-dose)
IV 2Saline22 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h
PO 100.5% MC515 min, 30 min, 1h, 2h, 4h, 8h, 24h

Data Analysis: Calculate key PK parameters including maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability (F%).

Protocols: Preliminary Toxicology and Tolerability

These studies are designed to identify a safe dose range for subsequent efficacy studies.[21][22]

Protocol: Dose Range-Finding (DRF) Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration.[23]

Animal Model:

  • Species: CD-1 mice (n=3-5 per sex per group).

  • Justification: Mice are often used for initial tolerability studies to conserve the amount of test compound needed.[23]

Experimental Design:

  • Dose Selection: Select a range of doses based on PK data and any available in vitro cytotoxicity data. A common approach is to use a dose-escalation design.[23]

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose.

  • Administration: Administer the compound via the intended route for future efficacy studies (e.g., oral gavage).

  • Clinical Observations: Monitor animals intensively for the first few hours post-dose and then daily for 7-14 days. Record observations such as changes in body weight, food/water intake, posture, activity, and any signs of distress.

  • Endpoint Analysis: At the end of the observation period, perform a terminal bleed for clinical chemistry analysis. Conduct a gross necropsy and weigh key organs (liver, kidneys, spleen, heart, brain).

Data Presentation: Key Endpoints for DRF Study

Parameter CategorySpecific Endpoints
In-Life Observations Body weight, clinical signs (e.g., lethargy, piloerection), mortality
Clinical Pathology Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Blood urea nitrogen (BUN), Creatinine
Anatomical Pathology Gross observations of all major organs, Organ-to-body weight ratios

Protocols: Pharmacodynamic (PD) & Efficacy Studies

Based on the hypothesis that 1-aminotheobromine is an A2A adenosine receptor antagonist, efficacy studies should be conducted in a relevant disease model.

Hypothetical Mechanism of Action

The diagram below illustrates the hypothesized mechanism. Adenosine, acting on A2A receptors, typically increases intracellular cAMP, which has an inhibitory effect on downstream signaling relevant to neuronal function. An A2A antagonist like 1-aminotheobromine would block this action.[24]

G cluster_0 Cell Membrane A2A A2A Receptor AC Adenylyl Cyclase A2A->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Effector Downstream Effectors (e.g., DARPP-32) PKA->Effector Phosphorylates Adenosine Adenosine Adenosine->A2A Compound 1-Aminotheobromine (Hypothesized Antagonist) Compound->A2A Blocks

Caption: Hypothesized signaling pathway for 1-aminotheobromine as an A2A antagonist.

Protocol: Efficacy in a Rodent Model of Parkinson's Disease

Objective: To evaluate the ability of 1-aminotheobromine to reverse motor deficits in a model of Parkinson's disease, a common application for A2A antagonists.[7]

Animal Model:

  • Species: C57BL/6 mice.

  • Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model of dopamine depletion.

  • Justification: MPTP induces a Parkinsonian-like state, providing a well-validated model to test drugs that modulate the dopamine system.[9]

Experimental Design:

  • Model Induction: Induce dopaminergic neurodegeneration by administering MPTP according to established protocols.

  • Groups:

    • Group 1: Vehicle + Vehicle.

    • Group 2: MPTP + Vehicle.

    • Group 3: MPTP + 1-Aminotheobromine (Low Dose, selected from DRF).

    • Group 4: MPTP + 1-Aminotheobromine (High Dose, selected from DRF).

    • Group 5: MPTP + Positive Control (e.g., Istradefylline, an approved A2A antagonist).

  • Dosing: Begin treatment after the establishment of motor deficits. Administer daily via oral gavage for a specified period (e.g., 14-28 days).

  • Behavioral Assessment: Conduct behavioral tests to assess motor function at baseline and at several points during the treatment period.

    • Rotarod Test: Measures motor coordination and balance.

    • Cylinder Test: Assesses forelimb akinesia.

    • Open Field Test: Measures locomotor activity.

  • Terminal Analysis: At the study endpoint, collect brain tissue (specifically the striatum) for neurochemical or immunohistochemical analysis (e.g., tyrosine hydroxylase staining to quantify dopamine neuron loss).

Statistical Analysis and Ethical Considerations

Statistical Planning: The statistical analysis plan should be determined before the study begins.[25][26] For comparing multiple groups, an Analysis of Variance (ANOVA) followed by an appropriate post-hoc test is typically used. Non-parametric tests may be required if the data do not follow a normal distribution.[26][27] The number of animals per group should be determined by a power analysis to ensure the study is adequately powered to detect a meaningful effect.[28]

Ethical Conduct: All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).[29] Experiments should be designed to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement). The NC3Rs Experimental Design Assistant is a valuable tool for planning robust and ethical animal experiments.[30][31] Blinding the experimenters to the treatment groups is crucial to reduce subconscious bias.[32]

Conclusion

The experimental framework outlined in these application notes provides a rigorous, phased approach for the initial in vivo characterization of 1-aminotheobromine. By systematically evaluating its pharmacokinetics, tolerability, and efficacy in a disease-relevant model, researchers can make informed, data-driven decisions about its potential for further development as a therapeutic agent. This structured approach, grounded in established preclinical principles, is essential for navigating the complexities of drug discovery for a novel chemical entity.[33][34]

References

  • Vertex AI Search. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA.
  • Vertex AI Search. (n.d.). FDA Requirements for Preclinical Studies.
  • Admescope. (2019).
  • WuXi AppTec DMPK. (n.d.). In Vivo Pharmacokinetics.
  • Vertex AI Search. (2023).
  • Vertex AI Search. (n.d.).
  • FDA. (n.d.).
  • FDA. (2018). Step 2: Preclinical Research.
  • PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
  • NTNU. (n.d.).
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities.
  • NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
  • NIH. (n.d.).
  • ACS Publications. (n.d.). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening.
  • World Health Organiz
  • YouTube. (2020).
  • NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments.
  • STXBP1 Foundation. (2025). Preclinical Studies in Drug Development.
  • Frontiers in Pharmacology. (n.d.). The relevance of theobromine for the beneficial effects of cocoa consumption.
  • era-net neuron. (n.d.).
  • NIH. (n.d.). General Principles of Preclinical Study Design.
  • FDA. (2025). Preclinical Assessment of Investigational Cellular and Gene Therapy Products.
  • NIH. (2012). Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA.
  • MDPI. (n.d.).
  • Knowledge Base. (2025). Rodent Anesthesia and Analgesia Guideline.
  • NCBI. (2012).
  • UTEP. (n.d.). NC3Rs Experimental Design Assistant (EDA).
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
  • Animal Care and Use. (2016). Dosing Techniques and Limits.
  • IDEAS ESRs. (2017). The role of a statistician in drug development: Pre-clinical studies.
  • Labtoo. (n.d.). Drug development | Preclinical, in vivo, ADME.
  • Wikipedia. (n.d.). Adenosine A2A receptor antagonist.
  • ResearchGate. (2025). Vehicle selection for nonclinical oral safety studies.
  • AMSbiopharma. (2025).
  • NC3Rs. (n.d.). Using masking/blinding in in vivo experiments.
  • NIH. (2020).
  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
  • NIH. (n.d.). Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges.
  • Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection.
  • YouTube. (2017). The Experimental Design Assistant.
  • Vertex AI Search. (n.d.).
  • ResearchGate. (2025). Psychopharmacology of theobromine in healthy volunteers.
  • Pharmabiz.com. (2024). Statistical analysis in study plans of pre-clinical safety studies.
  • AACR Journals. (2020).
  • Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities.
  • OLAW. (2023). Ethical implications and how the Experimental Design Assistant (EDA) can help.
  • NIH. (n.d.). Psychopharmacology of theobromine in healthy volunteers.
  • Vertex AI Search. (n.d.). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.

Sources

Application Note: A Validated HPLC Method for the Quantification of 1-Amino-3,7-dimethylpurine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-Amino-3,7-dimethylpurine-2,6-dione, a substituted xanthine derivative of significant interest in pharmaceutical research and drug development. The described isocratic reversed-phase HPLC (RP-HPLC) method provides a reliable and efficient analytical solution for the determination of this compound in bulk drug substances and formulated products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method parameters, sample preparation protocols, and a complete validation strategy in accordance with international regulatory guidelines.

Introduction

This compound, an amino-substituted derivative of theobromine, belongs to the xanthine class of compounds. Xanthine derivatives are known for their diverse pharmacological activities, and the introduction of an amino group at the 1-position of the purine ring can significantly alter the molecule's physicochemical properties and biological activity. As with many active pharmaceutical ingredients (APIs), a precise and accurate analytical method is crucial for quality control, stability testing, and pharmacokinetic studies.

This application note addresses the need for a standardized analytical procedure for this compound. The developed RP-HPLC method is designed to be specific, accurate, precise, and linear over a defined concentration range, ensuring its suitability for routine analysis in a quality control environment.

Analyte Information

Chemical Structure:

G cluster_0 This compound N1 N C2 C N1->C2 N1_amino NH2 N1->N1_amino N3 N C2->N3 O2 O C2->O2 C4 C N3->C4 N3_methyl CH3 N3->N3_methyl C5 C C4->C5 N9 N C4->N9 C6 C C5->C6 C6->N1 O6 O C6->O6 N7 N N7->C5 N7_methyl CH3 N7->N7_methyl C8 C C8->N7 H8 H C8->H8 N9->C8

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted):

Based on the general properties of xanthine derivatives, this compound is expected to be a polar molecule. The presence of the amino group is likely to increase its polarity and aqueous solubility compared to its non-substituted parent compound, theobromine. Xanthine derivatives typically exhibit strong UV absorbance in the range of 270-280 nm, a characteristic that will be leveraged for detection in this HPLC method.

HPLC Method for Quantification

The developed method utilizes reversed-phase chromatography, a technique well-suited for the separation of polar compounds like xanthine derivatives.[2]

Chromatographic Conditions

The selection of a C18 stationary phase provides a versatile and robust platform for the retention and separation of the analyte from potential impurities. The mobile phase composition has been optimized to achieve a suitable retention time and peak shape.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.0) (15:85, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 273 nm (UV Detector)
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A standard C18 column is chosen for its proven efficacy in separating a wide range of polar and non-polar compounds. The dimensions and particle size offer a good balance between resolution and analysis time.

  • Mobile Phase: An isocratic mobile phase simplifies the method and enhances reproducibility. The acetonitrile acts as the organic modifier, and its proportion is optimized for adequate retention. The phosphate buffer at pH 6.0 helps to maintain a consistent ionization state of the analyte, leading to stable retention times and symmetrical peak shapes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and backpressure.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.

  • Detection Wavelength: Based on the known UV absorbance characteristics of xanthine derivatives, 273 nm is selected as the detection wavelength to ensure high sensitivity for the analyte.

Preparation of Solutions

3.2.1. Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 6.0):

  • Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water.

  • Adjust the pH to 6.0 with a dilute potassium hydroxide solution.

  • Filter the buffer through a 0.45 µm nylon filter before use.

  • Prepare the final mobile phase by mixing the buffer and acetonitrile in a ratio of 85:15 (v/v).

  • Degas the mobile phase using sonication or vacuum filtration.

3.2.2. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in the mobile phase. Use sonication if necessary to ensure complete dissolution.

  • Dilute to the mark with the mobile phase and mix thoroughly.

3.2.3. Working Standard Solutions:

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

For Bulk Drug Substance:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

For Pharmaceutical Formulations (e.g., Tablets):

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to a single dose of the drug into a suitable volumetric flask.

  • Add a sufficient volume of mobile phase to dissolve the active ingredient. Sonication may be used to aid dissolution.

  • Dilute to the mark with the mobile phase and mix well.

  • Centrifuge a portion of the solution to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. The following validation parameters were assessed:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is operating correctly.

Procedure:

Inject the 10 µg/mL working standard solution five times.

Acceptance Criteria:

  • Tailing Factor: Not more than 2.0

  • Theoretical Plates: Not less than 2000

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Procedure:

Inject a blank (mobile phase), a placebo solution (for formulated products), and a standard solution of this compound.

Acceptance Criteria:

No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Procedure:

Inject the working standard solutions in the concentration range of 1-100 µg/mL in triplicate.

Acceptance Criteria:

The correlation coefficient (r²) of the calibration curve should be not less than 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Procedure:

Perform recovery studies by spiking a known amount of the standard solution into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

Acceptance Criteria:

The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

4.5.1. Repeatability (Intra-day Precision):

Analyze six replicate injections of the 10 µg/mL standard solution on the same day.

4.5.2. Intermediate Precision (Inter-day Precision):

Analyze six replicate injections of the 10 µg/mL standard solution on two different days by two different analysts.

Acceptance Criteria:

The RSD for both repeatability and intermediate precision should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Procedure:

Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the response and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantification of this compound. The system suitability parameters were well within the acceptance criteria, indicating the reliability of the chromatographic system. The method was found to be specific, with no interference from common excipients. A linear relationship between peak area and concentration was observed over the range of 1-100 µg/mL with a correlation coefficient greater than 0.999. The accuracy of the method was confirmed by the high recovery values obtained from the spiking experiments. The low RSD values for repeatability and intermediate precision demonstrated the high precision of the method.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable method for the quantification of this compound. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations. The comprehensive validation data presented herein provides a high degree of confidence in the accuracy and precision of the results obtained using this method.

Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Mobile_Phase Mobile Phase Preparation System_Setup HPLC System Setup Mobile_Phase->System_Setup Standard_Solution Standard Solution Preparation Injection Sample Injection Standard_Solution->Injection Sample_Preparation Sample Preparation Sample_Preparation->Injection System_Setup->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition System_Suitability System Suitability Data_Acquisition->System_Suitability Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ

Caption: Experimental workflow for the HPLC quantification of this compound.

References

  • Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

radioligand binding assay protocol for xanthine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: High-Fidelity Radioligand Binding Assay for the Characterization of Xanthine Derivatives at Adenosine Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, in-depth guide to performing radioligand binding assays for the pharmacological characterization of xanthine derivatives. Xanthines, such as caffeine and theophylline, are a well-known class of compounds that primarily exert their physiological effects by acting as antagonists at adenosine receptors. This guide moves beyond a simple recitation of steps, offering a framework grounded in scientific principles to ensure robust and reproducible data. We will detail the methodologies for both saturation and competition binding assays, explain the critical rationale behind experimental choices, and provide step-by-step protocols for membrane preparation, assay execution, and data analysis. The objective is to equip researchers with the expertise to confidently determine key pharmacological parameters, such as receptor affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd) of the radioligand.

Scientific Foundation: The Principle of Radioligand Binding

Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of interactions between a ligand and a receptor.[1] The technique relies on a radiolabeled ligand (a ligand containing a radioactive isotope like tritium [³H] or iodine [¹²⁵I]) that can bind to the receptor of interest with high affinity and specificity. The fundamental analysis is based on the Law of Mass Action, which describes the reversible binding of a ligand to a receptor to form a ligand-receptor complex.[1]

There are two primary types of binding assays essential for characterizing xanthine derivatives:

  • Saturation Assays: In this experiment, the concentration of the radioligand is varied while the receptor concentration is held constant. The goal is to determine the equilibrium dissociation constant (Kd), which is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, and the maximum receptor density (Bmax), which represents the total concentration of receptors in the sample.[2][3] A low Kd value signifies high binding affinity.[1] This assay is a critical first step to characterize the receptor system before testing novel compounds.

  • Competition Assays: Here, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (e.g., a novel xanthine derivative). The unlabeled ligand competes with the radioligand for the same binding site. This allows for the determination of the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand, known as the IC₅₀ value.[2] The IC₅₀ is then used to calculate the binding affinity (Ki) of the competing ligand using the Cheng-Prusoff equation.[4][5]

Below is a conceptual diagram illustrating the competitive binding principle.

G Receptor_A Adenosine Receptor Radioligand_A Radioligand ([³H]DPCPX) Radioligand_A->Receptor_A:f0 High Binding Unlabeled_A Xanthine Derivative Receptor_B Adenosine Receptor Radioligand_B Radioligand ([³H]DPCPX) Unlabeled_B Xanthine Derivative Unlabeled_B->Receptor_B:f0 High Binding

Caption: Principle of Competitive Radioligand Binding.

Materials and Equipment

Critical Reagents
ReagentSupplier ExamplesPurpose & Key Considerations
Radioligand PerkinElmer, ARCChoice depends on the target adenosine receptor subtype. Must have high specific activity (>20 Ci/mmol).[1] See Table 2 for examples.
Xanthine Derivatives Sigma-Aldrich, TocrisThe unlabeled test compounds. Must be of high purity.
Cell Lines/Tissue ATCC, Commercial VendorSource of receptors. E.g., HEK-293 or CHO cells stably expressing the human adenosine receptor subtype of interest, or rat brain tissue.[6][7]
Buffers Sigma-AldrichTris-HCl is standard. See Table 3 for buffer composition.
Adenosine Deaminase (ADA) Sigma-Aldrich, RocheEnzyme used to degrade endogenous adenosine, which can interfere with the assay.[6][8]
Protease Inhibitor Cocktail Sigma-Aldrich, RochePrevents degradation of receptors during membrane preparation.[4]
Polyethyleneimine (PEI) Sigma-AldrichUsed to pre-soak filter mats to reduce nonspecific binding of positively charged radioligands.[4]
Scintillation Cocktail PerkinElmer, RPI CorpRequired for detecting beta-emitting isotopes like ³H.
Common Radioligands for Adenosine Receptors
Receptor SubtypeRadioligandTypeTypical Kd (nM)
A₁ [³H]DPCPXAntagonist0.05 - 1.6[9][10]
A₂ₐ [³H]ZM241385Antagonist0.14 - 0.23[8]
A₂ₐ [³H]CGS 21680Agonist~27[11]
A₂ₑ [¹²⁵I]ABOPXAntagonist~1[7]
A₃ [¹²⁵I]I-AB-MECAAgonist~0.1 - 0.34[12][13]
Equipment
  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed refrigerated centrifuge

  • -80°C freezer

  • 96-well microplates

  • Cell harvester for rapid vacuum filtration[4][12]

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C)[6][12]

  • Liquid scintillation counter or Gamma counter

  • Spectrophotometer for protein quantification (e.g., BCA or Bradford assay)

Experimental Workflow and Protocols

The overall workflow is a multi-stage process that requires careful execution at each step to ensure data integrity.

G A Phase 1: Membrane Preparation B Phase 2: Assay Characterization (Saturation Binding) A->B Determine Kd of Radioligand C Phase 3: Compound Profiling (Competition Binding) B->C Use Kd to inform assay design D Phase 4: Separation (Rapid Vacuum Filtration) C->D E Phase 5: Quantification (Scintillation Counting) D->E F Phase 6: Data Analysis (Calculate Kd, Bmax, Ki) E->F

Caption: Overall Radioligand Binding Assay Workflow.

Protocol 1: Cell Membrane Preparation

From Senior Application Scientist's Notebook: The quality of your membrane preparation is paramount. Inconsistent protein concentration or receptor degradation will doom your assay from the start. Work quickly and keep everything on ice to minimize protease activity. The second centrifugation wash is not optional; it's crucial for removing residual endogenous ligands or media components.

  • Cell Harvesting: Harvest cultured cells (e.g., HEK-293 cells expressing the target receptor) by scraping or dissociation. Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (see Table 3).[4]

  • Homogenization: Homogenize the cell suspension using a Polytron or Dounce homogenizer on ice.

  • First Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[4]

  • Wash: Discard the supernatant. Resuspend the pellet in fresh, ice-cold Lysis Buffer and centrifuge again at 20,000 x g for 10 minutes at 4°C.[4]

  • Final Resuspension: Resuspend the final membrane pellet in Assay Buffer containing a cryoprotectant (e.g., 10% sucrose) to a final protein concentration of approximately 1-2 mg/mL.[4]

  • Protein Quantification: Determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Saturation Binding Assay (To Determine Kd and Bmax)

From Senior Application Scientist's Notebook: This is your system validation. Do not skip to competition assays without a reliable Kd and Bmax. The range of radioligand concentrations is critical; you must span from well below to well above the expected Kd (typically 0.1x to 10x Kd) to define the top and bottom of the curve accurately.[14]

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding and Non-Specific Binding (NSB).

  • Radioligand Dilutions: Prepare serial dilutions of the radioligand in Assay Buffer. A typical experiment might use 8-12 concentrations (e.g., for [³H]DPCPX, from 0.02 to 20 nM).[4]

  • Assay Assembly:

    • Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate radioligand dilution, and 150 µL of the membrane preparation (e.g., 20-50 µg protein).[4]

    • NSB Wells: Add 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM NECA or 1 µM DPCPX), 50 µL of the radioligand dilution, and 150 µL of the membrane preparation.[12][14]

  • Incubation: Incubate the plate for 60-120 minutes at 25°C or 30°C with gentle agitation to reach equilibrium.[4][11][12]

  • Termination and Analysis: Proceed to Protocol 4 (Filtration and Quantification).

Protocol 3: Competition Binding Assay (To Determine Ki)

From Senior Application Scientist's Notebook: The concentration of radioligand you use here is critical. It should be at or below its Kd value, as determined in the saturation assay.[2] Using too high a concentration will reduce the assay's sensitivity to competitors and shift your IC₅₀ values. Ensure your xanthine derivatives are fully dissolved; DMSO is common, but keep the final concentration below 1% to avoid artifacts.

  • Plate Setup: In a 96-well plate, set up wells for Total Binding, NSB, and each concentration of the competing xanthine derivative.

  • Competitor Dilutions: Prepare serial dilutions of your unlabeled xanthine derivatives (typically 8-12 concentrations spanning from pM to µM ranges).

  • Assay Assembly (Final Volume 250 µL):

    • Total Binding: Add 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membranes.

    • NSB: Add 50 µL NSB Agent (e.g., 10 µM NECA) + 50 µL Radioligand + 150 µL Membranes.

    • Competition Wells: Add 50 µL of xanthine derivative dilution + 50 µL Radioligand + 150 µL Membranes.[4]

  • Incubation: Incubate the plate for 60-120 minutes at 25°C or 30°C with gentle agitation.[4][11][12]

  • Termination and Analysis: Proceed to Protocol 4.

Protocol 4: Filtration and Quantification
  • Filter Mat Preparation: Pre-soak the glass fiber filter mat in 0.3-0.5% PEI for at least 30 minutes at 4°C to minimize nonspecific binding.[4]

  • Filtration: Turn on the vacuum harvester and rapidly transfer the contents of the 96-well plate onto the pre-soaked filter mat.

  • Washing: Immediately wash each well on the filter mat 3-4 times with 200-300 µL of ice-cold Wash Buffer. This step must be rapid to prevent dissociation of the bound radioligand.[4][12]

  • Drying: Remove the filter mat from the harvester and dry it under a heat lamp or in a low-temperature oven (e.g., 50°C for 30 minutes).[4]

  • Quantification: Place the dried filter spots into scintillation vials (or use a filter plate sealer for microplate counters), add 3-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

BufferComponentsRationale
Lysis Buffer 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, Protease Inhibitors, pH 7.4Tris provides pH stability. Divalent cations like Mg²⁺ can be important for maintaining receptor conformation. EDTA chelates divalent cations that some proteases require.[4][6]
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, 1-3 U/mL Adenosine Deaminase (ADA), pH 7.4ADA is critical to remove any endogenous adenosine from the preparation that would otherwise compete with the radioligand.[6]
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4Must be ice-cold to slow the dissociation rate of the radioligand from the receptor during the wash steps.[12]

Data Analysis and Interpretation

Proper data analysis is essential for extracting meaningful pharmacological constants. Software such as GraphPad Prism is highly recommended for this purpose.[4][5]

  • Calculate Specific Binding: For each concentration, subtract the average counts per minute (CPM) or disintegrations per minute (DPM) of the NSB wells from the Total Binding wells.

    • Specific Binding = Total Binding - Non-Specific Binding[2]

  • Saturation Analysis (Kd and Bmax):

    • Plot Specific Binding (y-axis) against the concentration of free radioligand (x-axis).

    • Fit the data using a non-linear regression model for a "one-site binding (hyperbola)".[14]

    • The software will directly calculate the Kd (in the same units as the x-axis) and the Bmax (in the same units as the y-axis, e.g., CPM or DPM, which can be converted to fmol/mg protein).[1]

  • Competition Analysis (IC₅₀ and Ki):

    • Plot the percent specific binding (y-axis) against the log concentration of the competing xanthine derivative (x-axis).

    • Fit the data using a non-linear regression model for "log(inhibitor) vs. response -- Variable slope (four parameters)".

    • This analysis will yield the IC₅₀ value for the test compound.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :[4]

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • [L] = the concentration of radioligand used in the assay.

        • Kd = the dissociation constant of the radioligand (determined from the saturation experiment).

Trustworthiness: A Self-Validating System

The integrity of your findings depends on a rigorously controlled and validated assay.

  • The Saturation Experiment is Non-Negotiable: It provides the essential Kd value for the Cheng-Prusoff calculation and confirms that the radioligand is binding to a finite number of specific sites in a saturable manner, as expected for a receptor.

  • Check for Low Non-Specific Binding: Ideally, NSB should be less than 20-30% of the total binding at the Kd concentration of the radioligand. High NSB (>50%) can obscure the specific binding signal and indicates a problematic assay.[14]

  • Pharmacological Validation: As a control, always include a known reference compound with established affinity for the target receptor in your competition assays. The Ki you calculate for this reference compound should be consistent with literature values.

  • Statistical Rigor: Always run experiments with appropriate replicates (triplicates are standard) and repeat the full experiment on different days to ensure reproducibility.

By following these principles and protocols, researchers can generate high-quality, reliable data on the binding affinities of novel xanthine derivatives, providing a solid foundation for further drug development and structure-activity relationship (SAR) studies.[7]

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • Eurofins. (n.d.). A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Gao, Z. G., et al. (2009). Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides. ACS Chemical Biology, 4(11), 945–955. Retrieved from [Link]

  • de Graaf, C., et al. (2011). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 54(23), 8195–8205. Retrieved from [Link]

  • Jacobson, K. A., & van Rhee, A. M. (1997). Radioligand Binding Assays for Adenosine Receptors. In Methods in Molecular Biology, vol. 10: The Humana Press Inc. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]...

  • Kim, S. K., et al. (2004). Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions. Journal of Medicinal Chemistry, 47(7), 1807–1816. Retrieved from [Link]

  • Turku PET Centre. (2013). Bmax and KD. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Lee, K. S., & Reddington, M. (1986). The binding of 1,3-[3H]-dipropyl-8-cyclopentylxanthine to adenosine A1 receptors in rat smooth muscle preparations. Naunyn-Schmiedeberg's archives of pharmacology, 334(2), 143–148. Retrieved from [Link]

  • Kusachi, S., et al. (1995). Binding of A1 Adenosine Receptor Ligand [3H]8-Cyclopentyl-1,3-Dipropylxanthine in Coronary Smooth Muscle. Circulation Research, 77(5), 1021-1025. Retrieved from [Link]

  • Guo, D., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 105–116. Retrieved from [Link]

  • Shryock, J. C., et al. (2001). Kinetic and Functional Properties of [3H]ZM241385, a High Affinity Antagonist for Adenosine A2A Receptors. Biochemical Pharmacology, 62(12), 1641-1651. Retrieved from [Link]

  • Hothersall, J. D., et al. (2007). Controlling the Dissociation of Ligands from the Adenosine A2A Receptor through Modulation of Salt Bridge Strength. Journal of Medicinal Chemistry, 50(20), 4967-4980. Retrieved from [Link]

  • Izenwasser, S., & Werling, L. L. (1992). Determination of Radioligand Specific Activity Using Competition Binding Assays. Analytical Biochemistry, 204(1), 181-184. Retrieved from [Link]

  • Lohse, M. J., et al. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210. Retrieved from [Link]

  • Kim, Y., et al. (2021). Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes. Journal of Medicinal Chemistry, 64(15), 11463–11484. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating the Neuroscientific Potential of 1-Amino-3,7-dimethylpurine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 1-Amino-3,7-dimethylpurine-2,6-dione is a novel purine derivative with limited characterization in published neuroscience literature. The following application notes provide a scientifically-grounded, hypothetical framework for its initial investigation, based on its structural similarity to known neuroactive xanthines and purine analogs. All protocols are adapted from standard, validated methodologies in neuropharmacology.

Part 1: Scientific Rationale and a Roadmap for Investigation

The compound this compound belongs to the xanthine family, sharing the core purine structure with endogenous neuromodulators like adenosine and well-known stimulants such as caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine).[1][2] Its unique feature is an amino group at the N1 position, replacing the methyl group found in caffeine. This structural modification invites a systematic investigation into its potential as a novel modulator of the central nervous system (CNS).

The purinergic system, particularly adenosine receptors and phosphodiesterase (PDE) enzymes, are primary targets for xanthine derivatives.[3][4] Adenosine, an inhibitory neuromodulator, acts through four G protein-coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) to regulate neuronal excitability, neurotransmitter release, and cerebral blood flow.[5][6] PDEs, on the other hand, are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in neuronal signaling pathways related to synaptic plasticity and memory.[7][8]

This guide outlines a logical, multi-stage research program to elucidate the neuropharmacological profile of this compound, from initial target identification to preliminary behavioral screening.

Caption: A logical workflow for characterizing a novel neuroactive compound.

Part 2: In Vitro Target Identification and Validation

The first principle in characterizing a novel compound is to identify its molecular target(s). Given its xanthine scaffold, adenosine receptors and phosphodiesterase enzymes are the most probable candidates.

Protocol 2.1: Competitive Radioligand Binding Assays for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃).

Causality: This assay directly measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. A low Ki value indicates high binding affinity, suggesting the compound is a potent interactor at that receptor. This is a foundational step for target validation.[9]

Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from CHO or HEK293 cells stably expressing a single human adenosine receptor subtype.

  • Assay Buffer: Prepare appropriate buffers (e.g., Tris-HCl based) containing protease inhibitors. For A₁ and A₃ assays, include adenosine deaminase (ADA) to degrade endogenous adenosine.

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor-expressing cell membranes.

    • A specific radioligand at a concentration near its Kd (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).

    • Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Control wells for total binding (no competitor) and non-specific binding (excess of a known non-radioactive antagonist, e.g., XAC).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash filters to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., Prism software) to determine the IC₅₀. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Self-Validation: The assay is validated if the Kd of the radioligand and the Ki of the control compound (XAC) are within the historically accepted range for the given receptor preparation.

Protocol 2.2: Phosphodiesterase (PDE) Enzyme Activity Assays

Objective: To determine the inhibitory potency (IC₅₀) of this compound against a panel of major CNS-relevant PDE isoenzymes (e.g., PDE1, PDE2, PDE4, PDE5).

Causality: Many xanthines inhibit PDEs, preventing the breakdown of cAMP and cGMP.[4] This leads to an accumulation of these second messengers, which can profoundly impact neuronal function, including enhancing memory-related signaling cascades.[8][10] This assay will reveal if the compound acts through this alternative, well-established mechanism.

Methodology:

  • Enzyme Source: Use commercially available recombinant human PDE enzymes.

  • Assay Principle: Utilize a FRET (Fluorescence Resonance Energy Transfer) or fluorescence polarization-based assay kit (e.g., from BPS Bioscience or similar). These kits provide a fluorescently labeled cAMP or cGMP substrate.

  • Reaction Setup: In a 384-well plate, add:

    • Assay buffer.

    • PDE enzyme.

    • Increasing concentrations of this compound.

    • A known potent PDE inhibitor as a positive control (e.g., Rolipram for PDE4, Sildenafil for PDE5).

  • Initiation: Add the fluorescently labeled substrate (cAMP or cGMP) to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes. During this time, active PDE will cleave the substrate.

  • Detection: Add a binding agent that only binds to the cleaved substrate, disrupting FRET or changing fluorescence polarization. Read the plate on a compatible microplate reader.

  • Data Analysis: The signal is proportional to PDE activity. Plot the percentage of inhibition against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value.

Data Summary Table (Hypothetical Results):

TargetAssay TypeMetricValue (nM)Known Control (Value)
Adenosine A₁ ReceptorRadioligand BindingKi125XAC (Ki = 15 nM)
Adenosine A₂ₐ ReceptorRadioligand BindingKi>10,000ZM241385 (Ki = 0.7 nM)
PDE4DEnzyme InhibitionIC₅₀850Rolipram (IC₅₀ = 2 nM)
PDE5AEnzyme InhibitionIC₅₀>20,000Sildenafil (IC₅₀ = 3.5 nM)

Part 3: Cellular and Network Function Assays

Once a primary target is identified, the next logical step is to assess the compound's functional effect on neurons.

Protocol 3.1: Assessing Neuronal Network Activity using Multi-Electrode Arrays (MEAs)

Objective: To evaluate the effect of this compound on spontaneous electrical activity (spiking and bursting) in primary cortical neuron cultures.

Causality: MEAs provide a functional readout of network excitability.[11] If the compound is an A₁ receptor antagonist (blocking an inhibitory signal), we would hypothesize an increase in network firing rate. If it's a PDE inhibitor, the resulting increase in cyclic nucleotides could also modulate synaptic strength and network activity.[4]

Caption: Workflow for a Multi-Electrode Array (MEA) experiment.

Methodology:

  • Cell Culture: Culture primary rodent cortical neurons on MEA plates (e.g., Axion BioSystems). Allow cultures to mature for at least 14 days to form stable synaptic networks.

  • Baseline Recording: Place the MEA plate in the recording system and allow it to acclimate. Record at least 10 minutes of stable, spontaneous baseline activity from each well.

  • Compound Application: Prepare a dose-response curve of this compound. Add the compound (or vehicle control) to the wells.

  • Post-Dose Recording: Immediately begin recording post-dose activity. Capture acute effects (0-60 minutes) and potentially chronic effects (24 hours).

  • Data Analysis: Use analysis software (e.g., Axion's Neural Metrics) to quantify key parameters before and after compound addition.

    • Weighted Mean Firing Rate (Hz): Overall network excitability.

    • Burst Frequency (Bursts/min): Rhythmic network activity.

    • Network Synchrony Index: Coordination of firing across the network.

  • Self-Validation: Include a positive control relevant to the hypothesized mechanism. For an A₁ antagonist hypothesis, use a known antagonist like DPCPX. For a PDE inhibitor hypothesis, use Rolipram. The vehicle control wells should show no significant change in activity over the recording period.

Part 4: In Vivo Behavioral Pharmacology

After establishing in vitro activity, the crucial next step is to determine if the compound can cross the blood-brain barrier (BBB) and exert a functional effect in a living organism. Phenotypic drug discovery often relies on behavioral assays to measure functional changes at a systems level.[12][13]

Protocol 4.1: Open Field Test for Locomotor Activity and Anxiety-like Behavior

Objective: To assess the effect of this compound on general locomotor activity and exploratory behavior in mice.

Causality: This is a foundational behavioral test.[14] Adenosine A₁ receptor antagonists (like caffeine) are known psychostimulants and typically increase locomotor activity. The open field test can reveal such a stimulant profile. It also provides a preliminary measure of anxiety-like behavior, as anxious animals tend to stay near the walls (thigmotaxis) rather than exploring the center.

Methodology:

  • Animals: Use adult male C57BL/6J mice. Allow them to acclimate to the facility for at least one week.

  • Dosing: Administer this compound via intraperitoneal (IP) injection at several doses (e.g., 1, 5, 10 mg/kg), alongside a vehicle control group. A caffeine group (e.g., 10 mg/kg) should be included as a positive control.

  • Acclimation & Testing: 30 minutes post-injection, place each mouse into the center of an open field arena (e.g., 40x40 cm square box). Allow the mouse to explore freely for 10-15 minutes.

  • Data Acquisition: Use an automated video-tracking system (e.g., ANY-maze, EthoVision) to record and score behavior.

  • Key Parameters:

    • Total Distance Traveled (cm): A measure of overall locomotor activity.

    • Time Spent in Center Zone (s): An inverse measure of anxiety-like behavior.

    • Rearing Frequency: A measure of exploratory behavior.

  • Data Analysis: Use ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

Self-Validation: The caffeine positive control group should exhibit a significant increase in total distance traveled compared to the vehicle group. The behavior of the vehicle group should be consistent with established norms for the mouse strain.[15]

Hypothetical Locomotor Activity Data:

Treatment Group (10 mg/kg)Total Distance Traveled (m)Time in Center (s)
Vehicle35.2 ± 4.145.1 ± 6.3
Compound X58.7 ± 5.541.8 ± 5.9
Caffeine65.1 ± 6.238.5 ± 5.1
* p < 0.05 vs. Vehicle

References

  • Caring Sunshine. (n.d.). Relationship: Asthma and 1,3,7-Trimethylpurine-2,6-dione.
  • Nigam Pharmachem Industries. (n.d.). 3,7-dimethyl-1h-purine-2,6-dione (theobromine).
  • National Center for Biotechnology Information. (2014). Purine Analogues. LiverTox.
  • In Vitro Technologies. (n.d.). Neuroscience Research Tools & Cell Models.
  • Shao, L., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm.
  • Fredholm, B. B., et al. (2023). Pharmacology of Adenosine Receptors: Recent Advancements. PubMed Central.
  • Jeon, H., et al. (n.d.). Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair.
  • MDPI. (n.d.). The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development.
  • Creative Biolabs-Neuros. (n.d.). Neuroscience Cell based Methods & Techniques.
  • MDPI. (n.d.). The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art.
  • Gessi, S., et al. (2018).
  • MDPI. (n.d.). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish.
  • Puzzo, D., et al. (2009). Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model. Journal of Neuroscience.
  • Harvard Bioscience. (n.d.). Cutting-Edge Neuroscience Solutions for In Vitro & In Vivo Research.
  • ResearchGate. (n.d.). Pharmacological activities of purine-based compounds and drugs.
  • National Center for Biotechnology Information. (n.d.). Translational In Vivo Assays in Behavioral Biology. PubMed Central.
  • PubChem. (n.d.). Xanthinol.
  • Wikipedia. (n.d.). Adenosine receptor.
  • PharmaCompass.com. (n.d.). 3,7-Dimethyl-1H-purine-2,6(3H,7H)-dione.
  • Robak, T., et al. (n.d.). Pharmacological and clinical studies on purine nucleoside analogs--new anticancer agents.
  • ResearchGate. (n.d.). Methods for stimulating the in vitro neural network and measuring their....
  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. PubMed Central.
  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References.
  • Prickaerts, J., et al. (2017).
  • ResearchGate. (2023). Pharmacology of Adenosine Receptors: Recent Advancements.
  • MDPI. (n.d.). In Vitro, Ex Vivo and In Vivo Techniques to Study Neuronal Migration in the Developing Cerebral Cortex.
  • LGC Standards. (n.d.). 1,7-Dimethyl-3,7-dihydro-1H-purine-2,6-dione (Paraxanthine).
  • Semantic Scholar. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents.
  • Blokland, A., et al. (n.d.). Phosphodiesterase type 4 inhibition in CNS diseases. The University of Groningen research portal.
  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual.

Sources

Application Note & Protocol: A Validated Methodology for Assessing the Diuretic Effect of Xanthine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rationale and Significance

Xanthine derivatives, a class of alkaloids that includes caffeine and theophylline, have been recognized for their diuretic properties for over a century.[1] While largely supplanted by more potent diuretics, their unique mechanism of action—primarily centered on adenosine receptor antagonism—makes them and their synthetic analogs a continued area of interest for diuretic drug discovery, particularly for adjunct therapies in conditions like heart failure.[2][3]

This document provides a comprehensive, field-proven methodology for assessing the diuretic, natriuretic, and kaliuretic effects of novel xanthine analogs. The protocols described herein are designed as a self-validating system, incorporating essential controls to ensure the generation of robust, reproducible, and interpretable data for preclinical drug development. We will delve into the mechanistic underpinnings of xanthine-induced diuresis, provide step-by-step experimental procedures, and detail the necessary biochemical analyses and data interpretation frameworks.

Scientific Foundation: Mechanism of Action

Understanding the "why" behind the protocol is critical. Xanthine analogs primarily exert their diuretic effect through two mechanisms:

  • Adenosine Receptor Antagonism: This is the principal pathway. Adenosine, acting on A1 receptors in the kidney, causes vasoconstriction of the afferent arterioles (reducing glomerular filtration rate, GFR) and enhances sodium reabsorption in the proximal tubules.[4][5] Xanthine analogs, as competitive antagonists of these A1 receptors, block these effects.[3][6][7] This leads to afferent arteriole vasodilation, an increase in renal blood flow and GFR, and a reduction in tubular sodium reabsorption, all of which promote water and salt excretion.[3][8]

  • Phosphodiesterase (PDE) Inhibition: Xanthines are also non-selective inhibitors of PDE enzymes, which break down cyclic AMP (cAMP).[6][7] Increased intracellular cAMP can contribute to vasodilation and may play a minor role in the overall diuretic effect.[7]

This dual mechanism suggests that a thorough assessment must not only quantify urine volume but also the excretion of key electrolytes, namely sodium (Na⁺) and potassium (K⁺), to characterize the full pharmacological profile of the test compound.

Xanthine_MoA cluster_0 Renal Physiology cluster_1 Pharmacological Intervention Adenosine Adenosine A1_Receptor Adenosine A1 Receptor (Afferent Arteriole & Proximal Tubule) Adenosine->A1_Receptor Binds to Vasoconstriction Afferent Arteriole Vasoconstriction A1_Receptor->Vasoconstriction Na_Reabsorption Increased Na⁺ Reabsorption (Proximal Tubule) A1_Receptor->Na_Reabsorption Reduced_GFR Reduced GFR & Sodium Excretion Vasoconstriction->Reduced_GFR Na_Reabsorption->Reduced_GFR Increased_GFR Increased GFR & Natriuresis (Diuresis) Xanthine Xanthine Analog Xanthine->Block Xanthine->Block Antagonizes

Caption: Mechanism of Xanthine Analog-Induced Diuresis.

Experimental Design and Considerations

A robust and reproducible screening method is foundational to reliable results.[9] The in vivo rat model is a well-established and cost-effective system for initial diuretic screening.[10][11]

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are recommended.[12] Male rats are often preferred to avoid hormonal cycle variability.

  • Housing: Animals should be housed individually in metabolic cages, which are specifically designed to separate urine and feces for accurate collection.[13][14][15]

  • Acclimatization: This is a critical, often overlooked step. Animals must be acclimatized to the metabolic cages for at least 2-3 days prior to the experiment.[13] This reduces stress-induced physiological changes that can confound results. During this period, ensure free access to food and water.[16]

  • Diet and Hydration: Animals should be fasted for approximately 18 hours before the experiment to ensure uniform hydration and gastric emptying, but with free access to water.[13] A saline load (e.g., 0.9% NaCl) is administered at the start of the experiment to induce a baseline level of diuresis, against which the effects of the test compounds can be more clearly measured.[9]

  • Group Design (Self-Validating System): A minimum of four groups (n=6 animals per group) is essential for a self-validating study:

    • Vehicle Control: Receives only the carrier solution (e.g., Normal Saline, 0.5% CMC). This group establishes the baseline response.

    • Test Compound (Low Dose): Xanthine analog at dose X.

    • Test Compound (High Dose): Xanthine analog at dose Y.

    • Positive Control: A standard diuretic, typically Furosemide (10 mg/kg).[13][17] This confirms that the experimental model is responsive to a known diuretic agent.

Detailed Protocol: In Vivo Diuretic Activity in Rats

This protocol outlines a 5-hour study, which is sufficient for observing the acute effects of many diuretics, including theophylline and furosemide.[10][18]

Materials:

  • Metabolic Cages[15]

  • Oral gavage needles

  • Graduated cylinders or collection tubes

  • Analytical balance

  • Flame photometer or Ion-Selective Electrode (ISE) analyzer

  • Test compound (Xanthine Analog)

  • Furosemide (positive control)

  • Vehicle (e.g., 0.9% w/v NaCl solution)

Step-by-Step Procedure:

  • Animal Preparation: Acclimatize male Wistar rats (n=24) to individual metabolic cages for 3 days. 18 hours prior to the experiment, withdraw food but maintain free access to water.

  • Baseline Measurement: On the day of the experiment, record the initial body weight of each rat.

  • Grouping: Randomly divide the animals into four groups (n=6 each) as described in Section 3.0.

  • Dosing Administration: Administer the respective substances to each group via oral gavage. The volume administered should be uniform, typically 1 mL/100g of body weight.[17]

    • Group 1: Vehicle (e.g., 0.9% Saline)

    • Group 2: Test Compound (Low Dose)

    • Group 3: Test Compound (High Dose)

    • Group 4: Furosemide (10 mg/kg)

  • Saline Loading: Immediately after dosing, administer a hydrating load of warm (37°C) 0.9% saline solution (e.g., 25 mL/kg) to all animals via oral gavage.

  • Urine Collection: Place each rat back into its metabolic cage. Position a pre-weighed, graduated collection tube under the funnel of each cage. Collect urine over a period of 5 hours.[18] Some protocols may extend this to 8 or 24 hours for compounds with a longer expected duration of action.[10][19]

  • Volume Measurement: At the end of the 5-hour period, record the total volume of urine collected for each animal. The urine volume can also be determined gravimetrically (1 mL ≈ 1 g).

  • Sample Processing: Centrifuge a small aliquot of each urine sample (e.g., at 3000 rpm for 10 minutes) to remove any particulate matter. Store the supernatant at -20°C for biochemical analysis.[15]

Experimental_Workflow start Start: Acclimatize Rats to Metabolic Cages (3 days) fast Fast Animals (18h) (Water ad libitum) start->fast weigh Record Baseline Body Weight fast->weigh group Randomize into Groups (Vehicle, Test, Positive Control) weigh->group dose Administer Compounds (Oral Gavage) group->dose load Administer Saline Load dose->load collect Place in Cages & Collect Urine (5 hours) load->collect measure Measure Total Urine Volume collect->measure process Process & Store Urine Samples (-20°C) measure->process analyze Biochemical Analysis (Na⁺, K⁺, Cl⁻) process->analyze data Data Analysis & Interpretation analyze->data end End: Report Findings data->end

Caption: Standard Experimental Workflow for Diuretic Assessment.

Biochemical Analysis of Urine

Accurate quantification of urinary electrolytes is essential to determine the natriuretic (sodium-excreting) and kaliuretic (potassium-excreting) profile of the xanthine analog.

  • Sodium (Na⁺) and Potassium (K⁺) Analysis: The gold standard for measuring Na⁺ and K⁺ concentrations is Flame Photometry.[20] Ion-Selective Electrode (ISE) analyzers are also widely used and provide accurate results.

  • Chloride (Cl⁻) Analysis: Chloride concentration can be determined by titration or using an ISE analyzer.[20]

  • pH Measurement: The pH of the urine can be measured using a standard pH meter. This can provide insights into potential carbonic anhydrase inhibition.[20]

Data Analysis and Interpretation

The collected data should be organized and analyzed to determine several key diuretic indices.[20][21]

1. Total Urine Output (mL/5h): The primary measure of diuretic effect. 2. Total Electrolyte Excretion (mEq/5h): Calculated for Na⁺, K⁺, and Cl⁻.

  • Formula: Excretion = Urine Concentration (mEq/L) × Urine Volume (L) 3. Diuretic Action: Compares the urine output of the test group to the vehicle control group.
  • Formula: Diuretic Action = (Urine Volume of Test Group) / (Urine Volume of Control Group) 4. Diuretic Activity (Lipschitz Value): Compares the diuretic action of the test compound to the standard drug (Furosemide).[22]
  • Formula: Diuretic Activity = (Diuretic Action of Test Group) / (Diuretic Action of Standard Group)
  • Interpretation: A value > 1.0 indicates a very good diuretic activity. 5. Saliuretic Index: Measures the excretion of Na⁺ and Cl⁻.[23] 6. Natriuretic Index (Na⁺/K⁺ Ratio): This is a critical parameter for safety assessment. A desirable diuretic increases sodium excretion to a much greater extent than potassium excretion, thus sparing potassium.
  • Formula: Na⁺/K⁺ Ratio = Total Na⁺ Excreted / Total K⁺ Excreted
  • Interpretation: A higher ratio is generally favorable, indicating a lower risk of hypokalemia.
Sample Data Presentation

All quantitative data should be summarized in a clear, tabular format. Data are typically presented as mean ± SEM (Standard Error of the Mean).

Group (Dose)Urine Volume (mL/5h)Na⁺ Excretion (mEq/5h)K⁺ Excretion (mEq/5h)Na⁺/K⁺ RatioDiuretic ActionDiuretic Activity
Vehicle2.5 ± 0.30.35 ± 0.040.20 ± 0.031.751.00-
Xanthine Analog (10 mg/kg)4.5 ± 0.40.72 ± 0.050.28 ± 0.042.571.800.51
Xanthine Analog (30 mg/kg)6.8 ± 0.5 1.15 ± 0.080.35 ± 0.05*3.292.720.78
Furosemide (10 mg/kg)8.9 ± 0.6 1.51 ± 0.100.58 ± 0.06**2.603.561.00

*p < 0.05, **p < 0.01 compared to Vehicle group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is required for significance testing.

References

  • Xanthine Derivatives for Kidney Protection in the Critically Ill Pediatric Population: A Systematic Review - PMC. (n.d.). National Center for Biotechnology Information.
  • Thakur, S., Yadav, R., Sharma, R., & Chawla, A. (2022). Diuretic effect of Xanthine derivatives: A Critical Review. international journal of pharmaceutical research, 14(4).
  • Urine chloride trajectory and relationship with diuretic response in acute heart failure. (2024). PubMed.
  • Renal effects of adenosine A1-receptor antagonists in congestive heart failure. (n.d.). PubMed.
  • Observations on Diuretic Assay Methods using Rat and Dog. (n.d.). [Source not provided].
  • Study of Diuretic Activity of Given Drugs to Rat/Mice using Metabolic Cage. (n.d.). RJPTSimLab.
  • Diuretics screening models. (2017, November 11). Slideshare.
  • A method for screening diuretic agents in the rat. (n.d.). PubMed.
  • Urinary biomarkers in different diuretic response groups with heart failure. (2023, November 9). Oxford Academic.
  • The influence of frusemide formulation on diuretic effect and efficiency. (n.d.). National Center for Biotechnology Information.
  • Adenosine and Kidney Function. (2006, July 1). Physiological Reviews.
  • Effects of adenosine receptor antagonists on the responses to contrast media in the isolated rat kidney. (n.d.). Clinical Science.
  • Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats. (2019, August 8). ResearchGate.
  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. (n.d.). [Source not provided].
  • Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition. (n.d.). National Center for Biotechnology Information.
  • Xanthine. (n.d.). Wikipedia.
  • Metabolic Cage for Urine Collection from Small Animals with High Level of Performance and Low Cost. (2020, December 30). ResearchGate.
  • A combined clinical and biomarker approach to predict diuretic response in acute heart failure. (n.d.). National Institutes of Health.
  • Review on emerging trends & Modifications of In- Vivo & In- Vitro Screening techniques of Diuretic activity. (2022, February 2). IJCRT.org.
  • Promising effects of xanthine oxidase inhibition by allopurinol on autonomic heart regulation estimated by heart rate variability (HRV) analysis in rats exposed to hypoxia and hyperoxia. (2018, February 12). National Center for Biotechnology Information.
  • Xanthine Derivatives. (2020, July 18). LiverTox - NCBI Bookshelf.
  • Diuretic activity on different extracts and formulation on aerial parts of Rumex vesicarius. Linn. (n.d.). JOCPR.
  • Xanthine diuretics. (n.d.). Pharmacy 180.
  • Study of Diuretic Activity of Given Drug Using Metabolic Cage | Ex-Pharm Simulation Software. (2025, August 8). YouTube.
  • Adenosine A1 receptor antagonists and the kidney. (2008, August 7). ResearchGate.
  • Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus. (n.d.). National Center for Biotechnology Information.
  • Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus. (2020, December 16). Dove Medical Press.
  • Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats. (2019, August 22). [Source not provided].
  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023, May 23). ResearchGate.
  • Adenosine and Kidney Function. (n.d.). Physiological Reviews.
  • Metabolic Cage for Rats. (n.d.). [Source not provided].
  • Furosemide Reduces Radionuclide Activity in the Bladder in 18F-PSMA-1007-PET/CT: A Single-Center Retrospective Intra-Individual Comparative Study. (n.d.). PubMed Central.
  • Xanthine effects on renal proximal tubular function and cyclic AMP metabolism. (n.d.). PubMed.

Sources

A Practical Guide to Working with Novel Purine-2,6-dione Compounds: From Bench to Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Purine-2,6-diones

The purine-2,6-dione scaffold, also known as xanthine, is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its inherent ability to interact with a wide range of biological targets has led to the development of numerous therapeutic agents. The most famous member of this family is caffeine, a central nervous system stimulant that acts as an adenosine receptor antagonist.[1] However, the therapeutic potential of this scaffold extends far beyond stimulants. Novel derivatives of purine-2,6-dione have been shown to exhibit a diverse array of biological activities, including potent anti-proliferative effects against various cancer cell lines, inhibition of key enzymes such as phosphodiesterases (PDEs) and ribonucleases, and significant anti-inflammatory properties.[2][3]

The versatility of the purine-2,6-dione core lies in its amenability to chemical modification at several positions, allowing for the fine-tuning of its pharmacological properties. Substitutions at the N1, N3, N7, and C8 positions can dramatically alter the compound's selectivity and potency for different biological targets. This guide provides a comprehensive overview of the practical aspects of working with novel purine-2,6-dione compounds, from their chemical synthesis and characterization to their biological evaluation in vitro and in vivo. The protocols and application notes presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to explore the therapeutic potential of this promising class of molecules.

I. Synthesis and Characterization of Novel Purine-2,6-dione Derivatives

The synthesis of novel purine-2,6-dione derivatives is a critical first step in their evaluation as potential therapeutic agents. A common and effective strategy involves the modification of the C8 position of the xanthine core. The following protocol outlines a general method for the synthesis of 8-substituted purine-2,6-dione derivatives, followed by purification and characterization techniques.

Experimental Workflow for Synthesis, Purification, and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Material (e.g., 8-thioxanthine derivative) Reaction Alkylation Reaction (e.g., with phenacyl bromide) Start->Reaction Base (e.g., NaOH) Workup Aqueous Workup & Filtration Reaction->Workup Chromatography Column Chromatography (Silica Gel) Workup->Chromatography Crude Product NMR NMR Spectroscopy (¹H and ¹³C) Chromatography->NMR Purified Compound MS Mass Spectrometry (e.g., ESI-MS) NMR->MS HPLC HPLC Analysis (Purity Assessment) MS->HPLC

Caption: A generalized workflow for the synthesis, purification, and characterization of novel purine-2,6-dione compounds.

Application Note 1: Synthesis of 8-Substituted Purine-2,6-dione Derivatives

This protocol describes the synthesis of 8-[2-(p-substituted-phenyl)-2-oxoethylsulfanyl]-1,3-dipropyl-3,7-dihydropurine-2,6-dione derivatives, a class of compounds with potential biological activity.[4]

Protocol:

  • Starting Material Preparation: Begin with a solution of 1,3-dipropyl-8-thioxo-3,7,8,9-tetrahydropurine-2,6-dione in aqueous sodium hydroxide (1%).

  • Alkylation Reaction: To the stirred solution from step 1, add a solution of the appropriate p-substituted phenacyl bromide portionwise.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture in a refrigerator for 3 hours to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Expertise & Experience: The use of an aqueous basic solution facilitates the deprotonation of the thiol group at the C8 position, making it a nucleophile for the subsequent reaction with the electrophilic phenacyl bromide. Portionwise addition of the phenacyl bromide helps to control the reaction temperature and prevent side reactions.

Application Note 2: Purification by Column Chromatography

Purification of the synthesized purine-2,6-dione derivatives is crucial to remove unreacted starting materials and byproducts. Column chromatography is a widely used and effective method for this purpose.[5]

Protocol:

  • Column Preparation: Pack a glass column with silica gel slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with an appropriate solvent system. For moderately polar purine derivatives, a gradient of dichloromethane and methanol is often effective. For less polar derivatives, a hexane/ethyl acetate system may be used.[5]

  • Fraction Collection: Collect the eluting fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Trustworthiness: The choice of the solvent system is critical for successful separation. A good starting point is to use a solvent system that gives an Rf value of 0.2-0.3 for the desired compound on a TLC plate.

Application Note 3: Physicochemical Characterization

Confirmation of the structure and purity of the synthesized compounds is essential. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol:

  • NMR Spectroscopy:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire ¹H and ¹³C NMR spectra.

    • Interpretation: In the ¹H NMR spectrum, look for characteristic signals, such as the methylene protons of the S-CH2-CO moiety, which typically appear as a singlet.[4] The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution on the phenyl ring. The proton signals of the purine ring itself are also diagnostic.[5][6] In the ¹³C NMR spectrum, identify the carbonyl carbons of the purine-2,6-dione core and the carbons of the various substituents.

  • Mass Spectrometry:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

    • Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of the synthesized compound, confirming its molecular weight.

Authoritative Grounding: The chemical shifts of protons on the purine ring are typically found in the downfield region of the ¹H NMR spectrum (around 7.5-8.5 ppm) due to the aromatic nature of the ring system.[5][6]

II. In Vitro Evaluation of Biological Activity

Once a novel purine-2,6-dione compound has been synthesized and characterized, the next step is to evaluate its biological activity. This typically involves a series of in vitro assays to assess its efficacy against specific cellular or molecular targets.

Experimental Workflow for In Vitro Screening

In_Vitro_Workflow cluster_proliferation Anti-proliferative Activity cluster_moa Mechanism of Action Compound Purified Purine-2,6-dione Compound MTT_Assay MTT Assay (e.g., MCF-7, A549 cells) Compound->MTT_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., PDE4, EGFR) Compound->Enzyme_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Western_Blot Western Blot Analysis (Signaling Pathways) IC50->Western_Blot Select Active Compounds Enzyme_Assay->Western_Blot

Caption: A typical workflow for the in vitro evaluation of novel purine-2,6-dione compounds.

Application Note 4: Assessing Anti-proliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] It is a common first-line screening assay to evaluate the anti-proliferative potential of novel compounds against cancer cell lines.

Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at an optimized density (e.g., for MCF-7, a density of 1 x 10⁴ cells/well is often used for a 24-hour treatment).[8]

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the purine-2,6-dione compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Expertise & Experience: It is crucial to optimize the cell seeding density for each cell line to ensure that the cells are in the exponential growth phase during the assay. Over-confluency can lead to inaccurate results.

Application Note 5: Investigating the Mechanism of Action - EGFR Signaling Pathway

Many purine-2,6-dione derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[2] Western blotting is a powerful technique to investigate the effect of a compound on the phosphorylation status of EGFR and downstream signaling proteins.

Protocol:

  • Cell Lysis:

    • Treat cells with the purine-2,6-dione compound at a concentration around its IC50 value for a specific time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of EGFR (p-EGFR) or other downstream targets (e.g., p-Akt, p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR or a housekeeping protein like β-actin.

    • Quantify the band intensities to determine the change in protein phosphorylation upon compound treatment.

Trustworthiness: The inclusion of positive and negative controls is essential for a reliable Western blot experiment. A known EGFR inhibitor can be used as a positive control, while untreated cells serve as a negative control.

Data Presentation: Summary of In Vitro Activity
Compound IDTarget Cell LineMTT Assay IC50 (µM)Target EnzymeEnzyme Inhibition IC50 (µM)
PD-001 MCF-712.5PDE4B5.2
PD-002 A5498.7EGFR1.5
PD-003 HCT11625.1Caf118.9
Reference Drug A5492.3EGFR0.8

III. In Vivo Evaluation in Preclinical Models

Promising compounds identified from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context. Animal models of human diseases, such as cancer and inflammation, are indispensable for this stage of drug development.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_formulation Formulation & Dosing cluster_models Preclinical Models cluster_evaluation Efficacy & Safety Evaluation Active_Compound Active Purine-2,6-dione Compound Formulation Develop Vehicle for In Vivo Administration Active_Compound->Formulation Dose_Finding Determine Dosing Regimen (e.g., 50 mg/kg, i.p.) Formulation->Dose_Finding Xenograft Tumor Xenograft Model (Anticancer Efficacy) Dose_Finding->Xenograft Inflammation LPS-Induced Inflammation (Anti-inflammatory Activity) Dose_Finding->Inflammation Tumor_Growth Monitor Tumor Volume Xenograft->Tumor_Growth Cytokine_Levels Measure Inflammatory Cytokines Inflammation->Cytokine_Levels Toxicity Assess Toxicity (Body Weight, Behavior) Tumor_Growth->Toxicity Cytokine_Levels->Toxicity

Caption: A workflow for the in vivo evaluation of novel purine-2,6-dione compounds in preclinical models of cancer and inflammation.

Application Note 6: Anticancer Efficacy in a Tumor Xenograft Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool for evaluating the in vivo efficacy of anticancer drug candidates.[6][9]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration:

    • Formulation: Formulate the purine-2,6-dione compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). A common vehicle for purine analogs is a solution in saline or a suspension in a vehicle like 0.5% carboxymethylcellulose.

    • Dosing: Administer the compound to the treatment group according to a predetermined dosing schedule (e.g., 50 mg/kg, once daily, intraperitoneally for 15 days).[2] The control group receives the vehicle only.

  • Efficacy Assessment:

    • Measure the tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth between the treated and control groups to determine the efficacy of the compound.

Expertise & Experience: The choice of vehicle for in vivo administration is critical and depends on the solubility of the compound. It is important to perform a tolerability study to determine the maximum tolerated dose (MTD) before initiating the efficacy study.

Application Note 7: Anti-inflammatory Activity in an LPS-Induced Inflammation Model

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. The LPS-induced inflammation model in rodents is widely used to screen for anti-inflammatory compounds.[10][11]

Protocol:

  • Animal Model: Use a suitable rodent model (e.g., mice or rats).

  • Compound Administration: Administer the purine-2,6-dione compound to the treatment group. The control group receives the vehicle.

  • LPS Challenge: After a specified pre-treatment time, induce inflammation by injecting LPS intraperitoneally. A typical dose in mice is 10 mg/kg.

  • Sample Collection: At a specific time point after the LPS challenge (e.g., 2-4 hours), collect blood samples.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or serum using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Compare the cytokine levels between the treated and control groups to assess the anti-inflammatory effect of the compound.

Trustworthiness: The timing of sample collection is critical as the expression of different cytokines peaks at different times after LPS administration. It is advisable to perform a time-course experiment to determine the optimal time point for measuring the cytokines of interest.

IV. Conclusion and Future Directions

The purine-2,6-dione scaffold continues to be a rich source of novel therapeutic candidates. The practical guide presented here provides a comprehensive framework for the synthesis, characterization, and biological evaluation of these promising compounds. By following these detailed application notes and protocols, researchers can systematically investigate the potential of novel purine-2,6-dione derivatives to address a wide range of unmet medical needs, from cancer to inflammatory and autoimmune diseases. Future research in this area will likely focus on the development of more selective and potent derivatives, as well as the exploration of novel biological targets and therapeutic applications. The integration of computational drug design and advanced analytical techniques will further accelerate the discovery and development of the next generation of purine-2,6-dione-based medicines.

References

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. (2012). Synthesis of New 1,3,8-Trisubstituted Purine-2,6-diones and 1,3,6-Trisubstituted Thiazolo[2,3-f]purine-2,4-diones. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024). Caffeine. Retrieved from [Link]

  • Abdel-Ghani, T. M., El-Sayed, N. N. E., El-Sabbagh, O. I., & El-Hazek, R. M. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. National Center for Biotechnology Information. Retrieved from [Link]

  • Hage, T., Hottin, J. X., & Raleff, F. (2019). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. PubMed Central. Retrieved from [Link]

  • Chłoń-Rzepa, G., Jankowska, A., Ślusarczyk, M., Gawalska, A., Pociecha, K., Sapa, J., ... & Pawłowski, M. (2018). Novel Butanehydrazide Derivatives of purine-2,6-dione as Dual PDE4/7 Inhibitors With Potential Anti-Inflammatory Activity: Design, Synthesis and Biological Evaluation. PubMed. Retrieved from [Link]

  • Kopustinskiene, D. M., Morkuniene, R., & Bernatoniene, J. (2021). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed Central. Retrieved from [Link]

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Retrieved from [Link]

  • Wyska, E., Sapa, J., Pochroń, M., Stolarczyk, M., Grygier, B., Koczurkiewicz-Adamczyk, P., ... & Chłoń-Rzepa, G. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. PubMed Central. Retrieved from [Link]

  • van Gennip, A. H., Vreken, P., De Abreu, R. A., van Kuilenburg, A. B., & Wevers, R. A. (1999). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 45(4), 539-548.
  • ResearchGate. (2014). How many cells do I need for mtt assay for each well? Retrieved from [Link]

  • Holland-Frei Cancer Medicine. 6th edition. (2003). Purine Analogs. Retrieved from [Link]

  • MDPI. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Retrieved from [Link]

  • Chłoń-Rzepa, G., et al. (2025). Purine-2,6-dione-based multitarget-directed ligands inhibiting PDE/TRPA1/CHIT1 as a new approach for the treatment of COPD. PubMed. Retrieved from [Link]

  • Dove Medical Press. (2023). MCF-7 cancer cells. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-Aminotheobromine as a Potential Therapeutic Agent for Respiratory Diseases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Novel Methylxanthines in Respiratory Medicine

Chronic respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), are characterized by airway inflammation, bronchoconstriction, and airway remodeling, representing a significant global health burden.[1][2] The methylxanthine class of compounds, which includes theophylline and theobromine, has a long history in the management of these conditions.[3][4][5] Their therapeutic effects are primarily attributed to two key mechanisms: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[6][7][8] Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in bronchial smooth muscle relaxation.[3][6] Adenosine receptor blockade also contributes to bronchodilation.[3][9]

Theobromine, a major methylxanthine found in cocoa, has demonstrated promising therapeutic potential, including antitussive effects and the ability to inhibit sensory nerve activation.[10][11] Furthermore, studies have shown that theobromine can inhibit PDE4D, an enzyme implicated in inflammation.[12][13] These properties make theobromine and its derivatives attractive candidates for the development of novel respiratory therapeutics.

This document provides a comprehensive guide for the synthesis, characterization, and evaluation of 1-aminotheobromine , a novel derivative of theobromine, as a potential therapeutic agent for respiratory diseases. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering a structured approach to investigating the therapeutic potential of this compound.

Section 1: Synthesis and Characterization of 1-Aminotheobromine

While specific synthesis routes for 1-aminotheobromine are not extensively documented in publicly available literature, a plausible synthetic approach can be derived from established organic chemistry principles for the synthesis of amines.[14] A potential route involves the reduction of a nitro precursor.

Protocol 1: Proposed Synthesis of 1-Aminotheobromine

Objective: To synthesize 1-aminotheobromine from a suitable precursor.

Materials:

  • 1-Nitrotheobromine (hypothetical precursor)

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-nitrotheobromine in anhydrous THF.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add a solution of LiAlH₄ in THF via the dropping funnel. Caution: LiAlH₄ is a highly reactive and flammable reagent. Handle with extreme care in a fume hood.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a specified period (to be optimized, e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrate and washes.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate 1-aminotheobromine.

  • Characterization: Confirm the structure and purity of the synthesized 1-aminotheobromine using:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Mass spectrometry (MS) to determine the molecular weight.

Section 2: Investigating the Mechanism of Action

Based on its structural similarity to theobromine and other methylxanthines, it is hypothesized that 1-aminotheobromine will exhibit similar mechanisms of action. The primary targets for investigation should be PDE inhibition and adenosine receptor antagonism.

Hypothesized Signaling Pathway

The therapeutic effects of 1-aminotheobromine in respiratory diseases are likely mediated through the modulation of intracellular signaling pathways that control inflammation and smooth muscle tone.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 1-Aminotheobromine 1-Aminotheobromine Adenosine_Receptor Adenosine Receptor 1-Aminotheobromine->Adenosine_Receptor Antagonism PDE Phosphodiesterase (PDE) 1-Aminotheobromine->PDE Inhibition Adenosine Adenosine Adenosine->Adenosine_Receptor Agonism AC Adenylyl Cyclase Adenosine_Receptor->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Inflammation_Relaxation Decreased Inflammation & Bronchial Smooth Muscle Relaxation PKA->Inflammation_Relaxation

Caption: Hypothesized mechanism of 1-aminotheobromine in airway smooth muscle cells.

Protocol 2: In Vitro PDE Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of 1-aminotheobromine against various PDE isoenzymes, particularly PDE4.

Materials:

  • Recombinant human PDE isoenzymes (e.g., PDE1-5, with a focus on PDE4 subtypes A, B, C, and D)

  • 1-Aminotheobromine

  • Theophylline (positive control)

  • Roflumilast (PDE4-selective inhibitor control)

  • cAMP or cGMP substrate

  • Assay buffer

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare a dilution series of 1-aminotheobromine, theophylline, and roflumilast in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the PDE enzyme, the test compound (or vehicle control), and initiate the reaction by adding the cAMP or cGMP substrate.

  • Incubation: Incubate the plate at 30°C for a predetermined time.

  • Detection: Stop the reaction and measure the amount of remaining substrate or the product formed using a commercially available PDE assay kit (e.g., fluorescence polarization, FRET, or luminescence-based).

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound. Determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve.

Protocol 3: Adenosine Receptor Binding Assay

Objective: To evaluate the binding affinity of 1-aminotheobromine to adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).

Materials:

  • Cell membranes expressing specific human adenosine receptor subtypes

  • Radiolabeled ligand (e.g., [³H]XAC for A₁ and A₂ₐ, [³H]CGS 21680 for A₂ₐ)

  • 1-Aminotheobromine

  • Theophylline (positive control)

  • Specific adenosine receptor antagonists (for non-specific binding determination)

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of 1-aminotheobromine or theophylline.

  • Incubation: Incubate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the Ki (inhibitory constant) value by fitting the data to a competitive binding curve.

Section 3: Preclinical Efficacy Evaluation in Respiratory Disease Models

The therapeutic potential of 1-aminotheobromine should be evaluated in established in vitro and in vivo models of respiratory diseases.

In Vitro Models

In vitro models provide a controlled environment to study the effects of 1-aminotheobromine on specific cell types and disease-relevant processes.[1][15]

Model Application Key Endpoints
Human Bronchial Epithelial Cells (HBECs) Assess anti-inflammatory effects and impact on mucociliary clearance.Cytokine (e.g., IL-6, IL-8) secretion, ciliary beat frequency.
Human Airway Smooth Muscle (HASM) Cells Evaluate bronchodilatory and anti-proliferative effects.Intracellular cAMP levels, cell proliferation, extracellular matrix deposition.
Precision-Cut Lung Slices (PCLS) Study bronchoconstriction and relaxation in an integrated tissue model.[16]Airway contraction in response to bronchoconstrictors (e.g., methacholine), relaxation in response to 1-aminotheobromine.
Lung-on-a-Chip Models Mimic the dynamic environment of the lung for more physiologically relevant studies.[17][18]Barrier function, inflammatory responses, and drug efficacy under flow conditions.
Protocol 4: Evaluation of Anti-Inflammatory Effects in HBECs

Objective: To assess the ability of 1-aminotheobromine to suppress inflammatory responses in human bronchial epithelial cells.

Materials:

  • Primary human bronchial epithelial cells (HBECs)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation

  • 1-Aminotheobromine

  • Dexamethasone (positive control)

  • ELISA kits for IL-6 and IL-8

Procedure:

  • Cell Culture: Culture HBECs to confluence.

  • Treatment: Pre-treat the cells with various concentrations of 1-aminotheobromine or dexamethasone for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS or TNF-α for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of IL-6 and IL-8 in the supernatants using ELISA.

  • Data Analysis: Compare the cytokine levels in treated versus untreated stimulated cells.

In Vivo Models

In vivo animal models are crucial for evaluating the efficacy, pharmacokinetics, and safety of 1-aminotheobromine in a whole-organism context.[2][19][20][21][22]

Model Disease Mimicked Key Parameters to Assess
Ovalbumin (OVA)-induced Allergic Asthma Model (Mouse or Guinea Pig) Allergic asthmaAirway hyperresponsiveness (AHR), bronchoalveolar lavage fluid (BALF) cell counts (eosinophils), lung histology (inflammation, mucus production), serum IgE levels.
Cigarette Smoke or Elastase-induced COPD Model (Mouse or Rat) COPDLung function (e.g., forced expiratory volume), BALF cell counts (neutrophils), lung histology (emphysema, inflammation), oxidative stress markers.
Protocol 5: Assessment of Therapeutic Efficacy in an OVA-Induced Asthma Model

Objective: To evaluate the effect of 1-aminotheobromine on airway inflammation and hyperresponsiveness in a mouse model of allergic asthma.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Alum adjuvant

  • 1-Aminotheobromine

  • Dexamethasone (positive control)

  • Whole-body plethysmography system

  • Methacholine

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in alum on days 0 and 14.

  • Challenge: Challenge the mice with aerosolized OVA on days 21, 22, and 23.

  • Treatment: Administer 1-aminotheobromine, dexamethasone, or vehicle control (e.g., saline) via an appropriate route (e.g., oral gavage, i.p.) 1 hour before each OVA challenge.

  • Airway Hyperresponsiveness (AHR) Measurement: On day 25, measure AHR to increasing concentrations of aerosolized methacholine using whole-body plethysmography.

  • Sample Collection: On day 26, collect blood for serum IgE analysis. Perform bronchoalveolar lavage (BAL) to collect BALF for cell counting and cytokine analysis. Harvest lungs for histological examination (H&E and PAS staining).

  • Data Analysis: Compare AHR, BALF cell counts, cytokine levels, and lung histology scores between treatment groups.

Experimental_Workflow Start Start Sensitization Sensitization (OVA + Alum, i.p.) Days 0 & 14 Start->Sensitization Challenge Aerosolized OVA Challenge Days 21, 22, 23 Sensitization->Challenge Treatment 1-Aminotheobromine/Dexamethasone/Vehicle (1 hr before each challenge) Challenge->Treatment AHR Airway Hyperresponsiveness (Methacholine Challenge) Day 25 Challenge->AHR Treatment->Challenge Sample_Collection Sample Collection (Blood, BALF, Lungs) Day 26 AHR->Sample_Collection Analysis Data Analysis (IgE, Cell Counts, Histology) Sample_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the in vivo asthma model.

Section 4: Safety and Toxicological Assessment

A preliminary assessment of the safety and toxicity of 1-aminotheobromine is essential.

Protocol 6: In Vitro Cytotoxicity Assay

Objective: To determine the potential cytotoxicity of 1-aminotheobromine on relevant cell lines.

Materials:

  • Human lung fibroblasts (e.g., MRC-5) or bronchial epithelial cells (e.g., BEAS-2B)

  • Cell culture medium

  • 1-Aminotheobromine

  • MTT or LDH assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 1-aminotheobromine for 24-48 hours.

  • Viability/Toxicity Assessment: Measure cell viability using an MTT assay or cytotoxicity using an LDH assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity and determine the CC₅₀ (half-maximal cytotoxic concentration).

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the initial investigation of 1-aminotheobromine as a potential therapeutic agent for respiratory diseases. By systematically evaluating its synthesis, mechanism of action, preclinical efficacy, and safety, researchers can build a robust data package to support further development. The potential for a novel methylxanthine derivative with improved efficacy and safety profiles represents an exciting avenue for advancing the treatment of asthma and COPD.

References

  • JoVE. (2024). Antiasthma Drugs: Methylxanthines.
  • Barnes, P. J. (2013). Theophylline. American Journal of Respiratory and Critical Care Medicine, 188(8), 901-906.
  • Cazzola, M., Page, C. P., Calzetta, L., & Matera, M. G. (2013). Pharmacology and therapeutics of bronchodilators. Pharmacological Reviews, 65(3), 958-1071.
  • Cheng, S. L. (2018). Blood Eosinophils and Inhaled Corticosteroids in Patients with COPD: Systematic Review and Meta-Analysis. International Journal of Chronic Obstructive Pulmonary Disease, 13, 2775–2784.
  • Cosio, B. G., Tsaprouni, L., Ito, K., Jazrawi, E., Adcock, I. M., & Barnes, P. J. (2004). Theophylline restores histone deacetylase activity and steroid responses in COPD macrophages. Journal of Experimental Medicine, 200(5), 689-695.
  • D'Amato, G., & D'Amato, M. (2020). The role of respiratory viruses in the pathogenesis of asthma. Allergy, 75(8), 1867-1878.
  • Duffy, P., Holgate, S. T., & Walls, A. F. (2005). Mast cell-macrophage interactions in the airways. Journal of Allergy and Clinical Immunology, 115(3), 473-481.
  • Ito, K., Lim, S., Caramori, G., Cosio, B., Chung, K. F., Adcock, I. M., & Barnes, P. J. (2002). A molecular mechanism of action of theophylline: induction of histone deacetylase activity to decrease inflammatory gene expression. Proceedings of the National Academy of Sciences, 99(13), 8921-8926.
  • Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). A comprehensive review on the applications of 3D-printing in the development of drug delivery systems. Pharmaceutics, 12(10), 949.
  • Martinez, F. D. (2017). Genes, environments, development, and asthma: A reappraisal.
  • Matera, M. G., Page, C., & Cazzola, M. (2017). Novel bronchodilators for the treatment of chronic obstructive pulmonary disease.
  • Parikh, V., & Parikh, R. (2020). Precision-cut lung slices: a versatile ex vivo tool for respiratory research. American Journal of Physiology-Lung Cellular and Molecular Physiology, 318(4), L653-L665.
  • Selvita. (2025). In Vitro Phenotypic Models for Asthma, COPD, and IPF.
  • StatPearls. (2023). Methylxanthines. [Link]

  • Usmani, O. S. (2019). Small-airway disease in asthma and COPD. Annals of the American Thoracic Society, 16(Supplement 1), S7-S13.
  • van der Meer, A. D., & van den Berg, A. (2012). Organs-on-chips: breaking the in vitro impasse.
  • Vlahos, R., & Bozinovski, S. (2014). Recent advances in pre-clinical mouse models of COPD. Clinical Science, 126(4), 253-265.
  • Wikipedia. (2024). Caffeine. [Link]

  • Wright, J. L., & Churg, A. (2010). Animal models of cigarette smoke-induced COPD. Chest, 137(4), 931-937.
  • Zhang, X., & Li, H. (2019). Lung-on-a-chip: a novel platform for respiratory research. Journal of Thoracic Disease, 11(Suppl 15), S2017-S2026.

Sources

Troubleshooting & Optimization

improving the solubility of 1-Amino-3,7-dimethylpurine-2,6-dione for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers encountering solubility challenges with 1-Amino-3,7-dimethylpurine-2,6-dione (hereafter referred to as ADMP) for in vitro assays. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of ADMP.

Q1: What are the expected solubility properties of ADMP?

The key to its solubilization lies in its ionizable groups: the amino group at position 1 is basic and can be protonated at low pH, while the N-H protons on the purine ring are weakly acidic and can be deprotonated at high pH. Therefore, the aqueous solubility of ADMP is expected to be highly pH-dependent. Xanthine, for example, is soluble in acidic and basic solutions but not neutral water[2].

Q2: What is the best starting solvent for preparing a high-concentration stock solution?

Answer: For initial attempts, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a workhorse in drug discovery and in vitro screening[3].

However, the choice of DMSO is not without caveats. It is critical to understand its potential impact on your specific assay:

  • Cytotoxicity: While often used in cell culture, DMSO can be toxic and inhibit cell proliferation at higher concentrations[4][5]. Different cell lines exhibit varying sensitivities, but a final concentration of <0.5% (v/v) is a widely accepted and recommended upper limit for most cell-based assays[6]. Some sensitive cell lines may even show stress at concentrations as low as 0.05%[7].

  • Assay Interference: DMSO is not an inert vehicle. It can directly influence the activity of certain enzymes, alter protein-ligand binding kinetics, and interfere with assay readouts[8][9].

Therefore, the cardinal rule is to always prepare the highest concentration stock possible in DMSO to minimize the final volume added to your assay medium.

Q3: How much solvent is acceptable in my final assay volume?

Answer: This is a critical question, and the answer is "as little as possible." The vehicle (solvent) should not produce a biological or physical effect on its own. Always run a "vehicle control" (medium + solvent at the final concentration) in your experiments to confirm it is inert. The table below provides general guidelines for commonly used solvents.

SolventProsConsRecommended Max. Final Concentration (v/v)
DMSO Excellent solubilizing power for a wide range of compounds[3].Can be cytotoxic[4][5], interfere with enzyme activity[9], and affect protein binding[8].≤ 0.5% for most cell lines[6]; some assays may require ≤ 0.1%.
Ethanol Less toxic than DMSO for some cell types; useful for certain natural products.Weaker solvent than DMSO; can still impact cell signaling and viability[10][11].≤ 0.5% - 1% [11].
DMF Stronger solvent than DMSO for some highly insoluble compounds.More toxic than DMSO; should be used with caution and only when necessary[12].≤ 0.1%
Q4: Can I heat my compound or use a vortex/sonicator to help it dissolve?

Answer: Yes, applying energy can often facilitate dissolution.

  • Vortexing: Always recommended for ensuring a homogenous mixture.

  • Sonication: A water bath sonicator is an excellent tool for breaking up solid particles and accelerating dissolution. Use short bursts (1-5 minutes) to avoid excessive heating.

  • Heating: Gentle warming (e.g., 37°C) can significantly increase the rate of dissolution. However, this carries the risk of thermal degradation. Before preparing a bulk stock solution with heat, it is crucial to perform a small-scale stability test. Dissolve a small amount, keep it at the intended temperature for a few hours, and check for any signs of precipitation or color change upon cooling.

Troubleshooting Guide: Common Solubility Issues

This section provides a logical, step-by-step approach to resolving common problems encountered after the initial solubilization attempt.

Problem: My ADMP stock in DMSO is clear, but it precipitates immediately when I add it to my aqueous assay buffer.

This is the most frequent solubility challenge. It occurs because while the compound is soluble in 100% DMSO, its concentration in the final aqueous buffer exceeds its thermodynamic aqueous solubility limit.

Below is a decision-making workflow to systematically address this issue.

G start Precipitation Observed in Aqueous Buffer q_concentration Is reducing the final concentration an option? start->q_concentration sol_concentration ACTION: Lower the final test concentration. This is the simplest solution. q_concentration->sol_concentration Yes q_ph Can the assay tolerate a different pH? q_concentration->q_ph No sol_ph ACTION: Perform a pH-solubility screen. Test solubility in acidic & basic buffers. (See Protocol 2) q_ph->sol_ph Yes q_cosolvent Is the assay robust enough for co-solvents? q_ph->q_cosolvent No sol_cosolvent ADVANCED: Incorporate excipients like PEG-400 or cyclodextrins. Requires significant validation. q_cosolvent->sol_cosolvent Yes

Caption: Decision tree for troubleshooting compound precipitation.

  • Causality of Precipitation: The "crash out" happens because the solvent environment rapidly shifts from 100% organic to >99% aqueous. The water acts as an anti-solvent for a lipophilic compound, forcing it out of solution.

  • Solution 1: pH Modification (Recommended Approach): The structure of ADMP suggests it has ionizable functional groups. By changing the pH of the buffer, you can ionize the molecule, which dramatically increases its interaction with water and, therefore, its solubility.

    • At Low pH (e.g., pH 2-4): The amino group becomes protonated (-NH3+), creating a positive charge.

    • At High pH (e.g., pH 9-11): A purine ring nitrogen can be deprotonated, creating a negative charge. This strategy is often highly effective for compounds like xanthine derivatives[2]. You must verify that the pH change does not affect your assay's biology (e.g., cell health, enzyme activity).

  • Solution 2: Advanced Formulation (Co-solvents & Excipients): If pH modification is not viable, more advanced formulation strategies can be employed. These methods work by creating micro-environments that keep the drug dissolved.

    • Co-solvents: Adding a certain percentage of a water-miscible solvent like polyethylene glycol (PEG-400) to the final buffer can increase solubility.

    • Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate a hydrophobic drug molecule, shielding it from water and enhancing solubility[13]. This is a powerful technique but requires significant formulation development.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for preparing a primary stock solution.

  • Preparation: Weigh out a precise amount of ADMP powder (e.g., 2.07 mg for 1 mL of a 10 mM solution, assuming a MW of 207.19 g/mol ). Use a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the ADMP powder.

  • Initial Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Physical Assistance (If Needed): If solid particles remain, place the vial in a water bath sonicator for 5 minutes. Check for dissolution. Repeat if necessary.

  • Gentle Warming (Optional): If sonication is insufficient, place the vial in a 37°C water bath or heat block for 10-15 minutes. Vortex intermittently.

  • Final Check: Once the solution is completely clear with no visible particulates, allow it to cool to room temperature to ensure the compound does not precipitate upon cooling.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Systematic pH-Solubility Screening

This small-scale experiment helps determine the optimal pH for solubilizing ADMP in an aqueous environment.

  • Buffer Preparation: Prepare a set of simple buffers (e.g., 50 mM) at various pH values. For example:

    • pH 2.0 (Glycine-HCl)

    • pH 4.0 (Acetate Buffer)

    • pH 7.4 (Phosphate-Buffered Saline - PBS)

    • pH 10.0 (Carbonate-Bicarbonate Buffer)

  • Stock Dilution: Prepare a high-concentration intermediate stock of ADMP in DMSO (e.g., 100 mM).

  • Test Setup: In separate clear microcentrifuge tubes, add 198 µL of each buffer.

  • Compound Addition: Add 2 µL of the 100 mM DMSO stock to each buffer tube. This creates a final concentration of 1 mM ADMP with 1% DMSO. Cap and vortex immediately and thoroughly.

  • Observation: Let the tubes sit at room temperature for 30 minutes. Visually inspect each tube against a dark background for any signs of precipitation (haziness, cloudiness, or visible particles).

  • Analysis:

    • Clear Solution: Indicates that ADMP is soluble at that pH at 1 mM.

    • Precipitation: Indicates that the solubility is below 1 mM at that pH. This test will quickly reveal if an acidic or basic buffer is the correct path forward for your assay.

References

  • PubChem. (n.d.). 1,3-dimethyl-7H-purine-2,6-dione;3,7-dimethylpurine-2,6-dione.
  • PubChem. (n.d.). 2-Aminopurine.
  • Kamal, M. M., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • Wikipedia. (n.d.). Xanthine.
  • Singh, A., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • St. John, M., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI.
  • Cheméo. (n.d.). 2-Aminopurine.
  • PharmaCompass.com. (n.d.). 3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione.
  • Oxford Academic. (2025, April 17). Do co-solvents used in exposure studies equally perturb the metabolic profile of Daphnia magna? Environmental Toxicology and Chemistry.
  • de Abreu, T. F., et al. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. NIH.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PubMed. (n.d.). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets.
  • PubChem. (n.d.). Theobromine. NIH.
  • SenzaGen. (n.d.). Extended solvent selection for in vitro sensitization testing using GARD®.
  • Quotient Sciences. (n.d.). Solubility Enhancement | What We Do.
  • ResearchGate. (2025, October 23). (PDF) Aminopurines: synthesis, modifications, and applications.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.
  • CytoSMART. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Sigma-Aldrich. (n.d.). Xanthine.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • ChemicalBook. (n.d.). 2-Aminopurine | 452-06-2.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • CORE. (n.d.). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES.
  • Singh, P., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. PMC - NIH.
  • ACS Publications. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics.
  • Human Metabolome Database. (2021, September 11). Showing metabocard for 1-(11-(Dodecylamino)-10-hydroxyundecyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione (HMDB0250557).
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • Wikipedia. (n.d.). 2-Aminopurine.
  • ResearchGate. (2025, August 21). Solvent for compound for MTT assay?.
  • PubChemLite. (n.d.). 1h-purine-2,6-dione, 3,7-dihydro-7-(2-((2-(3,4-dihydroxyphenyl)ethyl)amino)ethyl)-1,3-dimethyl-, hydrochloride.
  • Cayman Chemical. (2022, December 8). PRODUCT INFORMATION.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.

Sources

Technical Support Center: 1-Aminotheobromine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-aminotheobromine. This guide is designed for researchers, medicinal chemists, and drug development professionals. It addresses common challenges encountered during the synthesis, purification, and characterization of this novel xanthine derivative. Our approach is rooted in mechanistic principles to empower you not just to solve problems, but to understand their origins.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Synthesis & Reaction Monitoring

Question 1: My reaction yield is unexpectedly low, or the reaction has failed to proceed. What are the common causes?

This is a frequent issue that typically points to one of three areas: incomplete deprotonation of the theobromine starting material, degradation of the aminating agent, or suboptimal reaction conditions.

  • Causality - The Importance of the N-Anion: The synthesis of 1-aminotheobromine hinges on the generation of a nucleophilic anion at the N-1 position of the theobromine scaffold. The N-H proton at this position is weakly acidic (pKa ≈ 10) and requires a sufficiently strong base to be removed effectively. If deprotonation is incomplete, the concentration of the reactive nucleophile is low, leading to poor conversion.

  • Troubleshooting Steps:

    • Verify Base Strength and Stoichiometry: Ensure the base is strong enough to deprotonate theobromine. Sodium hydride (NaH) is a common and effective choice. Ensure at least 1.1 equivalents are used to drive the equilibrium towards the anion.

    • Ensure Anhydrous Conditions: Protic contaminants like water will quench the base and the theobromine anion. All glassware must be oven-dried, and solvents must be anhydrous. Consider using a fresh, sealed bottle of a polar aprotic solvent like DMF or DMSO.

    • Check Aminating Agent Viability: The electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA) or a chloramine derivative, can degrade upon storage. Use a freshly opened bottle or a recently prepared solution.

    • Monitor Reaction Progress: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. If the starting material remains after several hours, it confirms a stall in the reaction.[1]

A logical workflow for diagnosing low yield is presented below.

G start Low Yield Observed purity_check Check Purity & Integrity of Starting Materials & Reagents start->purity_check conditions_check Review Reaction Conditions (Base, Solvent, Temp, Anhydrous?) purity_check->conditions_check [ Purity OK ] analysis Analyze Crude Product (TLC, LC-MS) conditions_check->analysis [ Conditions OK ] side_products Side Products Identified? analysis->side_products incomplete Incomplete Reaction? side_products->incomplete [ No ] optimize_purification Optimize Purification (Chromatography, Recrystallization) side_products->optimize_purification [ Yes ] degradation Product Degradation? incomplete->degradation [ No ] optimize_conditions Optimize Reaction Conditions (Increase Temp, Change Base/Solvent) incomplete->optimize_conditions [ Yes ] stabilize Modify Workup/Storage (Lower Temp, Inert Atmosphere) degradation->stabilize [ Yes ] G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage deprotonation 1. Deprotonation Theobromine + Base (NaH) in Anhydrous DMF amination 2. Amination Add Electrophilic Amine Source (e.g., HOSA) deprotonation->amination workup 3. Aqueous Workup (e.g., Quench with NH4Cl) amination->workup extraction 4. Extraction with Organic Solvent workup->extraction chromatography 5. Column Chromatography (Silica + TEA or Alumina) extraction->chromatography recrystallization 6. Recrystallization or Salt Formation (Optional) chromatography->recrystallization spectroscopy 7. Spectroscopic ID (NMR, HRMS, IR) recrystallization->spectroscopy storage 8. Storage (-20°C, Inert Atmosphere) spectroscopy->storage

Sources

how to avoid off-target effects of xanthine derivatives in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Off-Target Effects for Reliable and Reproducible Data

Welcome to the technical support guide for researchers utilizing xanthine derivatives in cell-based assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you design robust experiments, troubleshoot confounding results, and generate high-quality, reliable data. This guide is structured as a dynamic resource to address the common and often subtle challenges encountered when working with compounds like caffeine, theophylline, and IBMX.

Introduction: The Double-Edged Sword of Xanthine Derivatives

Xanthine derivatives are invaluable tools in cell biology research, primarily due to their well-characterized roles as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists.[1] By inhibiting PDEs, they prevent the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signaling pathways.[1][2] As adenosine receptor antagonists, they block the signaling of endogenous adenosine, a key regulator of cellular activity.[3]

However, this dual mechanism of action is precisely what can lead to ambiguous or artifactual results. A compound used for its PDE-inhibiting properties may simultaneously trigger off-target effects through adenosine receptor blockade, or vice-versa.[4] This guide will help you navigate these complexities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Question 1: I'm observing unexpected cytotoxicity or a high rate of apoptosis after treating my cells with a xanthine derivative. Is this an off-target effect?

Expert Analysis: Yes, this is a frequent issue and a classic example of an off-target effect. While you may be using a xanthine derivative to modulate a specific pathway (e.g., cAMP signaling), high concentrations can induce generalized cellular stress, cell cycle arrest, or apoptosis through mechanisms unrelated to your primary target.[5][6] For instance, theophylline and other methylxanthines can cause central nervous system stimulation and even convulsions at toxic doses, which can manifest as neurotoxicity in neuronal cell cultures.[6][7] Similarly, high millimolar concentrations of caffeine are known to induce apoptosis in various cancer cell lines.[5]

Troubleshooting Workflow:

G start Start: Unexpected Cell Death Observed check_conc Step 1: Verify Concentration Is it within published ranges for your cell type? start->check_conc dose_response Step 2: Perform Dose-Response Assay Test a wide range of concentrations. check_conc->dose_response If concentration is high or unknown viability_assay Step 3: Run Parallel Viability Assay (e.g., MTT, Trypan Blue, LDH) dose_response->viability_assay find_optimal Step 4: Determine Therapeutic Window Identify highest non-toxic concentration. viability_assay->find_optimal result Result: Optimized, Non-Toxic Concentration for Experiment find_optimal->result

Caption: Workflow for diagnosing and resolving cytotoxicity.

Protocol 1: Determining the Optimal Non-Toxic Concentration

This protocol combines a dose-response curve for your experimental endpoint with a simultaneous cell viability assay.

  • Cell Seeding: Seed your cells in multiple 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment. Prepare enough plates to test both your specific assay and a viability assay.

  • Prepare Dilution Series: Prepare a 2x concentrated serial dilution of your xanthine derivative (e.g., from 10 mM down to 1 µM). A vehicle control (e.g., DMSO or media) must be included.

  • Treatment: Add an equal volume of the 2x drug dilutions to your cell plates, resulting in a 1x final concentration. Incubate for the desired experimental duration (e.g., 24, 48 hours).

  • Assay Execution:

    • On one set of plates, perform your primary functional assay (e.g., measure cAMP levels, gene expression).

    • On a parallel set of plates, perform a cell viability assay (e.g., add MTT reagent and incubate for 2-4 hours before solubilizing formazan crystals and reading absorbance).

  • Data Analysis: Plot the results of both assays on the same graph, with concentration on the x-axis. Identify the concentration range that produces a robust signal in your functional assay without causing a significant drop in cell viability (e.g., >90% viability). This is your optimal experimental window.

Question 2: I am using IBMX to increase intracellular cAMP, but the observed effect is much weaker than I expected from the literature.

Expert Analysis: This is a classic conundrum with 3-isobutyl-1-methylxanthine (IBMX). While it is a potent non-selective PDE inhibitor, it is also a moderately potent adenosine receptor antagonist.[4][8] Many cell cultures produce and release adenosine into the medium, creating an "autocrine loop" that can activate adenosine receptors (e.g., A1 receptors) which in turn inhibit adenylyl cyclase and lower cAMP. By blocking this loop, IBMX's intended effect of increasing cAMP via PDE inhibition is counteracted by its off-target effect of blocking adenosine receptors.[4]

Signaling Pathway Analysis:

G cluster_0 Cell Membrane cluster_1 Intracellular AR Adenosine Receptor (A1) AC Adenylyl Cyclase AR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Converts PDE Phosphodiesterase (PDE) cAMP->PDE Degrades PKA Downstream Effectors (e.g., PKA) cAMP->PKA FiveAMP 5'-AMP PDE->FiveAMP Degrades Adenosine Endogenous Adenosine Adenosine->AR Activates IBMX IBMX IBMX->AR Inhibits (Off-Target) IBMX->PDE Inhibits (On-Target)

Caption: Dual action of IBMX on cAMP signaling.

Troubleshooting and Validation Strategy:

  • Use a More Selective Inhibitor: Replace IBMX with a more selective PDE inhibitor that has weak or no activity at adenosine receptors. Rolipram, a selective PDE4 inhibitor, is an excellent alternative for many cell types.[4]

  • Orthogonal Control: If you must use IBMX, perform a control experiment where you co-treat with an adenosine receptor agonist (e.g., 2-Chloroadenosine).[4] If the co-treatment rescues the cAMP accumulation, it confirms that the off-target adenosine receptor antagonism of IBMX was confounding your results.

  • Adenosine Deaminase Control: Treat cells with adenosine deaminase to degrade any endogenous adenosine in the culture medium. Then, treat with IBMX. This removes the confounding variable of the autocrine loop and should reveal the true effect of PDE inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target mechanisms of xanthine derivatives? Xanthine derivatives primarily have two main mechanisms of action:

  • Inhibition of Phosphodiesterases (PDEs): They block the enzymes that break down cyclic nucleotides like cAMP and cGMP, leading to their accumulation and enhanced downstream signaling.[1][9][10]

  • Antagonism of Adenosine Receptors: They bind to and block the four subtypes of adenosine receptors (A1, A2A, A2B, A3), preventing the endogenous ligand adenosine from binding and signaling.[3][11]

Q2: How do I select an appropriate starting concentration for my experiments? Always begin by reviewing the literature for concentrations used in similar cell types or assays. Use this as a starting point for a dose-response experiment as described in Protocol 1 . It is critical to establish an empirical dose-response in your specific system, as potency can vary significantly between cell lines.

Q3: Besides adenosine receptors and PDEs, what other off-target effects are known? Xanthine derivatives can have a wide range of other effects, particularly at higher concentrations. These include:

  • Modulation of Cell Cycle: Caffeine can induce G0/G1 cell cycle arrest.[12][13]

  • Inhibition of Ion Channels: IBMX has been shown to directly block potassium channels like THIK-1, independent of its effects on cAMP.[14]

  • Alteration of Kinase Signaling: Caffeine can impact pathways such as PI3K/Akt/GSK-3β and MAPK signaling.[12][13][15]

  • Anti-inflammatory Effects: Some xanthines can modulate the release of cytokines.[1]

Q4: What are the essential controls I should always include in my assays? To ensure your results are valid and correctly interpreted, the following controls are non-negotiable:

  • Vehicle Control: The solvent used to dissolve the xanthine derivative (e.g., DMSO, ethanol, PBS) must be added to control cells at the same final concentration.

  • Positive Control: A known activator or inhibitor of your pathway of interest (other than the xanthine) to ensure the assay is working correctly.

  • Genetic Control (if available): Use a cell line where the intended target has been knocked out or knocked down (e.g., an A2A receptor knockout cell line). The xanthine derivative should have no effect on the intended pathway in these cells if it is acting on-target.

Data Summary Table

The following table summarizes the properties of commonly used xanthine derivatives to aid in experimental design.

CompoundPrimary Target(s)Common Off-Target(s)Typical In Vitro Conc. RangeKey Considerations
Caffeine Adenosine A1/A2A Receptor Antagonist; Non-selective PDE Inhibitor[2]PI3K/Akt pathway, Cell cycle regulation (G1 arrest)[5][12][13]10 µM - 5 mMEffects are highly concentration-dependent. High concentrations (>1 mM) can induce apoptosis.[5]
Theophylline Non-selective PDE Inhibitor; Adenosine Receptor Antagonist[1][9]CNS stimulation, Cardiac effects (arrhythmias)[6][16][17]10 µM - 1 mMNarrow therapeutic window; cytotoxicity is a common issue at higher concentrations.[18]
IBMX Non-selective PDE InhibitorPotent Adenosine Receptor Antagonist, K+ channel blocker[4][14]10 µM - 1 mMCan confound cAMP assays due to adenosine receptor blockade.[4] IC50 for PDE5 is ~20 µM.[19]
References
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Xanthine Derivatives. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Najar, M., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Journal of Translational Medicine. [Link]

  • Gordian, E., et al. (2010). The enigmatic effects of caffeine in cell cycle and cancer. Cancer Letters. [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Adenosine receptors as drug targets — what are the challenges?. Nature Reviews Drug Discovery. [Link]

  • Zimmermann, K., et al. (2021). The Phosphodiesterase Inhibitor IBMX Blocks the Potassium Channel THIK-1 from the Extracellular Side. The Journal of Neuroscience. [Link]

  • Tariq, R. A., & Vashisht, R. (2023). Theophylline. StatPearls. [Link]

  • Wong-anan, P., et al. (2023). Caffeine Induces G0/G1 Cell Cycle Arrest and Inhibits Migration through Integrin αv, β3, and FAK/Akt/c-Myc Signaling Pathway. Molecules. [Link]

  • Wang, J., et al. (2022). Xanthine oxidase, a therapeutic target of realgar for non-small cell lung cancer. Cancer Cell International. [Link]

  • Asthma + Lung UK. (2022). Theophylline. [Link]

  • Eppendorf and Promega. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Patsnap. (2024). What are Adenosine receptor antagonists and how do they work?. Patsnap Synapse. [Link]

  • Chippewa Valley Technical College. (n.d.). Xanthine Derivatives. Fundamentals of Nursing Pharmacology. [Link]

  • Litos, C., & Kelly, E. (1998). Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells. Biochemical Pharmacology. [Link]

  • Institute of Medicine (US) Committee on Military Nutrition Research. (2001). Pharmacology of Caffeine. Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations. [Link]

  • Turko, I. V., et al. (1999). Effects of PDE inhibitors IBMX and sildenafil (Viagra TM ) on PDE5 catalytic fragment. ResearchGate. [Link]

  • Fijałkowski, M., et al. (2023). Antiplatelet Effects of Selected Xanthine-Based Adenosine A2A and A2B Receptor Antagonists Determined in Rat Blood. Molecules. [Link]

  • Jacobson, K. A., et al. (2020). Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs. Molecules. [Link]

  • The Pharmaceutical Journal. (2014). Theophylline interactions. [Link]

  • RxList. (2021). Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names. [Link]

  • ACS Publications. (n.d.). Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Wisconsin Technical College System. (n.d.). 5.14 Xanthine Derivatives. Nursing Pharmacology-2e. [Link]

  • ResearchGate. (n.d.). The effect of caffeine on signaling molecules involved in mitotic.... [Link]

  • Lee, T. H., & Kim, Y. S. (2001). The phosphodiesterase inhibitor isobutylmethylxanthine attenuates behavioral sensitization to cocaine. Behavioural Brain Research. [Link]

  • Mayo Clinic. (2023). Theophylline (oral route). [Link]

  • Frontiers. (2024). Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health. [Link]

  • AJMC. (2018). Low-Dose Theophylline Not Effective at Reducing COPD Exacerbations, Study Finds. [Link]

  • LevelUpRN. (2024). Med in a Minute - Xanthine Derivatives: Pharmacology SHORT. YouTube. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • PubMed. (2013). Design and evaluation of xanthine based adenosine receptor antagonists: potential hypoxia targeted immunotherapies. [Link]

  • AACR Journals. (2005). Caffeine Inhibits Cell Proliferation by G0/G1 Phase Arrest in JB6 Cells. [Link]

  • ResearchGate. (n.d.). Adenosine receptor antagonists: Recent advances and therapeutic perspective. [Link]

  • ResearchGate. (n.d.). Strategies to reduce off-target effects. [Link]

  • PubMed. (1991). Xanthines inhibit 3T3 fibroblast proliferation. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

Sources

method refinement for accurate quantification of 1-aminotheobromine

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable resource for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the accurate quantification of 1-aminotheobromine. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to empower you to refine your analytical methods, troubleshoot challenges, and ensure the integrity of your data.

The Criticality of Accurate 1-Aminotheobromine Quantification

Recommended Analytical Workflow: LC-MS/MS

The combination of liquid chromatography's separation power with the specificity and sensitivity of tandem mass spectrometry makes it the most suitable technique for this application.[5] This section details a self-validating protocol designed for optimal performance.

Experimental Workflow Overview

LCMS_Workflow Figure 1: General LC-MS/MS Workflow for 1-Aminotheobromine Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Protein_Precipitation->SPE Final_Extract Final_Extract SPE->Final_Extract LC_Injection LC Injection Final_Extract->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM Mode) MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Caption: A streamlined workflow from sample preparation to final quantification.

Step 1: Rigorous Sample Preparation

The goal of sample preparation is to extract 1-aminotheobromine from the biological matrix while removing interferences that can cause ion suppression or enhancement, a common issue in LC-MS analysis.[2][3][6]

Protocol:

  • Internal Standard (IS) Spiking: To a 100 µL aliquot of your biological sample (e.g., plasma), add a small volume of a working solution of a suitable internal standard. A stable isotope-labeled (SIL) version of 1-aminotheobromine (e.g., 1-aminotheobromine-d3) is highly recommended as it co-elutes and experiences similar matrix effects, providing the most accurate correction.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to denature proteins and maintain the analyte in its protonated state for better ionization. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Solid-Phase Extraction (SPE) for Cleanup (Recommended for High Sensitivity):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase polymer) according to the manufacturer's instructions.

    • Load the supernatant from the previous step.

    • Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

    • Elute 1-aminotheobromine with a stronger solvent mixture (e.g., 5% ammonium hydroxide in methanol). The specific wash and elution solvents must be optimized during method development.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the analyte and ensures compatibility with the LC system.

Step 2: Optimized LC-MS/MS Parameters

Fine-tuning chromatographic and mass spectrometric conditions is paramount for achieving the desired selectivity and sensitivity.

Table 1: Recommended Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for xanthine derivatives. Smaller particle sizes increase efficiency and allow for faster analysis times.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes analyte protonation for positive ion mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent offering good elution strength and lower backpressure compared to methanol.
Gradient 5% B to 95% B over 3-5 minutesA gradient elution is necessary to effectively elute the analyte while cleaning the column of more hydrophobic matrix components.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column, ensuring sharp peaks and efficient separation.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.[3]
Injection Vol. 2 - 10 µLShould be optimized to maximize signal without causing peak distortion or column overload.

Table 2: Recommended Tandem Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The amino group on 1-aminotheobromine is readily protonated, making ESI+ the ideal ionization mode.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[2]
Precursor Ion (Q1) [M+H]⁺ of 1-aminotheobromineThe protonated molecular ion of the analyte.
Product Ions (Q3) Two stable, high-intensity fragment ionsOne transition is used for quantification (quantifier) and the second for confirmation (qualifier), ensuring identity and purity.
Source Temp. 400 - 550°COptimizes desolvation of the ESI droplets.
IonSpray Voltage 4500 - 5500 VCreates the electrostatic field necessary for ion formation.
Collision Energy (CE) Analyte-dependent; requires optimizationThe energy required to fragment the precursor ion into the desired product ions.

Troubleshooting Guide

Even with a robust method, issues can arise. This section addresses common problems in a direct Q&A format.

Chromatography & System Issues

Q: My signal intensity is dropping with each injection, or is generally very low. What should I do?

  • Possible Cause 1: Ion Source Contamination. Biological matrices can deposit non-volatile salts and lipids onto the ion source components (e.g., orifice, capillary).[8]

    • Solution: Perform routine ion source cleaning as per the manufacturer's protocol. This is one of the most effective maintenance procedures to restore sensitivity.[8]

  • Possible Cause 2: Inefficient Sample Cleanup. Matrix components are co-eluting with your analyte, causing ion suppression.

    • Solution: Re-evaluate your sample preparation. If using protein precipitation alone, incorporate an SPE or LLE step. Optimize the wash and elution steps of your SPE method to better remove interferences.

  • Possible Cause 3: Analyte Degradation. 1-aminotheobromine may be unstable in the sample, during processing, or in the final extract.[9]

    • Solution: Perform stability tests. Check short-term stability at room temperature, freeze-thaw stability, and autosampler stability. If instability is found, keep samples on ice during processing and use a cooled autosampler.

  • Possible Cause 4: Suboptimal MS Parameters. The collision energy or other source parameters may not be optimized.

    • Solution: Infuse a standard solution of 1-aminotheobromine directly into the mass spectrometer and perform a compound optimization to find the ideal parameters for your specific instrument.

Troubleshooting_Low_Signal Figure 2: Troubleshooting Logic for Low Signal Intensity Start Low or Decreasing Signal Intensity CheckSST Run System Suitability Test (SST). Does a pure standard show low intensity? Start->CheckSST CleanSource Clean the Ion Source & Calibrate MS CheckSST->CleanSource Yes OptimizePrep Improve Sample Preparation (Add SPE/LLE step) CheckSST->OptimizePrep No Resolved Problem Resolved CleanSource->Resolved CheckStability Evaluate Analyte Stability (Freeze/Thaw, Autosampler) OptimizePrep->CheckStability ReoptimizeMS Re-optimize MS Parameters (Infuse standard) CheckStability->ReoptimizeMS ReoptimizeMS->Resolved

Sources

Technical Support Center: Navigating Cytotoxicity of Substituted Xanthines in Long-Term In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted xanthines. This guide is designed to provide expert insights and practical solutions for addressing the common challenge of cytotoxicity in long-term cell culture experiments. Our goal is to equip you with the knowledge to design robust experiments, troubleshoot unexpected results, and ensure the scientific integrity of your findings.

Introduction to Xanthine Cytotoxicity

Substituted xanthines, a class of compounds that includes caffeine, theophylline, and pentoxifylline, are widely investigated for their therapeutic potential. However, their bioactivity can also lead to cytotoxic effects, particularly in long-term in vitro models. Understanding the mechanisms of this cytotoxicity is the first step in mitigating its impact on your research.

The primary mechanisms of xanthine-induced cytotoxicity often involve:

  • Apoptosis Induction: Many xanthine derivatives can trigger programmed cell death. This can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.

  • Oxidative Stress: The metabolism of some xanthines can lead to the production of reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant capacity results in oxidative stress, which can damage cellular components and trigger cell death.

  • Cell Cycle Arrest: Some substituted xanthines can interfere with the normal progression of the cell cycle, leading to a halt in cell proliferation and, in some cases, cytotoxicity.

This guide will provide a series of troubleshooting scenarios and frequently asked questions to help you navigate these challenges.

Troubleshooting Guide

Scenario 1: Acute Cytotoxicity Observed at Initial Dosing

Question: I've just started treating my cells with a new substituted xanthine, and I'm seeing a rapid decrease in cell viability within the first 24 hours, even at low concentrations. What's happening and what should I do?

Answer:

Rapid-onset cytotoxicity suggests a few potential issues that need to be systematically investigated.

1. Concentration Range Finding is Crucial:

  • The Problem: The "low concentration" you've chosen might still be above the cytotoxic threshold for your specific cell line. The IC50 (half-maximal inhibitory concentration) can vary significantly between different cell types.

  • The Solution: Perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) over a short time course (e.g., 24 hours). This will help you determine the cytotoxic profile of your compound and identify a suitable concentration range for longer-term studies.

2. Compound Solubility and Vehicle Effects:

  • The Problem: If your xanthine derivative is not fully dissolved, it can form precipitates that are directly harmful to cells. Additionally, the solvent used to dissolve the compound (e.g., DMSO) can be toxic at higher concentrations.

  • The Solution:

    • Visually inspect your stock solution and the final culture medium for any signs of precipitation.

    • Always include a "vehicle control" in your experiments. This is a culture of cells treated with the same concentration of the solvent as your highest drug concentration, but without the drug itself. This will help you distinguish between the cytotoxicity of your compound and that of the vehicle.

3. Immediate Cellular Stress Response:

  • The Problem: Some xanthines can induce a rapid stress response, such as a significant change in intracellular pH or an acute burst of ROS.

  • The Solution:

    • Measure the pH of your culture medium after adding the compound to ensure it remains within the optimal range (typically 7.2-7.4).[1][2]

    • Consider performing an early time-point ROS detection assay to see if oxidative stress is an immediate consequence of treatment.

Scenario 2: Gradual Decline in Cell Viability Over Several Days

Question: My cells seem to tolerate the initial treatment with my xanthine derivative, but after 3-4 days, I notice a significant increase in cell death and detachment. What are the likely causes?

Answer:

A delayed cytotoxic effect is common in long-term experiments and often points to cumulative stress and depletion of essential resources.

1. Nutrient Depletion and Waste Accumulation:

  • The Problem: In static long-term cultures, essential nutrients in the medium are consumed, and metabolic waste products accumulate, creating a toxic environment.[3] The presence of a bioactive compound can exacerbate this by altering cellular metabolism.

  • The Solution:

    • Regular Media Replenishment: For experiments lasting longer than 48-72 hours, it's crucial to replenish the culture medium. A common practice is to perform a partial (e.g., 50%) or full media change every 2-3 days.[4] When you do this, ensure you add fresh compound to the new medium to maintain a consistent concentration.

    • Monitor pH: Regularly check the pH of the culture medium. A significant drop in pH (indicated by the phenol red indicator turning yellow) is a sign of metabolic stress and requires a media change.[1][2][5][6]

2. Induction of Apoptosis:

  • The Problem: The gradual increase in cell death may be due to the activation of apoptotic pathways, which can be a time-dependent process.

  • The Solution:

    • Assess Apoptosis Markers: Use assays to detect key markers of apoptosis, such as the activation of caspases 3 and 7.[7] These assays can confirm if programmed cell death is the primary mode of cytotoxicity.

3. Compound Stability:

  • The Problem: The substituted xanthine itself may be unstable in the culture medium over several days, degrading into potentially more toxic byproducts.

  • The Solution:

    • If you suspect compound instability, consider a media replenishment schedule that aligns with the compound's known stability. If this information is not available, more frequent media changes are a prudent measure.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right cell viability assay for my long-term experiments?

A1: The choice of assay is critical for obtaining reliable data. For long-term studies, you need an assay that is non-toxic and can be used for continuous monitoring.

  • Recommended for Long-Term Studies:

    • AlamarBlue (Resazurin) Assay: This is a popular choice as the reagent is non-toxic to cells, allowing for repeated measurements on the same culture over time.[8][9] It measures the metabolic activity of viable cells.[9]

    • Real-Time Glo Assays: These are luminescent assays that measure cell viability in real-time without lysing the cells.

  • Assays for Endpoint Analysis:

    • MTT, XTT, and WST-1 Assays: These are colorimetric assays that measure mitochondrial dehydrogenase activity.[10] While widely used, they are typically terminal assays as the reagents can be toxic to cells.

    • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity.

Comparison of Common Viability Assays

AssayPrincipleAdvantagesDisadvantages
AlamarBlue (Resazurin) Measures metabolic reduction of resazurinNon-toxic, allows for continuous monitoring, highly sensitiveCan be influenced by changes in cellular metabolism not related to viability
MTT Measures mitochondrial dehydrogenase activityWell-established, cost-effectiveTerminal assay, requires a solubilization step, can be toxic
XTT/WST-1 Measures mitochondrial dehydrogenase activityWater-soluble formazan product (no solubilization step)Terminal assay, can be influenced by culture medium components
Caspase-3/7 Assay Measures activity of key apoptotic enzymesSpecific for apoptosis, provides mechanistic insightDoes not measure other forms of cell death (e.g., necrosis)
LDH Release Measures release of a cytosolic enzyme from damaged cellsDirectly measures cytotoxicity (membrane integrity)Less sensitive for early-stage apoptosis

Q2: I'm observing high variability in my cytotoxicity data. What are the common causes?

A2: High variability can obscure real biological effects. Here are some common culprits and how to address them:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that you are seeding the same number of cells in each well.

  • Edge Effects in Multi-Well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate your compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or medium.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique.

  • Compound Precipitation: As mentioned earlier, ensure your compound is fully dissolved at the working concentration.

Q3: Can the presence of serum in my culture medium affect the cytotoxicity of my substituted xanthine?

A3: Yes, absolutely. Serum contains a complex mixture of proteins, including albumin, which can bind to small molecules.

  • Binding Effects: If your substituted xanthine binds to serum proteins, its effective (free) concentration in the medium will be lower than the nominal concentration you added. This can lead to an underestimation of its potency.

  • Troubleshooting Strategy:

    • Serum Reduction Studies: If you suspect serum protein binding is an issue, you can perform your cytotoxicity assays in media with reduced serum concentrations (e.g., 10%, 5%, 2%, and 0%). This will help you determine if the IC50 of your compound changes with serum levels.

    • Transition to Serum-Free Medium: For the most defined experimental conditions, consider adapting your cells to a serum-free medium.[11][12][13] This eliminates the variability associated with serum but may require a gradual adaptation period for your cells.[11][14]

Q4: My xanthine derivative is supposed to induce apoptosis, but my caspase-3/7 assay is negative. What should I do?

A4: A negative caspase-3/7 result doesn't necessarily mean apoptosis isn't occurring. Consider the following:

  • Timing of the Assay: Caspase activation is a transient event. You may have missed the peak of activity. Perform a time-course experiment, measuring caspase activity at multiple time points after treatment (e.g., 6, 12, 24, 48 hours).

  • Alternative Apoptotic Pathways: Apoptosis can sometimes proceed through caspase-independent pathways. Consider using other apoptosis assays, such as Annexin V staining (to detect phosphatidylserine flipping) or a TUNEL assay (to detect DNA fragmentation).

  • Necrosis vs. Apoptosis: High concentrations of a compound can sometimes induce necrosis (unprogrammed cell death) instead of apoptosis. Necrosis is characterized by cell swelling and lysis. You can distinguish between apoptosis and necrosis using assays that measure membrane integrity, such as an LDH release assay or staining with a viability dye like propidium iodide.

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assessment with AlamarBlue

This protocol is designed for continuous monitoring of cell viability over several days.

Materials:

  • Cells of interest

  • Complete culture medium

  • Substituted xanthine stock solution

  • AlamarBlue reagent

  • 96-well clear-bottom black plates (for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. This may require some optimization.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your substituted xanthine in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only and untreated controls.

  • Viability Measurement (Day 0 - Baseline):

    • Add 10 µL of AlamarBlue reagent to each well.[9]

    • Incubate for 1-4 hours at 37°C, protected from light.[8][9]

    • Measure fluorescence with excitation at 530-560 nm and emission at 590 nm.[15]

  • Long-Term Incubation and Media Changes:

    • Return the plate to the incubator.

    • Every 48-72 hours, perform a 50% media change. Carefully remove 50 µL of medium from each well and replace it with 50 µL of fresh medium containing the appropriate concentration of your compound.

  • Subsequent Viability Measurements:

    • On the desired days (e.g., Day 3, Day 5, Day 7), repeat step 3 to measure cell viability.

  • Data Analysis:

    • For each time point, normalize the fluorescence readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability.

Protocol 2: Detecting Apoptosis with a Caspase-3/7 Assay

This is an endpoint assay to determine if your compound induces apoptosis.

Materials:

  • Cells of interest

  • Complete culture medium

  • Substituted xanthine stock solution

  • Caspase-Glo® 3/7 Assay System or similar

  • 96-well white-walled plates (for luminescence)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate and treat with your compound and controls as described in Protocol 1.

    • Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation:

    • Incubate for the desired time period (e.g., 24 or 48 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[16]

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.

Visualizing Experimental Workflows and Pathways

Workflow for Troubleshooting Cytotoxicity

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Long-Term Experiment Specifics cluster_3 Mechanistic Investigation cluster_4 Resolution start Unexpected Cytotoxicity Observed check_conc Review Concentration Range start->check_conc check_vehicle Assess Vehicle Toxicity start->check_vehicle check_sol Confirm Compound Solubility start->check_sol check_media Implement Media Replenishment check_conc->check_media check_vehicle->check_media check_sol->check_media check_ph Monitor Media pH check_media->check_ph assay_apoptosis Perform Apoptosis Assays (e.g., Caspase-3/7) check_ph->assay_apoptosis assay_ros Measure ROS Production assay_apoptosis->assay_ros assay_necro Assess Necrosis (e.g., LDH Release) assay_ros->assay_necro resolve Optimized Experimental Protocol assay_necro->resolve

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Simplified Apoptosis Pathway

G xanthine Substituted Xanthine stress Cellular Stress (e.g., Oxidative Stress) xanthine->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 1-Aminotheobromine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 1-Aminotheobromine is a novel compound with limited publicly available data. This guide is constructed based on expert knowledge of xanthine derivatives, particularly its parent compound, theobromine. The principles and methodologies outlined herein are intended to provide a robust starting point for your research and development efforts.

Introduction

Welcome to the technical support center for enhancing the oral bioavailability of 1-aminotheobromine. As a Senior Application Scientist, I've designed this guide to be a practical resource for researchers, scientists, and drug development professionals. We will navigate the predicted challenges associated with this unique molecule and explore strategic solutions to optimize its delivery to the systemic circulation. Our approach is grounded in the well-established characteristics of xanthine alkaloids, providing a scientifically sound framework for your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions you might have about 1-aminotheobromine's oral bioavailability, based on inferences from its structural analogs.

1. What are the likely primary barriers to the oral bioavailability of 1-aminotheobromine?

Based on the properties of theobromine, the primary barrier is expected to be its low aqueous solubility . Theobromine is slightly soluble in water (about 330 mg/L), which can limit its dissolution rate in the gastrointestinal (GI) tract, a prerequisite for absorption.[1] While the addition of an amino group at the 1-position may alter its physicochemical properties, it is crucial to first characterize its solubility. A secondary, yet significant, barrier could be first-pass metabolism . Xanthine derivatives are predominantly metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1.[1]

2. How might the amino group at the 1-position affect the properties of 1-aminotheobromine compared to theobromine?

The introduction of an amino group is likely to increase the polarity of the molecule. This could potentially have a mixed effect:

  • Increased Polarity: May lead to a higher affinity for water, but not necessarily a straightforward increase in solubility, as intermolecular forces in the crystal lattice also play a crucial role.

  • Ionization Potential: The amino group introduces a basic center, meaning the molecule's charge and, consequently, its solubility and permeability will be pH-dependent. Understanding the pKa of 1-aminotheobromine is therefore critical.

3. What are the initial formulation strategies to consider for enhancing the oral bioavailability of 1-aminotheobromine?

Given the anticipated solubility challenge, initial strategies should focus on improving the dissolution rate. Promising approaches include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[2]

  • Solid Dispersions: Dispersing 1-aminotheobromine in a hydrophilic polymer matrix can improve its wettability and dissolution.[3][4]

  • Co-crystals: Forming co-crystals with pharmaceutically acceptable co-formers can alter the crystal lattice energy and improve solubility.

4. What in vitro models are most relevant for assessing the oral bioavailability of 1-aminotheobromine?

  • Solubility Assays: Crucial for determining the intrinsic solubility and the effectiveness of different formulation strategies.

  • Caco-2 Permeability Assays: The Caco-2 cell line is a well-established in vitro model of the human intestinal epithelium and is used to predict drug absorption.[5][6]

  • In Vitro Metabolism Assays: Using liver microsomes can provide an early indication of the extent of first-pass metabolism.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common experimental challenges you may encounter.

Troubleshooting Issue 1: Low Aqueous Solubility

If your initial experiments confirm that 1-aminotheobromine has low aqueous solubility, the following guide will help you systematically address this issue.

cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Experimental Execution cluster_3 Data Analysis & Decision A Low Aqueous Solubility of 1-Aminotheobromine B Particle Size Reduction (Micronization/Nanomilling) A->B C Solid Dispersions (with hydrophilic polymers) A->C D Co-crystals (with suitable co-formers) A->D E Prepare Formulations B->E C->E D->E F Conduct Equilibrium and Kinetic Solubility Assays E->F G Compare Dissolution Profiles F->G H Select Lead Formulation(s) for further testing G->H

Caption: Workflow for addressing low aqueous solubility.

Solid dispersions are a proven method for enhancing the dissolution of poorly soluble drugs.[4]

Objective: To prepare and evaluate solid dispersions of 1-aminotheobromine to improve its dissolution rate.

Materials:

  • 1-Aminotheobromine

  • Hydrophilic polymers (e.g., Eudragit™ E, Plasdone™ S, Soluplus™)[3]

  • Organic solvent (e.g., methanol, ethanol)

  • Hot-Melt Extruder (HME), Freeze-Dryer (FD), or Rotary Evaporator

Methodology (Hot-Melt Extrusion - HME):

  • Pre-blending: Physically mix 1-aminotheobromine and the chosen polymer in various ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Extrusion: Feed the blend into the HME at a controlled rate and temperature. The temperature should be optimized to ensure the polymer is molten but the drug remains stable.

  • Cooling and Milling: Cool the extrudate and mill it to a uniform particle size.

  • Characterization:

    • Drug Content: Determine the actual drug content in the solid dispersion using a validated analytical method (e.g., HPLC-UV).

    • Solid-State Characterization: Use X-ray diffraction (XRD) to confirm if the drug is in an amorphous or crystalline state within the polymer.

    • Dissolution Testing: Perform dissolution studies in a relevant buffer (e.g., simulated gastric fluid, pH 1.2; simulated intestinal fluid, pH 6.8) and compare the dissolution profile of the solid dispersion to that of the pure drug.

Data Interpretation:

FormulationPolymerDrug:Polymer RatioDissolution Efficiency (%)[3]
Pure 1-Aminotheobromine--(Baseline)
SD-HME-1Eudragit™ E1:3>70
SD-HME-2Plasdone™ S1:3(To be determined)
SD-HME-3Soluplus™1:3(To be determined)

Table 1: Example of a data table for comparing the dissolution efficiency of different solid dispersion formulations. The value for Eudragit™ E is based on a study with theobromine.

Troubleshooting Issue 2: Poor Intestinal Permeability

Even with improved solubility, poor permeability across the intestinal wall can limit oral bioavailability.

cluster_0 Problem Identification cluster_1 Investigation of Efflux cluster_2 Strategy Selection cluster_3 Evaluation A Low Apparent Permeability (Papp) in Caco-2 Assay B Bidirectional Caco-2 Assay (Apical to Basolateral vs. Basolateral to Apical) A->B C Calculate Efflux Ratio B->C D Permeation Enhancers C->D E Lipid-Based Formulations (e.g., SMEDDS) C->E F Prodrug Approach C->F G Re-evaluate in Caco-2 Assay D->G E->G F->G H Proceed to In Vivo Studies G->H

Caption: Workflow for addressing poor intestinal permeability.

The Caco-2 permeability assay is the industry standard for in vitro prediction of intestinal drug absorption.[5]

Objective: To determine the apparent permeability coefficient (Papp) of 1-aminotheobromine across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with HEPES)

  • Lucifer yellow (for monolayer integrity testing)

  • Control compounds (e.g., propranolol - high permeability; atenolol - low permeability)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. Perform a Lucifer yellow permeability assay; low permeability of Lucifer yellow confirms monolayer integrity.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the test compound (1-aminotheobromine) and control compounds, dissolved in transport buffer, to the apical (A) side of the monolayer.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • For efflux studies, add the compound to the basolateral side and sample from the apical side.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Papp: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Interpretation:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Predicted Absorption
Atenolol< 1--Low
Propranolol> 10--High
1-Aminotheobromine(To be determined)(To be determined)(To be determined)(To be determined)

Table 2: Example of a data table for Caco-2 permeability assay results. An efflux ratio > 2 suggests the involvement of active efflux transporters.

Troubleshooting Issue 3: High First-Pass Metabolism

If in vitro metabolism studies or in vivo data suggest significant first-pass metabolism, the following strategies can be explored.

cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Evaluation A High Clearance in Liver Microsome Assay or Low Oral Bioavailability in Vivo B Prodrug Approach (masking metabolic sites) A->B C Lipid-Based Formulations (promoting lymphatic uptake) A->C D Co-administration with CYP450 Inhibitors (mechanistic understanding) A->D E In Vitro Metabolism Assay (for prodrugs) B->E F In Vivo Pharmacokinetic Study C->F D->F E->F

Caption: Workflow for addressing high first-pass metabolism.

Objective: To determine the oral bioavailability of 1-aminotheobromine in different formulations.

Materials:

  • Sprague-Dawley or Wistar rats

  • 1-Aminotheobromine formulations

  • Vehicle for intravenous (IV) administration (e.g., saline with a co-solvent)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats for at least one week.

    • Divide rats into groups (e.g., IV, oral formulation 1, oral formulation 2).

    • Administer a single IV dose to one group.

    • Administer single oral doses of the different formulations to the other groups via gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, 1440 minutes).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma and quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) for both IV and oral routes.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Data Interpretation:

FormulationDose (mg/kg)RouteAUC (ng*h/mL)Cmax (ng/mL)Tmax (h)F (%)
Solution10IV(To be determined)---
Suspension50Oral(To be determined)(To be determined)(To be determined)(To be determined)
Solid Dispersion50Oral(To be determined)(To be determined)(To be determined)(To be determined)

Table 3: Example of a data table for in vivo pharmacokinetic study results.

Predicted Metabolic Pathway of 1-Aminotheobromine

Based on the known metabolism of theobromine, the following is a predicted metabolic pathway for 1-aminotheobromine.

A 1-Aminotheobromine B Phase I Metabolism (CYP1A2, CYP2E1) A->B C N-demethylation B->C D Oxidation B->D E 1-Amino-7-methylxanthine C->E F 1-Amino-3-methylxanthine C->F G Oxidized Metabolites D->G H Phase II Metabolism (Conjugation) E->H F->H G->H I Glucuronides, Sulfates H->I J Excretion I->J

Caption: Predicted metabolic pathway of 1-aminotheobromine.

References

  • Pridgen, E. M., Alexis, F., & Farokhzad, O. C. (2015). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. PMC. [Link]

  • Pobudkowska, A., Domańska, U., & Kryska, A. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. Molecules, 26(15), 4436. [Link]

  • Martins, R. M., Siqueira, S., & Freitas, L. A. P. (2017). Improvements of theobromine pharmaceutical properties using solid dispersions prepared with newfound technologies. ResearchGate. [Link]

  • Gong, C., Wu, Y., Wang, Y., Wang, Y., & Li, D. (2019). Formulation of Nanomicelles to Improve the Solubility and the Oral Absorption of Silymarin. Polymers, 11(5), 793. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 51. [Link]

  • Yamamoto, T., Takahashi, H., Suzuki, K., Hirano, A., Kamei, M., Goto, T., Takahashi, N., & Kawada, T. (2014). Theobromine enhances absorption of cacao polyphenol in rats. Bioscience, Biotechnology, and Biochemistry, 78(12), 2059–2063. [Link]

  • Pobudkowska, A., Domańska, U., & Kryska, A. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. MDPI. [Link]

  • Patil, S., Chaudhari, B., & Acharya, M. (2023). Emerging Nano-Formulation Strategies for Nutraceutical Delivery. Gavin Publishers. [Link]

  • Wikipedia. (2024). Theobromine. [Link]

  • PubChem. (n.d.). Theobromine. National Center for Biotechnology Information. [Link]

  • Patil, S. B., & Sawant, K. K. (2012). Application of Nanoparticles in Oral Delivery of Immediate Release Formulations. ResearchGate. [Link]

  • Pobudkowska, A., Domańska, U., & Kryska, A. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. ResearchGate. [Link]

  • Tzanova, M., Atanasov, V., & Tsvetkova, D. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. [Link]

  • Yilmaz, E., & Tuncay, F. (2024). The Therapeutic Potential of Theobromine in Obesity: A Comprehensive Review. PMC. [Link]

  • Stella, V. J. (2013). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

  • Jang, H. J., Adewole, D. I., & Lee, J. H. (2018). Theobromine rich cocoa powder induces weight loss and changes in lipid profile of obese Wistar rats. ResearchGate. [Link]

  • de Sena, A. R., Poppi, R. J., & de Andrade, C. K. Z. (2011). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology, 49(4), 413–423. [Link]

  • Tsinman, K., Tsinman, O., & Sun, N. (2022). Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. MDPI. [Link]

  • Kargul, B., Özcan, M., & Peker, S. (2012). Evaluation of human enamel surfaces treated with theobromine: a pilot study. Oral Health & Preventive Dentistry, 10(3), 275–282. [Link]

  • Neuhoff, S., Ungell, A. L., Zamora, I., & Artursson, P. (2005). Development of a 7-Day, 96-Well Caco-2 Permeability Assay with High-Throughput Direct UV Compound Analysis. ResearchGate. [Link]

  • Miners, J. O., Foenander, T., & Birkett, D. J. (1980). Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography. PK-DB. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco 2 cell permeability assay. YouTube. [Link]

  • Adewole, D. I., & Ojewole, J. A. O. (2000). Comparative effects of theobromine and cocoa extract on lipid profile in rats. ResearchGate. [Link]

  • Ptolemy, A. S., Tzioumis, E., & Goodenowe, D. B. (2012). Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: A single analytical protocol applicable to cocoa intervention studies. ResearchGate. [Link]

  • van Breemen, R. B., & Li, Y. (2004). Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Kubala, J. (2023). 7 Proven Health Benefits of Dark Chocolate. Healthline. [Link]

  • Araujo, L. D., Garcia, L. C., & Coltro, W. K. T. (2023). Separation and Determination of Theobromine and Caffeine in Cocoa Beans Extract Using TLC‐SERS: Identification and Computational Insights. PubMed Central. [Link]

  • Ramanathan, D. (2018). UHPLC-HRMS Analysis of Theobromine in Theobroma cacao and its Products. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers: The Efficacy of Theophylline versus the Investigational Compound 1-Amino-3,7-dimethylpurine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison between the well-established therapeutic agent, theophylline, and the novel, investigational compound, 1-Amino-3,7-dimethylpurine-2,6-dione. It is intended for an audience of researchers, scientists, and drug development professionals. This document will delve into the known mechanisms of action, therapeutic applications, and side effect profiles, supported by experimental data and protocols.

A critical point to note at the outset is the disparity in available information. Theophylline has been a subject of extensive research and clinical use for decades. In stark contrast, This compound is a compound for which there is a notable absence of published pharmacological data in the public domain. Therefore, this guide will first establish a comprehensive baseline with the known properties of theophylline. Subsequently, it will offer a scientifically-grounded, hypothetical consideration of the potential properties of this compound based on the structure-activity relationships (SAR) of related xanthine derivatives. This approach aims to provide a valuable framework for researchers interested in the potential exploration of this novel molecule.

The Established Benchmark: Theophylline (1,3-dimethylxanthine)

Theophylline, a methylxanthine derivative, has long been utilized in the management of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic window is narrow, necessitating careful monitoring of plasma concentrations to balance efficacy and toxicity.[4]

Mechanism of Action

Theophylline's therapeutic effects are multifaceted and not entirely elucidated, but are primarily attributed to two key mechanisms:

  • Non-selective phosphodiesterase (PDE) inhibition: Theophylline inhibits PDE isoenzymes, particularly PDE3 and PDE4.[5][6] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[6][7]

  • Adenosine receptor antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2, and A3).[1][2] Adenosine can induce bronchoconstriction in asthmatic patients, and by blocking its effects, theophylline contributes to airway relaxation.[6]

Beyond these primary mechanisms, theophylline is also known to have anti-inflammatory properties, which are thought to be mediated by various pathways, including the activation of histone deacetylases.[2]

Theophylline_Mechanism Theophylline Theophylline PDE_Inhibition Phosphodiesterase (PDE) Inhibition Theophylline->PDE_Inhibition Adenosine_Antagonism Adenosine Receptor Antagonism Theophylline->Adenosine_Antagonism Anti_Inflammation Anti-inflammatory Effects Theophylline->Anti_Inflammation cAMP ↑ cAMP PDE_Inhibition->cAMP Airway_Relaxation Airway Smooth Muscle Relaxation Adenosine_Antagonism->Airway_Relaxation Bronchodilation Bronchodilation cAMP->Airway_Relaxation Airway_Relaxation->Bronchodilation

Figure 1: Simplified signaling pathway of Theophylline.

Therapeutic Applications

Theophylline is primarily indicated for the treatment of:

  • Asthma: It is used as an add-on therapy for patients whose asthma is not well-controlled with inhaled corticosteroids and long-acting beta2-agonists.[5]

  • Chronic Obstructive Pulmonary Disease (COPD): It can be used in patients with severe COPD who are not adequately managed with bronchodilator therapy.[1][5]

  • Infant apnea: Theophylline is also used to treat apnea in premature infants.[2]

Side Effect Profile

The use of theophylline is often limited by its narrow therapeutic index and potential for adverse effects, which can include:[1][4][8][9]

  • Gastrointestinal: Nausea, vomiting, and abdominal pain.

  • Central Nervous System: Headache, insomnia, irritability, restlessness, and in severe cases, seizures.

  • Cardiovascular: Tachycardia, palpitations, and arrhythmias.

The Investigational Compound: this compound

As previously stated, there is a lack of published data on the pharmacological properties of this compound. This compound is a derivative of theobromine (3,7-dimethylxanthine), with an amino group substituted at the 1-position. Theobromine itself is a known methylxanthine with diuretic, bronchodilator, and cardiotonic effects, though it is a weaker bronchodilator than theophylline.

A Hypothetical Consideration Based on Structure-Activity Relationships (SAR)

Based on general principles of xanthine derivative SAR, the introduction of an amino group at the 1-position could potentially alter the compound's affinity for its molecular targets and its overall pharmacological profile.[8][10]

  • Potential Impact on PDE Inhibition and Adenosine Receptor Antagonism: The addition of a polar amino group could influence the compound's binding to the active sites of PDE isoenzymes and adenosine receptors. This could potentially lead to increased or decreased potency and/or selectivity compared to theophylline or theobromine. Further research, including molecular modeling and in vitro binding assays, would be necessary to determine these effects.

  • Possible Alteration of Pharmacokinetic Properties: The amino group would likely increase the polarity of the molecule, which could affect its absorption, distribution, metabolism, and excretion (ADME) profile. This could, in turn, influence its bioavailability and half-life.

  • Potential for Novel Activities: Modifications to the xanthine scaffold have been shown to yield compounds with a wide range of biological activities beyond bronchodilation, including anti-inflammatory and even anti-cancer effects.[9][11] It is conceivable that this compound could possess novel therapeutic properties.

Hypothetical_Mechanism Novel_Compound This compound Potential_PDE_Modulation Potential PDE Modulation (?) Novel_Compound->Potential_PDE_Modulation Potential_Adenosine_Modulation Potential Adenosine Receptor Modulation (?) Novel_Compound->Potential_Adenosine_Modulation Potential_Anti_Inflammatory Potential Anti-inflammatory Effect (?) Novel_Compound->Potential_Anti_Inflammatory Potential_Bronchodilator Potential Bronchodilator Effect (?) Potential_PDE_Modulation->Potential_Bronchodilator Potential_Adenosine_Modulation->Potential_Bronchodilator

Figure 2: Hypothetical signaling pathway for this compound.

Comparative Efficacy: A Data-Driven Perspective (Theophylline) and a Research Imperative (this compound)

Due to the absence of data for this compound, a direct quantitative comparison of efficacy is not possible. The following table summarizes the known efficacy parameters for theophylline.

ParameterTheophyllineThis compound
Primary Indication Asthma, COPD, Infant Apnea[1][2]Not established
Mechanism of Action PDE inhibitor, Adenosine receptor antagonist[2][6]Hypothetical; requires investigation
Clinical Efficacy Moderate bronchodilator and anti-inflammatory effects[5]Unknown
Therapeutic Window Narrow[4]Unknown

Experimental Protocols for Future Investigation

To characterize the efficacy of this compound and enable a meaningful comparison with theophylline, a series of in vitro and in vivo experiments would be required.

In Vitro Assays
  • Phosphodiesterase Inhibition Assay:

    • Objective: To determine the inhibitory activity (IC50) of the compound against various PDE isoenzymes (e.g., PDE3, PDE4).

    • Methodology:

      • Prepare recombinant human PDE enzymes.

      • Incubate the enzymes with the test compound at various concentrations.

      • Add the substrate (cAMP or cGMP).

      • Measure the amount of hydrolyzed substrate using a suitable detection method (e.g., fluorescence polarization, luminescence).

      • Calculate the IC50 value.

  • Adenosine Receptor Binding Assay:

    • Objective: To determine the binding affinity (Ki) of the compound for different adenosine receptor subtypes (A1, A2A, A2B, A3).

    • Methodology:

      • Prepare cell membranes expressing the target adenosine receptor subtype.

      • Incubate the membranes with a radiolabeled ligand and the test compound at various concentrations.

      • Separate the bound and free radioligand.

      • Measure the radioactivity of the bound fraction.

      • Calculate the Ki value.

In Vivo Models
  • Bronchoconstriction Model in Guinea Pigs:

    • Objective: To evaluate the bronchodilator effect of the compound in an animal model of airway hyperresponsiveness.

    • Methodology:

      • Administer the test compound to guinea pigs.

      • Induce bronchoconstriction using an agent such as histamine or methacholine.

      • Measure airway resistance and lung compliance using a whole-body plethysmograph.

      • Compare the effects of the test compound to a vehicle control and a positive control (e.g., theophylline).

Conclusion and Future Directions

Theophylline remains a relevant, albeit challenging, therapeutic option for obstructive lung diseases due to its established efficacy as a bronchodilator and anti-inflammatory agent. Its narrow therapeutic index, however, underscores the need for safer and more effective alternatives.

The compound this compound represents an unexplored area of xanthine chemistry. While its pharmacological profile is currently unknown, the principles of SAR suggest that it could possess unique properties. This guide highlights the critical need for foundational research, starting with chemical synthesis and progressing through the in vitro and in vivo experimental protocols outlined above. Such studies are essential to determine if this novel compound holds any therapeutic promise and how it might compare to the established benchmark of theophylline. The scientific community is encouraged to pursue these investigations to potentially uncover new therapeutic avenues for respiratory and other diseases.

References

  • National Center for Biotechnology Information. (2023). Theophylline - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Theophylline. Retrieved from [Link]

  • Mayo Clinic. (2025, September 30). Theophylline (Oral Route). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, June 30). 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl (theophylline) - Evaluation statement. Retrieved from [Link]

  • Barnes, P. J. (2013). Theophylline. American Journal of Respiratory and Critical Care Medicine, 188(8), 901–906. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Theophylline? Synapse. Retrieved from [Link]

  • Asthma + Lung UK. (2025, January 15). Theophylline. Retrieved from [Link]

  • WebMD. (2024, October 31). Theophylline (Theo-Dur, Theo-24, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Caring Sunshine. (n.d.). Relationship: Asthma and 1,3,7-Trimethylpurine-2,6-dione. Retrieved from [Link]

  • MedlinePlus. (2019, November 15). Theophylline. Retrieved from [Link]

  • Zajdel, P., et al. (2013). New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation. Pharmacological Reports, 65(2), 347-361. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3,7-Dimethyl-1H-purine-2,6(3H,7H)-dione. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-7-[2-hydroxy-3-[(3-methylphenyl)amino]propyl]-1,3-dimethyl-. Retrieved from [Link]

  • Dr Matt & Dr Mike. (2017, August 1). Theophylline - Mechanism of Action. YouTube. Retrieved from [Link]

  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. Molecular Pharmacology, 24(3), 379–388. Retrieved from [Link]

  • Cazzola, M., et al. (2018). Efficacy and safety profile of xanthines in COPD: a network meta-analysis. Pulmonary Pharmacology & Therapeutics, 48, 159–167. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-dimethyl-7H-purine-2,6-dione;3,7-dimethylpurine-2,6-dione. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Theophylline. PubChem. Retrieved from [Link]

  • Yasui, K., et al. (2003). New clinical applications of xanthine derivatives: Modulatory actions on leukocyte survival and function. Current Drug Targets - Inflammation & Allergy, 2(1), 99-106. Retrieved from [Link]

  • Ida, H., et al. (2001). Comparative effect of theophylline and aminophylline on theophylline blood concentrations and peripheral blood eosinophils in patients with asthma. Arzneimittel-Forschung, 51(5), 409–412. Retrieved from [Link]

Sources

A Proposed Comparative Investigation of 1-Aminotheobromine and Caffeine as Phosphodiesterase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective PDE Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The regulation of these second messengers is pivotal in a myriad of physiological processes, and dysregulation is implicated in numerous pathologies. Consequently, PDE inhibitors have emerged as a significant class of therapeutic agents.[1]

Caffeine, a well-known methylxanthine, is a non-selective PDE inhibitor, exhibiting activity against several PDE isozymes, which contributes to its broad physiological effects.[2] Theobromine, another methylxanthine and a close structural analog of caffeine, has been shown to inhibit PDE4D.[3][4] This suggests that derivatives of theobromine could offer more selective PDE inhibition profiles.

This guide focuses on a comparative study of caffeine and a less-explored derivative, 1-aminotheobromine. To date, the PDE inhibitory activity of 1-aminotheobromine has not been extensively characterized in publicly available literature. Therefore, this document serves as a comprehensive guide for researchers, outlining a proposed series of experiments to thoroughly compare the PDE inhibitory profiles of 1-aminotheobromine and caffeine. We will delve into the rationale behind the experimental design, provide detailed protocols, and discuss the potential therapeutic implications of identifying a more selective PDE inhibitor.

Molecular Profiles: A Tale of Two Methylxanthines

Caffeine (1,3,7-trimethylxanthine) and 1-aminotheobromine (1-amino-3,7-dimethylxanthine) share the core xanthine scaffold but differ in the substituent at the 1-position. This seemingly minor structural alteration—a methyl group in caffeine versus an amino group in 1-aminotheobromine—could have profound implications for their interaction with the active sites of various PDE isozymes. The amino group in 1-aminotheobromine introduces a potential new site for hydrogen bonding, which could be exploited to achieve greater selectivity for specific PDE isoforms.

Chemical Structures

G cluster_caffeine Caffeine cluster_1_aminotheobromine 1-Aminotheobromine caffeine aminotheobromine PDE_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Activates GTP GTP GC Guanylyl Cyclase GTP->GC Activates cAMP cAMP AC->cAMP Synthesizes cGMP cGMP GC->cGMP Synthesizes PDEs Phosphodiesterases cAMP->PDEs Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates cGMP->PDEs Hydrolyzed by PKG Protein Kinase G cGMP->PKG Activates AMP AMP PDEs->AMP GMP GMP PDEs->GMP Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors PKG->Downstream_Effectors Inhibitor 1-Aminotheobromine / Caffeine Inhibitor->PDEs Inhibits

Caption: Generalized PDE Signaling Pathway.

Hypothetical Discussion and Therapeutic Implications

While awaiting experimental data for 1-aminotheobromine, we can speculate on the potential outcomes and their implications. Given that its parent compound, theobromine, shows activity against PDE4D, it is plausible that 1-aminotheobromine may also exhibit selectivity for the PDE4 family. The PDE4 isozymes are primarily involved in regulating inflammation and are attractive targets for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. [3] A 1-aminotheobromine compound with high potency and selectivity for PDE4 could offer a superior therapeutic window compared to non-selective inhibitors like caffeine. The widespread effects of caffeine, stemming from its broad PDE inhibition and adenosine receptor antagonism, can lead to undesirable side effects such as anxiety and insomnia. [5]A more targeted PDE4 inhibitor could potentially provide anti-inflammatory benefits with a reduced side-effect profile.

Conclusion: A Call for Empirical Investigation

This guide has outlined a comprehensive and scientifically rigorous framework for the comparative study of 1-aminotheobromine and caffeine as PDE inhibitors. The lack of existing data on 1-aminotheobromine underscores the novelty and importance of the proposed research. By systematically determining the PDE inhibition profiles and downstream cellular effects of these two methylxanthines, researchers can elucidate the structure-activity relationships that govern their interaction with PDE enzymes. The discovery of a potent and selective PDE inhibitor from the theobromine family could have significant therapeutic implications for a range of inflammatory and neurological disorders. The experimental pathways detailed herein provide a clear roadmap for unlocking the potential of 1-aminotheobromine and advancing the field of PDE-targeted drug discovery.

References

  • Caffeine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Dhillon, S. (2022). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Jang, Y. J., et al. (2020). Theobromine alleviates diet-induced obesity in mice via phosphodiesterase-4 inhibition. British Journal of Pharmacology, 177(14), 3241-3255. Retrieved from [Link]

  • Martínez-Pinilla, E., Oñatibia-Astibia, A., & Franco, R. (2015). The relevance of theobromine for the beneficial effects of cocoa on health. Frontiers in pharmacology, 6, 30. Retrieved from [Link]

  • Yonamine, M., et al. (2021). Theobromine up-regulates cerebral brain-derived neurotrophic factor and facilitates motor learning in mice. Journal of nutritional biochemistry, 95, 108745. Retrieved from [Link]

  • Choi, Y. K., et al. (2020). Theobromine inhibits PDE4D in adipose tissue and cells. ResearchGate. Retrieved from [Link]

  • Smit, H. J. (2011). Theobromine and the pharmacology of cocoa. In Methylxanthines (pp. 201-234). Springer, Berlin, Heidelberg.
  • Judah, J. D., & Williams-Ashman, H. G. (1951).
  • Oona Cacao. (2023, April 16). Theobromine vs caffeine. What is better? Retrieved from [Link]

  • Cleveland Clinic. (2022, June 8). Phosphodiesterase Inhibitors. Retrieved from [Link]

  • Quora. (2014, October 29). What are the differences in mechanism of action between caffeine and theobromine (both found in chocolate) in humans? Retrieved from [Link]

  • YouTube. (2023, August 9). Phosphodiesterase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135439445, 1-Aminotheobromine. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 (μM) values of PDE5 inhibitors for selected PDE families. Retrieved from [Link]

  • Mitchell, E. S., Slettenaar, M., Vd Meer, N., Transler, C., Jansen, L., & Van de Heijning, B. (2011). Differential effects of theobromine and caffeine on mood and vigilance. Physiology & behavior, 104(5), 816-822. Retrieved from [Link]

  • D'Andrea, G., et al. (2021). The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art. International journal of molecular sciences, 22(16), 8838. Retrieved from [Link]

  • Zhuang, Y., & Lu, C. (2011). Impact of impurities on IC50 values of P450 inhibitors. Current drug metabolism, 12(6), 541-547. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures and IC50 values for the PDE4 isoforms of ([¹⁸F])5. Retrieved from [Link]

  • Nehlig, A., Daval, J. L., & Debry, G. (1992). Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects. Brain Research Reviews, 17(2), 139-170.
  • D'Souza, J. N., & D'Souza, P. P. (2016). A review on the synthesis of pyrimidine derivatives and their biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 584-604.
  • Aykul, S., & Martinez-Hackert, E. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 508, 97-103. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2519, Caffeine. Retrieved from [Link]

  • Hossain, M. A. (2019). A review on the synthesis and biological activities of theobromine and its derivatives. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 4(4), 01-07.
  • Moustafa, A. H., et al. (2014). Synthesis and biological evaluation of novel 1-substituted theobromine derivatives as potential anticancer agents. European journal of medicinal chemistry, 84, 538-546.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5429, Theobromine. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory Activities of 13 on Five PDE Isozymes a IC50, µM b (95% confidence interval). Retrieved from [Link]

  • Domagala, J. M., et al. (1995). 1-Amino-theobromine.
  • MDPI. (n.d.). Methylxanthines Modulate Circadian Period Length Independently of the Action of Phosphodiesterase. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Amino-3,7-dimethylpurine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison and cross-validation framework for two common analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—applied to the analysis of 1-Amino-3,7-dimethylpurine-2,6-dione.

The structural name suggests a derivative of theobromine, a well-known methylxanthine. Given the limited specific public data on "this compound," this guide will leverage established analytical principles for xanthine derivatives to construct robust and scientifically sound methodologies. The focus is not just on the procedural steps but on the causality behind experimental choices, ensuring a self-validating system of protocols.

Section 1: Overview of Analytical Techniques

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For a purine derivative like this compound, both HPLC-UV and LC-MS/MS are powerful techniques, but they operate on different principles and offer distinct advantages.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : This technique separates compounds based on their interaction with a stationary phase and a mobile phase.[1] Quantification is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.[2] The purine structure, containing chromophores, makes it well-suited for UV detection. HPLC-UV is a workhorse in many QC labs due to its robustness and cost-effectiveness.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : This method couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[3] After separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.[3] This dual selectivity makes LC-MS/MS an incredibly powerful tool for bioanalysis and trace quantification.[4]

Section 2: In-Depth Method Comparison

A direct comparison of HPLC-UV and LC-MS/MS for the analysis of this compound reveals significant differences in performance, complexity, and cost.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC-UV relies on the analyte's ability to absorb light. The amount of light absorbed is directly proportional to the concentration of the analyte, following the Beer-Lambert law. For purine derivatives, a wavelength in the range of 270-280 nm is typically effective.[5]

Detailed Experimental Protocol: HPLC-UV

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating polar to moderately nonpolar compounds.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is often effective for xanthine derivatives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water mixture) and perform serial dilutions to create calibration standards.

Workflow for HPLC-UV Analysis

Caption: Experimental workflow for the analysis of this compound by HPLC-UV.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. The precursor ion (the ionized analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity.

Detailed Experimental Protocol: LC-MS/MS

  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for faster analysis times.

  • Mobile Phase: Similar to HPLC-UV, a gradient of 0.1% formic acid in water and acetonitrile is appropriate.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: ESI in positive ion mode.

  • MRM Transitions: These would be determined by infusing a standard solution. For a related compound like theobromine (C7H8N4O2, MW: 180.16), the [M+H]+ precursor ion is m/z 181. A potential product ion could be m/z 124, resulting from the loss of the methyl isocyanate group. For this compound (C7H9N5O2, MW: 195.18), the [M+H]+ would be m/z 196. Product ions would need to be determined experimentally.

  • Sample Preparation: For biological samples, a protein precipitation step followed by centrifugation is a common and effective cleanup procedure.[6]

Workflow for LC-MS/MS Analysis

Caption: Experimental workflow for the analysis of this compound by LC-MS/MS.

Performance Characteristics: A Comparative Table

The following table summarizes the typical performance characteristics of each method, based on established principles for small molecule analysis.

Parameter HPLC-UV LC-MS/MS Rationale & Causality
Specificity ModerateVery HighUV detection can be prone to interference from co-eluting compounds with similar absorption spectra. LC-MS/MS is highly specific due to the monitoring of unique MRM transitions.
Sensitivity (LOD/LOQ) ng/mL rangepg/mL rangeLC-MS/MS is inherently more sensitive due to the low background noise achieved with MRM.[4]
Linearity (R²) Typically >0.99Typically >0.99Both methods can achieve excellent linearity over a defined concentration range.
Accuracy & Precision Good (%RSD < 5%)Excellent (%RSD < 2%)LC-MS/MS often provides better precision due to its higher signal-to-noise ratio and specificity.[7]
Throughput ModerateHighLC-MS/MS methods can often use shorter columns and faster gradients, leading to higher sample throughput.
Cost (Instrument/Maint.) LowerHigherMass spectrometers are significantly more expensive to purchase and maintain than UV detectors.
Robustness HighModerateHPLC-UV systems are generally considered more robust and less susceptible to matrix effects than LC-MS/MS.

Section 3: Cross-Validation Protocol

Cross-validation is essential to demonstrate that two different analytical methods can be used for the same intended purpose, yielding comparable results.[8] This is critical when transferring methods between labs or when comparing a new method to an established one. The process must be guided by authoritative standards, such as the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10]

Rationale for Cross-Validation: Cross-validation is performed to ensure the integrity and consistency of data throughout the lifecycle of a drug development project.[11] It provides documented evidence that any observed differences between the two methods are within acceptable limits.

Step-by-Step Cross-Validation Procedure:

  • Define Acceptance Criteria: Before starting the experiment, establish clear acceptance criteria based on ICH guidelines and internal SOPs.[12] A common criterion is that the mean concentration difference between the two methods should be within ±15-20% for at least 67% of the samples.[13]

  • Sample Selection: Analyze a minimum of 30-40 study samples in duplicate by both the HPLC-UV (Method A) and LC-MS/MS (Method B) methods. The samples should cover the entire calibration range.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample using both methods.

    • Calculate the percent difference for each sample: [(Conc_A - Conc_B) / mean(Conc_A, Conc_B)] * 100.

    • Plot the differences using a Bland-Altman plot to visualize the agreement between the two methods.

  • Reporting: Document all results in a validation report. If the acceptance criteria are met, the methods can be considered interchangeable. If not, an investigation into the discrepancy is required.

Logical Flow for Method Cross-Validation

CrossValidation_Logic Start Start Cross-Validation DefineCriteria Define Acceptance Criteria (e.g., ±20%) Start->DefineCriteria AnalyzeSamples Analyze N samples by both HPLC-UV and LC-MS/MS DefineCriteria->AnalyzeSamples CalculateDiff Calculate % Difference for each sample AnalyzeSamples->CalculateDiff CheckCriteria Are ≥67% of samples within acceptance criteria? CalculateDiff->CheckCriteria Pass Methods are Interchangeable CheckCriteria->Pass Yes Fail Investigate Discrepancy CheckCriteria->Fail No RootCause Identify Root Cause (e.g., matrix effects, interference) Fail->RootCause Remediate Remediate Method(s) and Re-validate RootCause->Remediate Remediate->AnalyzeSamples

Caption: Decision-making workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound.

  • HPLC-UV is a cost-effective, robust, and reliable method suitable for routine analysis, quality control, and formulation testing where high sensitivity is not required.

  • LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for bioanalytical studies (e.g., pharmacokinetics), trace impurity analysis, and complex matrices where interferences are a concern.[6]

The choice between them should be guided by the specific analytical requirements of the study.[2] By following a rigorous cross-validation protocol grounded in ICH principles, researchers can ensure data integrity and confidently select the optimal analytical strategy for their needs.

References

  • Taylor & Francis Online. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • LCGC International. (2004). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. Retrieved from [Link]

  • Chad's Prep. (2021). 22.3 Synthesis of Amines. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-dimethyl-7H-purine-2,6-dione;3,7-dimethylpurine-2,6-dione. Retrieved from [Link]

  • Food Technology and Biotechnology. (2012). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[2-[(1-methyl-2-phenylethyl)amino]ethyl]-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Retrieved from [Link]

  • PubMed. (2001). Part 1: retrosynthetic analysis and synthesis of the A1B(A)C fragment. Retrieved from [Link]

  • PubMed Central. (2024). Separation and Determination of Theobromine and Caffeine in Cocoa Beans Extract Using TLC‐SERS: Identification and Computational Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination-of-Caffeine-Theobromine-and-Theophylline-in-Standard-Reference-Material-2384-Baking-Chocolate-Using-Reversed-Phase-Liquid-Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • European Bioanalysis Forum. (2017).
  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • LCSB. (n.d.). 1h-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((1-(hydroxymethyl)propyl)amino)ethyl)-. Retrieved from [Link]

  • Journal of the Association of Public Analysts. (2015). Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with UV or Tandem Mass Spectrometric Detection.
  • PubChem. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-(3-hydroxyphenyl)-1-methylethyl)amino)ethyl)-. Retrieved from [Link]

  • ResearchGate. (2015). Extraction Of Theobromine From Natural Source: Characterization And Optimization. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

Sources

comparing the selectivity of 1-aminotheobromine for different adenosine receptor subtypes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine, a ubiquitous purine nucleoside, plays a critical role in a vast array of physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[1][2] The distinct tissue distribution and signaling pathways of these receptors make them attractive therapeutic targets for a variety of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer.[3] Consequently, the development of subtype-selective ligands is of paramount importance in medicinal chemistry to elicit specific therapeutic effects while minimizing off-target side effects.

This guide focuses on 1-aminotheobromine, a derivative of the naturally occurring methylxanthine theobromine. Theobromine itself is known to be a non-selective adenosine receptor antagonist, similar to caffeine, though generally less potent.[4] The introduction of an amino group at the 1-position of the xanthine scaffold has the potential to significantly alter the compound's affinity and selectivity for the different adenosine receptor subtypes.

As of the latest literature review, direct experimental data quantifying the binding affinity (e.g., Ki values) or functional activity of 1-aminotheobromine at each of the four adenosine receptor subtypes (A1, A2A, A2B, and A3) is not available. Therefore, this guide will provide a comparative framework based on the known properties of the parent compound, theobromine, and the established structure-activity relationships (SAR) of xanthine derivatives. Furthermore, we will detail the essential experimental protocols required to definitively characterize the selectivity profile of 1-aminotheobromine.

The Parent Compound: Theobromine's Interaction with Adenosine Receptors

Theobromine, a major bioactive component of cocoa, acts as a competitive antagonist at adenosine receptors.[5] Its affinity for these receptors is generally in the micromolar range, and it is considered non-selective.[6] Some studies suggest that theobromine may be less effective at A2A receptors compared to A1 receptors.[7]

Table 1: Reported Adenosine Receptor Affinities for Theobromine

Receptor SubtypeReported Affinity (IC50/Ki)Reference
A1~50 µM (Ki, caffeine)[7]
A2A~30 µM (Ki, caffeine)[7]
A2BData not available
A3Data not available

Predicting the Selectivity of 1-Aminotheobromine: A Structure-Activity Relationship (SAR) Perspective

The xanthine scaffold offers several positions (N1, N3, N7, and C8) where chemical modifications can dramatically influence adenosine receptor affinity and selectivity. For instance, substitutions at the 8-position are known to significantly impact potency and selectivity, with bulky groups often favoring the A1 receptor.[8]

The introduction of an amino group at the N1 position, as in 1-aminotheobromine, is less common in the extensively studied xanthine-based adenosine receptor antagonists. However, based on general principles of medicinal chemistry:

  • Polarity and Hydrogen Bonding: The addition of a primary amine introduces a polar, hydrogen-bond-donating group. This could potentially form new interactions with specific amino acid residues in the binding pockets of one or more receptor subtypes, thereby increasing affinity and conferring selectivity.

  • Steric Considerations: The size and conformation of the 1-amino group will also play a role. If the binding pocket of a particular subtype can accommodate this group and engage it in favorable interactions, it will lead to higher affinity for that subtype.

Without experimental data, it is difficult to predict the exact selectivity profile of 1-aminotheobromine. However, it is plausible that the 1-amino substitution could lead to a distinct selectivity profile compared to theobromine, potentially with enhanced affinity for one or more subtypes. To ascertain this, rigorous experimental evaluation is necessary.

Experimental Protocols for Determining Adenosine Receptor Selectivity

To elucidate the selectivity profile of 1-aminotheobromine, two primary types of in vitro assays are indispensable: radioligand binding assays to determine binding affinity and functional assays to assess agonist or antagonist activity.

Radioligand Displacement Binding Assay

This assay directly measures the affinity of a test compound (1-aminotheobromine) for a specific receptor subtype by quantifying its ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing a high level of a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add a constant concentration of the appropriate radioligand for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3).

    • Add increasing concentrations of the unlabeled test compound (1-aminotheobromine).

    • To determine non-specific binding, add a high concentration of a known non-selective adenosine receptor ligand (e.g., NECA) to a separate set of wells.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Displacement_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Cells expressing receptor subtype) Incubation Incubation (Binding to Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]DPCPX) Radioligand->Incubation Test_Compound Test Compound (1-Aminotheobromine) Test_Compound->Incubation Filtration Filtration & Washing (Separate bound from free) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Workflow for a radioligand displacement binding assay.

cAMP Functional Assay

This assay determines whether a compound acts as an agonist or antagonist at a specific receptor subtype by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP). A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[9]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Use cell lines stably expressing one of the human adenosine receptor subtypes.

    • Plate the cells in a 96-well plate and grow to a suitable confluency.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with increasing concentrations of the test compound (1-aminotheobromine).

    • Stimulate the cells with a known agonist for the specific receptor subtype at a concentration that elicits a submaximal response (e.g., EC80). For A1/A3 receptors, forskolin is often used to pre-stimulate adenylyl cyclase.

    • Incubate for a specific duration to allow for changes in intracellular cAMP levels.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • For antagonist activity, the data will show an inhibition of the agonist-induced cAMP response.

    • Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.

Adenosine_Receptor_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Gi Gi A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease Leads to A2A_A2B A2A/A2B Gs Gs A2A_A2B->Gs Activation AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase [cAMP] ↑ AC_stimulate->cAMP_increase Leads to

Caption: Adenosine receptor G protein coupling and cAMP modulation.

Conclusion

While 1-aminotheobromine presents an interesting chemical modification of the well-known adenosine receptor antagonist theobromine, a comprehensive understanding of its selectivity profile is currently lacking in the scientific literature. Based on the structure-activity relationships of related xanthine derivatives, it is conceivable that the 1-amino substitution could impart a unique selectivity profile. To confirm this, rigorous experimental investigation using the detailed radioligand binding and cAMP functional assays is essential. The data generated from such studies will be crucial for determining the therapeutic potential of 1-aminotheobromine and for guiding future drug development efforts targeting the adenosine receptor family.

References

  • Baggott, M. J., et al. (2013). Psychopharmacology of theobromine in healthy volunteers. Psychopharmacology, 228(1), 109–118. Available at: [Link]

  • Bruns, R. F., et al. (1983). Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines. Cellular and Molecular Neurobiology, 3(1), 69-80. Available at: [Link]

  • Cunha, R. A., et al. (2022). Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. Molecules, 27(18), 5846. Available at: [Link]

  • Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, 232, 1-26. Available at: [Link]

  • Martínez-Pinilla, E., et al. (2015). The relevance of theobromine for the beneficial effects of cocoa consumption. Frontiers in Pharmacology, 6, 30. Available at: [Link]

  • Smit, H. J. (2011). Theobromine and the pharmacology of cocoa. Handbook of Experimental Pharmacology, (200), 201-234. Available at: [Link]

  • Ukena, D., et al. (1986). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Life Sciences, 38(9), 797-807. Available at: [Link]

  • Wikipedia. (n.d.). Theobromine. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • University of Bristol. (2020). Theobromine - Molecule of the Month. Available at: [Link]

  • Chen, J. F., et al. (2013). Adenosine A2A receptors in the brain: from neuroprotection to psychostimulant addiction. Progress in Neurobiology, 105, 51-76. Available at: [Link]

  • Daly, J. W., et al. (1983). Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines. Cellular and Molecular Neurobiology, 3(1), 69-80. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System. Molecules, 27(6), 1845. Available at: [Link]

  • Franco, R., et al. (2021). Pharmacology of Adenosine Receptors: Recent Advancements. International Journal of Molecular Sciences, 22(16), 8875. Available at: [Link]

  • PharmaCompass. (n.d.). Theobromine. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of adenosine A2A receptors by radioligand binding assay in... Retrieved January 24, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Adenosine receptors – Knowledge and References. Retrieved January 24, 2026, from [Link]

  • Volpini, R., et al. (2019). Therapeutic Potential of Agonists and Antagonists of A1, A2a, A2b and A3 Adenosine Receptors. Current Pharmaceutical Design, 25(28), 3094-3111. Available at: [Link]

  • Wikipedia. (n.d.). Adenosine receptor. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Caffeine. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Zhang, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(12), e1144. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 24, 2026, from [Link]

  • Cunha, R. A. (2022). Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. Molecules, 27(18), 5846. Available at: [Link]

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Available at: [Link]

Sources

The Guiding Principles of Potency and Specificity: A Comparative Analysis of 1-Substituted Theobromine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing 1-substituted theobromine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile scaffold. We will delve into the nuances of how modifications at the 1-position of the theobromine core influence biological activity, with a focus on anticancer, neuroprotective, and anti-inflammatory applications. This document moves beyond a simple recitation of facts, offering insights into the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols.

Introduction: Theobromine, More Than Just a Bitter Alkaloid

Theobromine, a methylxanthine naturally found in the cacao plant, has long been recognized for its physiological effects, including mild stimulation, vasodilation, and smooth muscle relaxation.[1] Its core mechanism of action involves the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors.[2][3] While theobromine itself possesses a range of therapeutic properties, including anti-inflammatory and neuroprotective effects, its true potential in drug discovery lies in its amenability to chemical modification.[1][4] By strategically substituting various moieties at the 1-position of the xanthine ring, researchers have unlocked a diverse array of potent and selective biological activities.

This guide will dissect the SAR of these 1-substituted analogs, providing a comparative analysis of their performance against key biological targets. We will examine how different substituents influence potency and selectivity, offering a roadmap for the rational design of next-generation theobromine-based therapeutics.

The Synthetic Gateway: Accessing 1-Substituted Theobromine Analogs

The journey into the SAR of 1-substituted theobromine analogs begins with their synthesis. A common and effective strategy involves the N-alkylation of theobromine at the 1-position. This is typically achieved by first converting theobromine to its potassium salt, which enhances the nucleophilicity of the N1 nitrogen, followed by reaction with a suitable electrophile, such as a substituted haloalkane or chloroacetamide derivative.[5][6]

The choice of the electrophile is critical as it introduces the desired substituent at the 1-position, thereby dictating the subsequent biological activity of the analog. This synthetic flexibility allows for the introduction of a wide variety of functional groups, including alkyl chains, aryl moieties, and heterocyclic systems, enabling a systematic exploration of the chemical space around the theobromine core.

Synthesis Theobromine Theobromine Potassium_Salt Theobromine Potassium Salt Theobromine->Potassium_Salt Deprotonation KOH KOH, Ethanol Analog 1-Substituted Theobromine Analog Potassium_Salt->Analog Nucleophilic Substitution Electrophile R-X (e.g., Substituted Chloroacetamide) Electrophile->Analog

Caption: General synthetic scheme for 1-substituted theobromine analogs.

Comparative Analysis of Biological Activities

The true value of synthesizing a library of 1-substituted theobromine analogs lies in the comparative evaluation of their biological activities. This section will dissect the SAR of these compounds across several key therapeutic areas.

Anticancer Activity: Targeting Key Kinases

A significant body of research has focused on the development of 1-substituted theobromine analogs as anticancer agents. These efforts have primarily targeted key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Inhibition:

The introduction of bulky aromatic and heteroaromatic moieties at the 1-position has proven to be a fruitful strategy for developing potent VEGFR-2 inhibitors. The rationale behind this approach is to occupy the hydrophobic pocket of the ATP-binding site of the kinase.

Compound ID1-SubstituentTargetIC50 (µM)Cell LineReference
T-1-PMPAN-(p-tolyl)acetamideEGFR (wild-type)0.086-[6]
T-1-PMPAN-(p-tolyl)acetamideEGFR (T790M mutant)0.561-[6]
T-1-PMPAN-(p-tolyl)acetamideProliferation3.51HepG2[6]
T-1-PMPAN-(p-tolyl)acetamideProliferation4.13MCF-7[6]

Structure-Activity Relationship Insights:

  • Aromatic Scaffolds: The presence of an N-aryl acetamide substituent at the 1-position is a key pharmacophoric feature for potent VEGFR-2 and EGFR inhibition.

  • Substitution Pattern: The substitution pattern on the aryl ring significantly impacts activity. For instance, the position and nature of substituents can influence the binding affinity and selectivity of the analog.

  • Linker Length and Flexibility: The length and flexibility of the linker connecting the theobromine core to the aryl moiety are also critical for optimal interaction with the kinase active site.

Neuroprotection: Modulating Cholinesterase Activity

Beyond cancer, 1-substituted theobromine analogs have shown promise as neuroprotective agents, particularly through the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[7]

Compound ID1-SubstituentTargetIC50 (µM)Reference
Analog 1(CH2)5-N-benzylpiperidineEeAChE0.021[8]
Analog 2(CH2)6-N-benzylpiperidineEeAChE0.016[8]
Analog 3(CH2)7-N-benzylpiperidineEeAChE0.028[8]
Analog 4(CH2)8-N-benzylpiperidineEeAChE0.032[8]

Structure-Activity Relationship Insights:

  • Alkylpiperidine Linker: A flexible alkyl chain linking the theobromine core to a piperidine ring is a common structural motif in potent AChE inhibitors.

  • Terminal Amine: The nature of the terminal amine is crucial. N-benzylpiperidine moieties have been shown to confer high potency.

  • Linker Length: The length of the alkyl linker influences activity, with an optimal length of 6 to 7 carbons often observed for potent inhibition.[8]

Adenosine Receptor Antagonism and Phosphodiesterase Inhibition

The foundational activities of theobromine as an adenosine receptor antagonist and a phosphodiesterase inhibitor can be fine-tuned through 1-substitution. While specific quantitative SAR data for 1-substituted theobromine analogs in these areas is still emerging, general principles from xanthine chemistry can be applied.

Adenosine Receptor Antagonism:

  • Hydrophobic Substituents: Larger, hydrophobic substituents at the 1-position generally increase potency at both A1 and A2 adenosine receptors.[2]

  • Polar Groups: The introduction of polar functional groups in the 1-substituent is often detrimental to adenosine receptor affinity.[2]

Phosphodiesterase Inhibition:

  • Bulky Groups: Similar to adenosine receptor antagonism, bulky and lipophilic groups at the 1-position can enhance PDE inhibitory activity. However, selectivity across different PDE isoforms can be a challenge.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step protocols for key in vitro assays used to evaluate 1-substituted theobromine analogs.

Synthesis of 1-Substituted Theobromine Analogs

General Procedure for the Synthesis of 1-(Arylacetamido)theobromine Derivatives:

  • Formation of the Potassium Salt: Theobromine is refluxed with a molar equivalent of potassium hydroxide in absolute ethanol to form the potassium salt.[6] The solvent is then removed under reduced pressure.

  • Synthesis of the Chloroacetamide Intermediate: A substituted aniline is reacted with chloroacetyl chloride in a suitable solvent like DMF, often in the presence of a mild base such as sodium bicarbonate, to yield the corresponding 2-chloro-N-arylacetamide.[5]

  • Coupling Reaction: The theobromine potassium salt and the 2-chloro-N-arylacetamide intermediate are refluxed in a 1:1 molar ratio in a solvent such as DMF, with a catalytic amount of potassium iodide, to yield the final 1-substituted theobromine analog.[6]

  • Purification and Characterization: The crude product is purified using standard techniques such as recrystallization or column chromatography. The structure of the final compound is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Synthesis_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Intermediate Synthesis cluster_2 Step 3: Coupling cluster_3 Step 4: Purification & Characterization Theobromine Theobromine Potassium_Salt Potassium_Salt Theobromine->Potassium_Salt KOH, Ethanol, Reflux Coupling_Reaction Coupling_Reaction Potassium_Salt->Coupling_Reaction Aniline Aniline Chloroacetamide Chloroacetamide Aniline->Chloroacetamide Chloroacetyl Chloride, DMF Chloroacetamide->Coupling_Reaction Crude_Product Crude_Product Coupling_Reaction->Crude_Product DMF, KI, Reflux Purification Purification Crude_Product->Purification Recrystallization or Column Chromatography Characterization Characterization Purification->Characterization NMR, MS Final_Product Final_Product Characterization->Final_Product

Caption: Workflow for the synthesis of 1-substituted theobromine analogs.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a peptide substrate), ATP solution, and the test compound at various concentrations.

  • Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4][9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.

  • Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compound at various concentrations.[12]

  • Assay Plate Setup: In a 96-well plate, add the buffer, DTNB, and the test compound to the appropriate wells.

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to all wells except the blank.

  • Initiation of Reaction: Start the reaction by adding the ATCI substrate solution.[12]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5 minutes) using a microplate reader.[13]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Conclusion and Future Directions

The 1-substituted theobromine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. By strategically modifying the 1-position, researchers can modulate the compound's interaction with a variety of biological targets, leading to potent and selective inhibitors for a range of diseases.

The data presented in this guide highlights the significant potential of 1-substituted theobromine analogs as anticancer and neuroprotective agents. The SAR insights discussed provide a framework for the rational design of future generations of these compounds with improved efficacy and safety profiles.

Future research in this area should focus on:

  • Expanding the diversity of 1-substituents: Exploring a wider range of chemical space at the 1-position could lead to the discovery of novel biological activities.

  • Optimizing for selectivity: Fine-tuning the structure of the 1-substituent can improve selectivity for the desired target, reducing off-target effects.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.

  • Exploring new therapeutic areas: The diverse biological activities of theobromine suggest that its 1-substituted analogs may have potential in other therapeutic areas, such as cardiovascular and metabolic diseases.

By continuing to explore the rich chemistry of theobromine and its derivatives, the scientific community can unlock new avenues for the treatment of a wide range of human diseases.

References

  • Theobromine as a multi-target therapeutic agent: Analgesic, anti-inflammatory, and anti-arthritic potential with network pharmacology insights. PubMed. Available at: [Link].

  • Synthesis of some N-substitutedtheobromine derivatives. ResearchGate. Available at: [Link].

  • Theobromine, the Primary Methylxanthine Found in Theobroma cacao , Prevents Malignant Glioblastoma Proliferation by Negatively Regulating Phosphodiesterase-4, Extracellular Signal-regulated Kinase, Akt/mammalian Target of Rapamycin Kinase, and Nuclear Factor-Kappa B. ResearchGate. Available at: [Link].

  • Caffeine analogs: structure-activity relationships at adenosine receptors. PubMed. Available at: [Link].

  • Novel potent and selective dual acetylcholinesterase inhibitors: N-substituted theobromine and theophylline derivatives. PubMed Central (PMC). Available at: [Link].

  • Methylxanthines and Neurodegenerative Diseases: An Update. PubMed. Available at: [Link].

  • Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists. MedChemComm (RSC Publishing). Available at: [Link].

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at: [Link].

  • New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies. National Institutes of Health (NIH). Available at: [Link].

  • Revisiting the spectroscopy of xanthine derivatives: theobromine and theophylline. RSC Publishing. Available at: [Link].

  • Electronic Structure of some A3 Adenosine-Receptor Antagonist——A Structure Activity Relationship. ResearchGate. Available at: [Link].

  • New small molecule drug candidates break tau fibrils in Alzheimer's. Front Line Genomics. Available at: [Link].

  • Novel potent and selective dual acetylcholinesterase inhibitors: N-substituted theobromine and theophylline derivatives. PubMed. Available at: [Link].

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central (PMC). Available at: [Link].

  • Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. PubMed. Available at: [Link].

  • Extraction Of Theobromine From Natural Source: Characterization And Optimization. ResearchGate. Available at: [Link].

  • Theobromine and Related Methylxanthines as Inhibitors of Primary Amine Oxidase. PubMed. Available at: [Link].

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].

  • Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. PubMed Central (PMC). Available at: [Link].

  • Potent inhibition of human phosphodiesterase-5 by icariin derivatives. PubMed. Available at: [Link].

  • Synaptigen Honest Reviews 2026 – Real Experiences, Consumer Reports & What No One Tells You. Arkansas Cancer Coalition. Available at: [Link].

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual. PubMed Central (PMC). Available at: [Link].

  • MTT Cell Assay Protocol. Available at: [Link].

  • Structure–Activity Relationship of Truncated 4′-Selenonucleosides: A3 Adenosine Receptor Activity and Binding Selectivity. ACS Publications. Available at: [Link].

Sources

A Comparative Guide to Validating the Anti-Inflammatory Effects of Pentoxifylline in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth, objective comparison of methodologies for validating the anti-inflammatory properties of the xanthine derivative, Pentoxifylline (PTX). We will explore its performance against established anti-inflammatory agents in validated, field-proven animal models. The experimental designs and data presented herein are synthesized to ensure scientific integrity and provide a robust framework for preclinical evaluation.

Introduction: The Rationale for Pentoxifylline as an Anti-Inflammatory Agent

Pentoxifylline, a dimethylxanthine derivative, is primarily known for its hemorheological properties, improving blood flow by increasing red blood cell flexibility and decreasing blood viscosity.[1] However, its therapeutic potential extends beyond vascular diseases due to its significant anti-inflammatory and immunomodulatory effects.[1][2] The core mechanism of PTX's anti-inflammatory action involves the non-specific inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This elevation in cAMP activates protein kinase A, which in turn downregulates the synthesis of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and IL-6.[2] Furthermore, PTX has been shown to inhibit the activation of the NF-κB transcription factor, a critical regulator of the inflammatory response.[2][4]

Given these potent mechanistic actions, rigorous validation in relevant animal models is a critical step in characterizing its therapeutic potential and comparing its efficacy to standard-of-care drugs. This guide will focus on two widely accepted and reproducible models: Carrageenan-Induced Paw Edema for acute inflammation and Lipopolysaccharide (LPS)-Induced Endotoxemia for systemic inflammation.

Section 1: The Acute Inflammation Model - Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a cornerstone for the rapid evaluation of acute anti-inflammatory activity.[5] The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to measurable edema, erythema, and hyperalgesia.[5]

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Pre-Treatment Phase cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis & Endpoint Evaluation acclimatization Animal Acclimatization (7 days) grouping Random Grouping (n=6 per group) acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline dosing Compound Administration (PO or IP) baseline->dosing carrageenan Carrageenan Injection (0.1 mL, 1% solution) dosing->carrageenan 30-60 min interval measurement Paw Volume Measurement (Hourly for 6h) carrageenan->measurement edema_calc Calculate % Edema & % Inhibition measurement->edema_calc stats Statistical Analysis (ANOVA) edema_calc->stats

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Detailed Experimental Protocol
  • Animal Selection and Acclimatization: Male Wistar rats (180-220g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping and Dosing: Animals are randomly assigned to four groups (n=6):

    • Vehicle Control: Saline (10 mL/kg, p.o.)

    • Pentoxifylline (PTX): 50 mg/kg, i.p.[6]

    • Positive Control (Indomethacin): 10 mg/kg, p.o.[7]

    • Naïve Control: No treatment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[7][8]

  • Compound Administration: Test compounds are administered 30 minutes before the carrageenan injection.[6]

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.[7][9]

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[7]

  • Calculation of Edema Inhibition:

    • Percent Edema Increase = [(V_t - V_0) / V_0] * 100

    • Percent Inhibition = [(E_c - E_t) / E_c] * 100 (Where V_t is the paw volume at time t, V_0 is the initial paw volume, E_c is the mean edema increase in the control group, and E_t is the mean edema increase in the treated group).

Comparative Performance Data
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control -0.85 ± 0.06-
Pentoxifylline (PTX) 500.42 ± 0.0450.6%
Indomethacin 100.31 ± 0.0363.5%

*p < 0.01 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.

Interpretation of Results: Both Pentoxifylline and the standard NSAID, Indomethacin, demonstrate a significant reduction in acute inflammation.[10] The causality behind Indomethacin's effect is its potent inhibition of cyclooxygenase (COX) enzymes, preventing prostaglandin synthesis.[11] Pentoxifylline's efficacy, while slightly less potent in this model at the tested dose, is attributed to its broader mechanism of suppressing pro-inflammatory cytokines like TNF-α.[2][12] This suggests PTX may have a different, potentially complementary, mode of action compared to traditional NSAIDs.

Section 2: The Systemic Inflammation Model - LPS-Induced Endotoxemia in Mice

To validate the effects of PTX on a systemic inflammatory response, the lipopolysaccharide (LPS)-induced endotoxemia model is the gold standard.[13][14] Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust innate immune response, leading to a systemic surge in pro-inflammatory cytokines, mimicking aspects of sepsis.[13][15]

Signaling Pathway: LPS-Induced Pro-Inflammatory Cytokine Production and PTX Intervention

G LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription PTX Pentoxifylline PDE Phosphodiesterase (PDE) PTX->PDE Inhibits cAMP ↑ cAMP PKA Protein Kinase A cAMP->PKA PKA->NFkB Inhibits

Caption: Pentoxifylline inhibits LPS-induced cytokine production via PDE inhibition.

Detailed Experimental Protocol
  • Animal Selection and Acclimatization: Male C57BL/6 mice (8-10 weeks old) are used and acclimatized as previously described.

  • Grouping and Dosing: Animals are randomly assigned to four groups (n=8):

    • Vehicle Control: Saline (i.p.)

    • Pentoxifylline (PTX): 50 mg/kg (i.p.)[4]

    • Positive Control (Dexamethasone): 5 mg/kg (i.p.)

    • LPS Only: LPS (1 mg/kg, i.p.) + Saline (i.p.)

  • Compound Administration: PTX or Dexamethasone is administered 30 minutes prior to the LPS challenge.

  • Induction of Systemic Inflammation: Mice are injected i.p. with E. coli LPS (serotype O111:B4) at a dose of 1 mg/kg.[16] Control animals receive an equivalent volume of sterile saline.

  • Sample Collection: 90 minutes post-LPS injection, mice are anesthetized, and blood is collected via cardiac puncture into EDTA-containing tubes.[17] Plasma is separated by centrifugation (2000 x g for 10 min at 4°C) and stored at -80°C.

  • Cytokine Quantification (ELISA): Plasma levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[18][19][20]

Comparative Performance Data
Treatment GroupTNF-α (pg/mL) (± SEM)IL-6 (pg/mL) (± SEM)
Vehicle Control < 50< 30
LPS Only 3500 ± 2508500 ± 600
LPS + Pentoxifylline (50 mg/kg) 1200 ± 1503200 ± 300
LPS + Dexamethasone (5 mg/kg) 450 ± 80950 ± 120

*p < 0.001 compared to LPS Only group. Data are hypothetical and for illustrative purposes.

Interpretation of Results: The data clearly shows that LPS induces a massive systemic release of TNF-α and IL-6.[21] Dexamethasone, a potent glucocorticoid, almost completely abrogates this response by inhibiting the transcription of pro-inflammatory genes. Pentoxifylline also significantly reduces the cytokine storm, confirming its potent anti-inflammatory effects in a systemic model.[4][12] Its ability to suppress TNF-α and IL-6 production validates the mechanism illustrated in the signaling pathway diagram.[4]

Section 3: Histopathological Analysis of Inflamed Tissue

To provide a qualitative and semi-quantitative assessment of inflammation at the cellular level, histopathological analysis of the inflamed paw tissue from the carrageenan model is essential. This self-validating step visually confirms the macroscopic observations.

Protocol for Histological Analysis
  • Tissue Collection: At the end of the carrageenan paw edema experiment (6 hours), animals are euthanized. The inflamed paws are transected at the ankle joint and fixed in 10% neutral buffered formalin for 24 hours.[9]

  • Tissue Processing: The fixed tissues are decalcified, processed through a graded series of ethanol, cleared in xylene, and embedded in paraffin.

  • Sectioning and Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E).[22]

  • Microscopic Examination: Slides are examined under a light microscope for key indicators of inflammation, including:

    • Edema: Expansion of the interstitial space.[23]

    • Leukocyte Infiltration: Presence of neutrophils and other immune cells in the dermal and subcutaneous tissue.[23][24]

    • Tissue Architecture: Disruption of normal muscle and connective tissue structure.[24]

Comparative Histopathological Findings
GroupHistological Observations
Vehicle Control Marked subcutaneous edema, extensive infiltration of polymorphonuclear leukocytes (neutrophils), and disrupted tissue architecture.[24]
Pentoxifylline Moderate reduction in edema and leukocyte infiltration compared to the vehicle control. Tissue architecture is better preserved.
Indomethacin Significant reduction in both edema and cellular infiltration. Tissue structure appears close to normal.[25]

Interpretation: The histological findings provide a crucial layer of validation. They visually confirm that the reduction in paw volume observed with PTX and Indomethacin treatment is directly correlated with a decrease in fluid accumulation and immune cell infiltration into the tissue, substantiating their anti-inflammatory efficacy.[24]

Conclusion

This comparative guide demonstrates a robust, multi-model approach to validating the anti-inflammatory effects of Pentoxifylline. The data from the acute, localized inflammation model (carrageenan-induced paw edema) and the systemic inflammation model (LPS-induced endotoxemia) converge to provide compelling evidence of its efficacy.

  • Performance vs. Alternatives: Pentoxifylline demonstrates significant anti-inflammatory activity, comparable, though mechanistically distinct, from standard drugs like Indomethacin and Dexamethasone. While potent corticosteroids like Dexamethasone show superior suppression of cytokines, PTX offers a valuable alternative with a different safety profile.[2]

  • Causality and Mechanism: The experimental results align with PTX's known mechanism as a phosphodiesterase inhibitor that suppresses the production of key pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]

  • Self-Validating System: The combination of macroscopic measurements (plethysmometry), systemic biomarker analysis (ELISA), and microscopic tissue examination (histopathology) creates a self-validating experimental framework, ensuring the trustworthiness and scientific integrity of the findings.

For researchers in drug development, this guide provides a comprehensive framework for the preclinical evaluation of compounds with potential anti-inflammatory properties, emphasizing the importance of using multiple, complementary models to build a robust data package.

References

  • Title: Pentoxifylline: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Pentoxifylline - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]

  • Title: Pentoxifylline reduces pro-inflammatory and increases anti-inflammatory activity in patients with coronary artery disease--a randomized placebo-controlled study Source: PubMed URL: [Link]

  • Title: In vivo effects of pentoxifylline on enzyme and non-enzyme antioxidant levels in rat liver after carrageenan-induced paw inflammation Source: PubMed URL: [Link]

  • Title: Protective Effect of Pentoxifylline on the Development of Acute Gastric Mucosal Injury in a Model of LPS-Induced Sepsis Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]

  • Title: Rat paw oedema modeling and NSAIDs: Timing of effects Source: PubMed URL: [Link]

  • Title: Pentoxifylline inhibits endotoxin-induced NF-kappa B activation and associated production of proinflammatory cytokines Source: PubMed URL: [Link]

  • Title: Histological analysis of paw tissue in the carrageenan-induced paw... Source: ResearchGate URL: [Link]

  • Title: Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls Source: NCBI Bookshelf URL: [Link]

Sources

A Researcher's Guide to the Metabolic Stability of Xanthine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide offers an in-depth comparative analysis of the metabolic stability of key xanthine derivatives, designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, this document synthesizes technical data with practical insights to provide a comprehensive resource for understanding and evaluating the metabolic fate of these widely used compounds.

Introduction: The Critical Role of Metabolic Stability in Xanthine-Based Drug Design

Xanthine and its derivatives, such as caffeine, theophylline, and theobromine, form the backbone of numerous therapeutic agents and widely consumed psychoactive compounds. Their physiological effects are intrinsically linked to their concentration at the target site, which is heavily influenced by their metabolic stability.[1] A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2] Therefore, a thorough understanding of the metabolic stability of different xanthine derivatives is paramount in the development of new, safer, and more effective drugs. This guide provides a comparative analysis of the metabolic stability of common xanthine derivatives, supported by experimental data and detailed protocols.

The Metabolic Landscape of Xanthine Derivatives: Key Enzymatic Pathways

The biotransformation of xanthine derivatives is a complex process primarily occurring in the liver. Two main enzyme systems are responsible for their metabolism: the Cytochrome P450 (CYP) superfamily and Xanthine Oxidase (XO).

The Dominant Role of Cytochrome P450 1A2 (CYP1A2)

CYP1A2 is the principal enzyme responsible for the initial metabolism of many methylxanthines, including caffeine, theophylline, and theobromine.[3] This enzyme catalyzes N-demethylation, the removal of methyl groups from the xanthine core, leading to the formation of various metabolites.[4] For instance, CYP1A2 is responsible for approximately 95% of the primary metabolism of caffeine.[5]

Other Contributing CYP Isoforms and Xanthine Oxidase

While CYP1A2 is the primary player, other CYP isoforms such as CYP2E1 can also contribute to the metabolism of xanthines, particularly at higher concentrations.[4][6] Following N-demethylation by CYPs, Xanthine Oxidase (XO) often catalyzes the subsequent oxidation of the resulting xanthine and methylxanthine metabolites into uric acid derivatives, which are then excreted.[7]

The interplay of these enzymes dictates the metabolic profile and, consequently, the pharmacokinetic variability of xanthine derivatives among individuals.

Comparative Metabolic Stability of Common Xanthine Derivatives

The structural differences between caffeine, theophylline, and theobromine, specifically the number and position of methyl groups, significantly influence their susceptibility to metabolism and, therefore, their metabolic stability.

In Vivo Pharmacokinetic Comparison

In vivo studies in humans provide a clear picture of the differing metabolic fates of these compounds. Caffeine and its primary metabolite, paraxanthine, exhibit higher plasma clearance and shorter half-lives compared to theophylline and theobromine, indicating a faster rate of metabolism.[8]

Xanthine DerivativeTotal Plasma Clearance (ml min⁻¹ kg⁻¹)Elimination Half-life (hours)
Caffeine 2.074.1
Theophylline 0.936.2
Theobromine 1.207.2
Data adapted from a comparative pharmacokinetic study in humans.[8]

This in vivo data suggests that caffeine is the least metabolically stable of the three, while theobromine is the most stable.

In Vitro Metabolic Stability in Human Liver Microsomes

Kinetic studies in HLMs have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the primary metabolic pathways of theophylline.[8] For the major metabolic routes of N-demethylation, the mean Km values were found to be in the range of 545-630 µM, with Vmax values around 2.65-2.84 pmol/min/mg protein.[8] For caffeine's primary N-demethylation to paraxanthine, a Km of 0.66 mM (660 µM) and a Vmax of 106.3 ng/hour/mg protein (approximately 9.8 pmol/min/mg protein) have been reported.[9]

Xanthine DerivativeMetabolic PathwayKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
Theophylline 1-N-demethylation5452.65~4.86
3-N-demethylation6302.84~4.51
Caffeine 3-N-demethylation (to Paraxanthine)660~9.8~14.8
Theobromine N/AN/AN/AN/A
Data for Theophylline adapted from a study on its metabolism in human liver microsomes.[8] Data for Caffeine adapted from a study on CYP1A2-mediated caffeine biotransformation.[9] Directly comparable in vitro kinetic data for theobromine in human liver microsomes is not available in the cited literature.

Note on Theobromine: The lack of directly comparable in vitro kinetic data for theobromine in human liver microsomes in the reviewed literature prevents a direct quantitative comparison in this table. However, its longer in vivo half-life and lower plasma clearance compared to caffeine suggest a lower intrinsic clearance.[8]

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the primary metabolic pathways of caffeine, theophylline, and theobromine.

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% (CYP1A2) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% (CYP1A2) Methylxanthines Further Metabolites (Methylxanthines, Methyluric Acids) Paraxanthine->Methylxanthines (CYP1A2, XO) Theobromine->Methylxanthines (CYP1A2, XO) Theophylline->Methylxanthines (CYP1A2, XO)

Primary Metabolic Pathways of Caffeine.

theophylline_metabolism Theophylline Theophylline (1,3-Dimethylxanthine) one_Methylxanthine 1-Methylxanthine Theophylline->one_Methylxanthine 1-N-demethylation (CYP1A2) three_Methylxanthine 3-Methylxanthine Theophylline->three_Methylxanthine 3-N-demethylation (CYP1A2) DMU 1,3-Dimethyluric Acid Theophylline->DMU 8-Hydroxylation (CYP1A2, CYP2E1) Methyluric_Acids Further Metabolites (Methyluric Acids) one_Methylxanthine->Methyluric_Acids (XO) three_Methylxanthine->Methyluric_Acids (XO)

Primary Metabolic Pathways of Theophylline.

theobromine_metabolism Theobromine Theobromine (3,7-Dimethylxanthine) seven_Methylxanthine 7-Methylxanthine Theobromine->seven_Methylxanthine 3-N-demethylation (CYP1A2) three_Methylxanthine 3-Methylxanthine Theobromine->three_Methylxanthine 7-N-demethylation (CYP1A2) DMU 3,7-Dimethyluric Acid Theobromine->DMU 8-Hydroxylation (Xanthine Oxidase) Methyluric_Acids Further Metabolites (Methyluric Acids) seven_Methylxanthine->Methyluric_Acids (XO) three_Methylxanthine->Methyluric_Acids (XO)

Primary Metabolic Pathways of Theobromine.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This section provides a detailed, step-by-step methodology for assessing the metabolic stability of xanthine derivatives in human liver microsomes (HLMs). This protocol is a self-validating system designed to ensure reproducibility and accuracy.

Rationale for Experimental Choices
  • Human Liver Microsomes (HLMs): HLMs are a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes, particularly the CYP450s. They are a cost-effective and high-throughput model for assessing Phase I metabolism.[6]

  • NADPH Regenerating System: CYPs require NADPH as a cofactor for their catalytic activity. An NADPH regenerating system is used to ensure a sustained supply of NADPH throughout the incubation period.

  • Incubation at 37°C: This temperature mimics physiological conditions in the human body.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry provides a highly sensitive and specific method for quantifying the parent compound and its metabolites.

Experimental Workflow

microsomal_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Test Compound Stock - HLM Suspension - NADPH Regenerating System - Quenching Solution Incubate Incubate at 37°C Reagents->Incubate Timepoints Collect Samples at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Data

Workflow for Microsomal Stability Assay.
Detailed Protocol
  • Prepare Reagents:

    • Test Compound Stock Solution: Prepare a 1 mM stock solution of the xanthine derivative in a suitable solvent (e.g., DMSO).

    • Human Liver Microsome Suspension: Thaw pooled human liver microsomes (e.g., 20 mg/mL protein concentration) on ice and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M phosphate buffer (pH 7.4).

    • Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not found in the metabolic pathway).

  • Incubation:

    • Pre-warm the HLM suspension and NADPH regenerating system solution to 37°C.

    • In a microcentrifuge tube, add the HLM suspension.

    • Initiate the reaction by adding the NADPH regenerating system solution and the test compound (final concentration typically 1 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing the ice-cold quenching solution to stop the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).

Conclusion

The metabolic stability of xanthine derivatives is a critical determinant of their therapeutic efficacy and safety. This guide has provided a comparative analysis of the metabolic stability of caffeine, theophylline, and theobromine, highlighting the central role of CYP1A2 in their biotransformation. While in vivo data clearly demonstrates that caffeine is metabolized more rapidly than theophylline and theobromine, a complete and directly comparable in vitro dataset for all three compounds in human liver microsomes remains to be fully established in the literature. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and contribute to a more comprehensive understanding of the metabolic fate of this important class of compounds.

References

  • Miners, J. O., & Birkett, D. J. (1996). The use of caffeine as a metabolic probe for human drug metabolizing enzymes. British Journal of Clinical Pharmacology, 41(5), 449–453.
  • Tornatore, K. M., Kanarkowski, R., McCarthy, T. L., Gardner, M. J., Yurchak, A. M., & Jusko, W. J. (1989). Effect of chronic oral contraceptive steroids on theophylline disposition. European Journal of Clinical Pharmacology, 36(5), 511–515.
  • Obach, R. S. (1999). The prediction of human clearance from hepatic microsomal metabolism data. Drug Metabolism and Disposition, 27(11), 1350–1359.
  • Nakajima, M., Yokoi, T., Mizutani, M., Kinoshita, M., Funayama, M., & Kamataki, T. (1994). Genetic polymorphism in CYP2A6 isozyme and its effect on the metabolism of coumarin in Japanese. Drug Metabolism and Disposition, 22(5), 845–849.
  • Rodrigues, A. D. (2005). Use of in vitro human metabolism studies in drug development: a pharmaceutical industry perspective. Biochemical Pharmacology, 70(7), 963–973.
  • Hakooz, N., & Hamdan, I. (2007). Effects of dietary broccoli on human in vivo caffeine metabolism: a pilot study on a group of Jordanian volunteers. Current Drug Metabolism, 8(1), 9–15.
  • Carrillo, J. A., & Benitez, J. (2000). Clinically significant pharmacokinetic interactions between dietary caffeine and medications. Clinical Pharmacokinetics, 39(2), 127–153.
  • Gu, L., Gonzalez, F. J., & Kalow, W. (1992). Biotransformation of caffeine, paraxanthine, theophylline, and theobromine by polycyclic aromatic hydrocarbon-inducible cytochrome(s) P-450 in human liver microsomes. Drug Metabolism and Disposition, 20(3), 375–381.
  • Faber, M. S., Jetter, A., & Fuhr, U. (2005). Assessment of CYP1A2 activity in clinical practice. European Journal of Clinical Pharmacology, 61(10), 713–724.
  • Berthou, F., Guillois, B., & Riche, C. (1991). Theophylline metabolism in human liver microsomes: inhibition studies. British Journal of Clinical Pharmacology, 31(4), 401–407.
  • Sarkar, M., Polk, R. E., Guzelian, P. S., Hunt, C., & Karnes, H. T. (1990). In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes. Antimicrobial Agents and Chemotherapy, 34(4), 594–599.
  • Tjia, J. F., Colbert, J., & Back, D. J. (1996). Theophylline metabolism in human liver microsomes: inhibition and immunochemical studies. British Journal of Clinical Pharmacology, 42(2), 221–227.
  • Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology, 45(6), 525–538.
  • Brandon, E. F. A., Raap, C. D., Meijerman, I., Beijnen, J. H., & Schellens, J. H. M. (2003). An update on in vitro test methods in human drug metabolism: from experiments to predictions. Toxicology and Applied Pharmacology, 189(3), 233–246.
  • Houston, J. B., & Carlile, D. J. (1997). Prediction of hepatic clearance from in vitro data. Drug Metabolism Reviews, 29(4), 891–922.
  • Ito, K., & Houston, J. B. (2005). Prediction of human drug clearance from in vitro and preclinical data: a retrospective analysis of the state-of-the-art. Pharmaceutical Research, 22(1), 103–112.
  • Battelli, M. G., Polito, L., Bolognesi, A., & Stirpe, F. (2014). Xanthine oxidoreductase in drug metabolism: beyond a role as a detoxifying enzyme. Current Medicinal Chemistry, 21(12), 1437–1454.
  • Zevin, S., & Benowitz, N. L. (1999). Drug interactions with tobacco smoking. An update. Clinical Pharmacokinetics, 36(6), 425–438.
  • Spiller, G. A. (1996). Caffeine. CRC press.
  • Human Metabolome Database. (n.d.). Theophylline (HMDB0001889). Retrieved from [Link]

  • FooDB. (n.d.). Theobromine (FDB000455). Retrieved from [Link]

  • DrugBank Online. (n.d.). Caffeine. Retrieved from [Link]

  • PubChem. (n.d.). Theophylline. Retrieved from [Link]

  • PubChem. (n.d.). Theobromine. Retrieved from [Link]

  • PubChem. (n.d.). Caffeine. Retrieved from [Link]

Sources

A Comparative Guide to a Novel Purine Derivative and Established DPP-4 Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of type 2 diabetes therapeutics, the inhibition of dipeptidyl peptidase-4 (DPP-4) remains a cornerstone of modern treatment strategies. The market is populated by a range of effective DPP-4 inhibitors, each with a unique chemical scaffold and pharmacological profile. This guide provides a comparative analysis of a hypothetical novel purine derivative, 1-Amino-3,7-dimethylpurine-2,6-dione (herein referred to as Compound X), against established DPP-4 inhibitors, offering insights into its potential positioning within this therapeutic class. While direct experimental data for Compound X is not publicly available, this guide will utilize data from recently developed novel purine-based DPP-4 inhibitors to illustrate the comparative framework.

The Central Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose metabolism through the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving and inactivating GLP-1 and GIP, DPP-4 effectively dampens the incretin effect. Inhibition of DPP-4, therefore, prolongs the action of these hormones, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[1]

The therapeutic appeal of DPP-4 inhibitors lies in their glucose-dependent mechanism of action, which confers a low risk of hypoglycemia, a significant advantage over older classes of antidiabetic drugs.[1]

The Chemical Landscape of DPP-4 Inhibitors

The currently approved DPP-4 inhibitors, often referred to as "gliptins," encompass a variety of chemical structures.[1] These can be broadly categorized, and a key class is the xanthine-based inhibitors, exemplified by linagliptin. The purine-2,6-dione core of xanthines has proven to be a robust scaffold for designing potent and selective DPP-4 inhibitors.[2] The hypothetical Compound X, being a purine-2,6-dione derivative, belongs to this promising chemical space.

A comparative analysis of a novel compound against established drugs is crucial for understanding its potential advantages, such as improved potency, selectivity, pharmacokinetic properties, or safety profile.

Comparative Analysis of Compound X and Established DPP-4 Inhibitors

To contextualize the potential of a novel purine derivative like Compound X, we will compare its hypothetical performance metrics with those of well-established DPP-4 inhibitors: Sitagliptin, Vildagliptin, and Linagliptin. The data for Compound X is represented by findings from recent studies on novel purine-based DPP-4 inhibitors.[1][3]

Inhibitor Chemical Class Potency (IC50 vs. DPP-4) Selectivity (vs. DPP-8/DPP-9) Primary Route of Excretion
Compound X (Hypothetical) Purine-2,6-dione~15-20 nM[3]High (Specific data not available)To be determined
Sitagliptin β-amino acid derivative~19 nM>2600-foldRenal
Vildagliptin Cyanopyrrolidine derivative~62 nM>200-foldHepatic metabolism, renal
Linagliptin Xanthine derivative~1 nM>10,000-foldFecal/Biliary

In-Depth Experimental Protocols

A rigorous evaluation of a novel DPP-4 inhibitor requires a series of well-defined in vitro and in vivo experiments. The following protocols are foundational for characterizing the activity of a compound like Compound X.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified DPP-4 enzyme.

Methodology:

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compound (Compound X) and reference inhibitor (e.g., Linagliptin)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound and reference inhibitor in assay buffer.

    • In a 96-well plate, add the diluted compounds.

    • Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices: The use of a fluorogenic substrate provides a sensitive and continuous measure of enzyme activity. Including a reference inhibitor is crucial for validating the assay performance and providing a direct comparison of potency.

Cellular DPP-4 Activity Assay

Objective: To assess the ability of a test compound to inhibit DPP-4 activity in a cellular context.

Methodology:

  • Cell Line: A cell line endogenously expressing DPP-4 (e.g., Caco-2 cells).

  • Procedure:

    • Plate the cells in a 96-well plate and grow to confluence.

    • Treat the cells with varying concentrations of the test compound for a specified duration.

    • Lyse the cells to release the DPP-4 enzyme.

    • Perform the in vitro DPP-4 inhibition assay as described above using the cell lysate.

Causality Behind Experimental Choices: This assay provides insights into the cell permeability of the compound and its ability to engage the target in a more physiologically relevant environment.

Visualizing the Mechanism and Workflow

To better understand the context of DPP-4 inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_enteroendocrine Enteroendocrine L-cells cluster_pancreas Pancreatic β-cells cluster_circulation Circulation Food Intake Food Intake GLP-1_GIP_Release GLP-1 & GIP Release Food Intake->GLP-1_GIP_Release stimulates Active_GLP-1_GIP Active GLP-1 & GIP GLP-1_GIP_Release->Active_GLP-1_GIP Insulin_Secretion Insulin Secretion Active_GLP-1_GIP->Insulin_Secretion stimulates DPP-4 DPP-4 Enzyme Active_GLP-1_GIP->DPP-4 inactivated by Inactive_Metabolites Inactive Metabolites DPP-4->Inactive_Metabolites DPP-4_Inhibitor DPP-4 Inhibitor (e.g., Compound X) DPP-4_Inhibitor->DPP-4 inhibits

Caption: DPP-4 signaling pathway and the action of inhibitors.

Experimental_Workflow Compound_Synthesis Novel Purine Derivative Synthesis (Compound X) In_Vitro_Screening In Vitro DPP-4 Inhibition Assay (IC50) Compound_Synthesis->In_Vitro_Screening Selectivity_Profiling Selectivity Profiling (vs. DPP-8, DPP-9, FAP) In_Vitro_Screening->Selectivity_Profiling Cell-Based_Assay Cellular DPP-4 Activity Assay Selectivity_Profiling->Cell-Based_Assay In_Vivo_Studies In Vivo Efficacy Studies (e.g., OGTT in animal models) Cell-Based_Assay->In_Vivo_Studies ADME_Tox ADME/Tox Profiling In_Vivo_Studies->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization

Caption: A typical workflow for the evaluation of a novel DPP-4 inhibitor.

Conclusion and Future Directions

The development of novel DPP-4 inhibitors with purine-2,6-dione scaffolds, such as the hypothetical Compound X, holds promise for expanding the therapeutic options for type 2 diabetes. A thorough comparative analysis against established inhibitors is paramount for defining the unique attributes of a new chemical entity. Based on the data from analogous novel purine derivatives, a compound like this compound could exhibit competitive potency. The key differentiating factors will likely emerge from its selectivity profile, pharmacokinetic properties, and long-term safety, which can only be elucidated through rigorous preclinical and clinical development. The experimental framework provided in this guide serves as a roadmap for such an evaluation, ensuring a comprehensive and scientifically sound assessment.

References

  • Chayah, M., Luque-González, A., Gómez-Pérez, V., Salagre, D., Al-Shdaifat, A., Campos, J. M., Conejo-García, A., & Agil, A. (2024). Activity of 8-purine derivative as DPP-4 inhibitor. Drug Design, Development and Therapy, 18, 1115–1126. [Link]

  • Bagle, A. S., et al. (2025). Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. Bioorganic & Medicinal Chemistry, 125, 117869. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67109853, 1,3-dimethyl-7H-purine-2,6-dione;3,7-dimethylpurine-2,6-dione. Retrieved from [Link]

  • Deacon, C. F., & Holst, J. J. (2006). Dipeptidyl peptidase IV inhibitors: a promising new therapeutic approach for the management of type 2 diabetes. International Journal of Biochemistry & Cell Biology, 38(5-6), 831–844.
  • Feng, J., Zhang, Z., Wallace, M. B., Stafford, J. A., Kaldor, S. W., Kassel, D. B., Navre, M., Shi, L., & Skene, R. J. (2007). Discovery of alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 50(10), 2297–2300.

Sources

A Researcher's Guide to Validating the Specificity of 1-Aminotheobromine Using Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the precise validation of a novel compound's specificity is paramount. For derivatives of known bioactive scaffolds like xanthines, this process is critical to delineate on-target efficacy from potential off-target effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specificity of a novel theobromine analog, 1-aminotheobromine, through the systematic use of knockout models. While direct data on 1-aminotheobromine is not yet available, its structural similarity to theobromine, caffeine, and other methylxanthines provides a strong rationale for investigating its activity as a potential adenosine receptor antagonist and phosphodiesterase (PDE) inhibitor.[1][2][3][4] This guide will, therefore, outline a robust, self-validating experimental strategy to elucidate its primary molecular targets.

The Rationale: Why Knockout Models are the Gold Standard

Pharmacological validation often begins with in vitro assays using purified enzymes or receptor preparations. However, the cellular environment introduces a layer of complexity that can significantly influence a compound's activity. Knockout models, in which the gene encoding a specific protein target is inactivated, offer an unparalleled level of certainty in target validation. By comparing the effects of 1-aminotheobromine in wild-type cells or animals to their knockout counterparts, we can directly attribute any observed physiological changes to the presence or absence of the target protein. This approach minimizes the ambiguity associated with off-target effects and provides definitive evidence of a drug's mechanism of action.

Proposed Primary Targets for 1-Aminotheobromine

Based on the known pharmacology of theobromine and other xanthine derivatives, the primary candidate targets for 1-aminotheobromine fall into two main classes:

  • Adenosine Receptors: Theophylline and caffeine are well-established non-selective antagonists of adenosine receptors.[1][4] Theobromine also acts as an antagonist at these receptors, particularly the A1 and A2A subtypes, albeit with lower affinity than caffeine.[5][6] Therefore, it is crucial to assess the activity of 1-aminotheobromine at these G protein-coupled receptors.

  • Phosphodiesterases (PDEs): Xanthines are known to inhibit PDEs, enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][7][8] Theophylline, for instance, is a non-selective PDE inhibitor, with notable effects on PDE3 and PDE4.[9][10] Theobromine has also been shown to inhibit PDE4.[11] Given the diverse roles of PDE isoforms in cellular signaling, a comprehensive screening against a panel of PDEs is warranted.

Experimental Workflow for Specificity Validation

The following workflow provides a systematic approach to validating the specificity of 1-aminotheobromine using knockout models.

experimental_workflow cluster_adenosine Adenosine Receptor Targeting cluster_pde Phosphodiesterase Targeting A1 Generate/Acquire A1R KO Cell Line A3 Functional Assays (cAMP, Ca2+) A1->A3 A2 Generate/Acquire A2AR KO Cell Line A2->A3 A4 Compare 1-Aminotheobromine Effect in WT vs. KO A3->A4 P1 Generate/Acquire PDE KO Cell Lines (e.g., PDE4B, PDE4D) P2 Functional Assays (cAMP/cGMP Hydrolysis) P1->P2 P3 Compare 1-Aminotheobromine Effect in WT vs. KO P2->P3 start Synthesize & Purify 1-Aminotheobromine initial_screening Initial in vitro Screening (Adenosine Receptor Binding & PDE Enzyme Assays) start->initial_screening decision Prioritize Targets Based on IC50/Ki initial_screening->decision cluster_adenosine cluster_adenosine decision->cluster_adenosine Adenosine Receptor Activity cluster_pde cluster_pde decision->cluster_pde PDE Inhibition conclusion Determine Specificity Profile of 1-Aminotheobromine cluster_adenosine->conclusion cluster_pde->conclusion specificity_logic cluster_wt Wild-Type Cells cluster_ko Knockout Cells WT_Response 1-Aminotheobromine Induces Physiological Response (e.g., increased cAMP) KO_No_Response Physiological Response is Abolished or Reduced KO_Response Physiological Response is Unchanged conclusion_on_target Conclusion: The knocked-out protein is a primary target. KO_No_Response->conclusion_on_target conclusion_off_target Conclusion: The knocked-out protein is NOT a primary target. KO_Response->conclusion_off_target start Treat Cells with 1-Aminotheobromine start->WT_Response start->KO_No_Response start->KO_Response

Figure 2: The logical framework for interpreting data from knockout validation experiments.

Conclusion

The use of knockout models provides an indispensable tool for the unambiguous determination of a novel compound's specificity. By systematically evaluating the effects of 1-aminotheobromine in cells lacking its putative targets—adenosine receptors and phosphodiesterases—researchers can build a robust and defensible profile of its mechanism of action. This rigorous approach not only validates the primary targets but also helps to de-risk the compound for further development by identifying potential off-target liabilities early in the discovery process. The methodologies outlined in this guide offer a clear and actionable path for any researcher seeking to characterize a novel bioactive molecule with high scientific integrity.

References

  • Bristol University School of Chemistry. (2020). Theobromine - Molecule of the Month. Retrieved from [Link]

  • Wikipedia. (n.d.). Caffeine. Retrieved from [Link]

  • LiverTox. (2020). Xanthine Derivatives. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • Almeida, T., et al. (2022). Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. International Journal of Molecular Sciences, 23(18), 10637. Retrieved from [Link]

  • RxList. (2021). Xanthine Derivatives. Retrieved from [Link]

  • StatPearls. (2023). Theophylline. National Center for Biotechnology Information. Retrieved from [Link]

  • Martínez-Pinilla, E., et al. (2015). The relevance of theobromine for the beneficial effects of cocoa on health. Frontiers in Pharmacology, 6, 30.
  • Pressbooks. (n.d.). Xanthine Derivatives. Retrieved from [Link]

  • Islam, M. A., et al. (2019). Theobromine up-regulates cerebral brain-derived neurotrophic factor and facilitates motor learning in mice. Heliyon, 5(10), e02588. Retrieved from [Link]

  • Wikipedia. (n.d.). Theobromine. Retrieved from [Link]

  • Wikipedia. (n.d.). Theophylline. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Theophylline?. Retrieved from [Link]

  • Barnes, P. J. (2013). Theophylline. American Journal of Respiratory and Critical Care Medicine, 188(8), 901-906. Retrieved from [Link]

  • Lee, C. H., et al. (2021). Theobromine alleviates diet-induced obesity in mice via phosphodiesterase-4 inhibition. Journal of Nutritional Biochemistry, 95, 108749. Retrieved from [Link]

  • Jones, G., et al. (2012). Antagonism of adenosine receptors by caffeine and caffeine metabolites in equine forebrain tissues. American Journal of Veterinary Research, 73(2), 293-299. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Handling of 1-Amino-3,7-dimethylpurine-2,6-dione: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for working with 1-Amino-3,7-dimethylpurine-2,6-dione, a substituted purine derivative. Due to the limited availability of specific safety data for this compound, this document synthesizes information from structurally similar compounds, such as aminophylline and other aminopurines, alongside established best practices for handling potent pharmaceutical powders. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment: Understanding the Risks

Structural Analogs and Inferred Hazards:

This compound belongs to the family of substituted xanthines and aminopurines. A close structural analog, aminophylline (a complex of theophylline and ethylenediamine), is classified as acutely toxic if swallowed[1][2][3]. Theophylline itself is a dimethylxanthine. The presence of an amino group on the purine ring, as seen in 2-aminopurine, can also contribute to its biological activity and potential toxicity[4][5][6]. Some purine analogs are known to have cytotoxic or antimetabolite properties[7].

Therefore, it is prudent to handle this compound as a potent pharmaceutical compound with presumed acute oral toxicity . As with many powdered active pharmaceutical ingredients (APIs), there is also a risk of respiratory and skin irritation, and potential for systemic effects through inhalation or dermal absorption[8][9].

Primary Routes of Exposure:

  • Inhalation: Airborne powder can be inhaled, leading to respiratory tract irritation and potential systemic toxicity.

  • Ingestion: Accidental ingestion, even in small quantities, could be harmful.

  • Dermal Contact: The substance may be absorbed through the skin, potentially causing local irritation or systemic effects.

  • Eye Contact: Direct contact with the powder can cause irritation.

Hazard Summary Table:

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity (Presumed) Harmful or fatal if swallowed.Avoid ingestion. Do not eat, drink, or smoke in the laboratory.
Respiratory Irritation (Potential) Inhalation of dust may irritate the respiratory system.Handle in a well-ventilated area, preferably within a fume hood or containment system.
Skin Irritation (Potential) May cause skin irritation upon contact.Wear appropriate gloves and a lab coat.
Eye Irritation (Potential) May cause eye irritation.Wear safety glasses or goggles.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to minimize exposure. The following recommendations are based on a risk assessment that considers the potential for handling the compound in various laboratory settings.

Standard Laboratory Operations (Low-Dispersion Potential)

For tasks with a low likelihood of generating airborne particles, such as weighing small quantities in a balance with a draft shield or preparing dilute solutions in a fume hood, the following PPE is mandatory:

  • Primary Engineering Control: A certified chemical fume hood or a powder containment hood should be used for all manipulations of the solid compound[3].

  • Hand Protection: Double gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. Gloves should be changed regularly, for instance, every 30 to 60 minutes during continuous work[9].

  • Body Protection: A clean, buttoned laboratory coat.

  • Eye Protection: Safety glasses with side shields.

Operations with High-Dispersion Potential

For procedures that may generate significant amounts of airborne powder, such as weighing large quantities, milling, or extensive transfers of the solid, a more stringent PPE protocol is required:

  • Primary Engineering Control: A glove box or a containment ventilated enclosure (CVE) is highly recommended to provide a physical barrier between the operator and the compound[9][10].

  • Respiratory Protection: If a CVE is not available, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary. A surgical mask is not sufficient for protection against fine chemical powders[11].

  • Hand Protection: Double gloving with nitrile gloves.

  • Body Protection: A disposable, solid-front gown with tight-fitting cuffs.

  • Eye and Face Protection: Chemical splash goggles and a face shield should be worn to protect against splashes and airborne particles[11].

PPE Selection Workflow:

PPE_Selection start Start: Assess Task dispersion_check High Powder Dispersion Potential? start->dispersion_check low_dispersion Standard PPE: - Fume Hood - Double Nitrile Gloves - Lab Coat - Safety Glasses dispersion_check->low_dispersion No high_dispersion Enhanced PPE: - Containment Enclosure (Glovebox) - Respirator (if no CVE) - Double Nitrile Gloves - Disposable Gown - Goggles & Face Shield dispersion_check->high_dispersion Yes end_ppe Proceed with Task low_dispersion->end_ppe high_dispersion->end_ppe

Caption: PPE selection based on task-specific powder dispersion risk.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise operational plan is crucial for ensuring safety and minimizing contamination.

Decontamination Procedures

In the event of a spill or for routine cleaning of surfaces and equipment, the following procedures should be followed:

Minor Spill (Solid):

  • Alert personnel in the immediate area.

  • Don appropriate PPE as outlined for high-dispersion potential tasks.

  • Gently cover the spill with absorbent pads or damp paper towels to avoid raising dust[12].

  • Carefully wipe up the material , working from the outside of the spill inward.

  • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol[12].

  • Place all contaminated materials into a designated hazardous waste container.

Surface Decontamination:

  • Wear appropriate PPE .

  • Wipe surfaces with a detergent solution.

  • Follow with a rinse of 70% isopropyl alcohol or a freshly prepared 10% bleach solution (with a contact time of at least 10 minutes), followed by a water rinse to remove bleach residue[12][13].

Decontamination Workflow:

Decontamination_Workflow spill Spill Occurs ppe Don Enhanced PPE spill->ppe contain Cover Spill with Damp Absorbent Material ppe->contain cleanup Wipe from Outside In contain->cleanup decon Clean Area Twice with Detergent cleanup->decon rinse Rinse with 70% Isopropyl Alcohol decon->rinse dispose Dispose of all Materials as Hazardous Waste rinse->dispose end_decon Decontamination Complete dispose->end_decon

Caption: Step-by-step workflow for minor solid spill decontamination.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid materials, including gloves, gowns, absorbent pads, and weighing papers, must be placed in a clearly labeled, sealed plastic bag or container designated for "Hazardous Drug Waste" or "Cytotoxic Waste"[14][15].

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Contaminated sharps (needles, scalpels) must be placed in a puncture-resistant sharps container labeled for hazardous drug waste[14].

Disposal Protocol:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic").

  • Storage: Store hazardous waste in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Disposal must comply with all federal, state, and local regulations[14]. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of this compound is achievable through a combination of engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. By understanding the potential hazards and implementing these multi-layered safety measures, researchers can mitigate risks and maintain a safe laboratory environment. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EHS professionals for any additional requirements.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Aminophylline. Retrieved from a relevant chemical supplier's website.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Disposal of Hazardous Drugs.
  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
  • NHS England. (2017, September 28). Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug.
  • ResearchGate. (2025, October 23). Aminopurines: synthesis, modifications, and applications.
  • Siegfried. (2023, November 10). Safety first: Considerations when formulating high potency compounds.
  • Cayman Chemical. (2025, March 17). Safety Data Sheet: Aminophylline.
  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
  • National Center for Biotechnology Information. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds.
  • eviQ. (n.d.). 919-Hazardous drug spill management.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • Pharmaceutical International. (n.d.). Managing Risks with Potent Pharmaceutical Products.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Aminophylline, anhydrous.
  • eviQ. (n.d.). Handling accidental spills of cytotoxic drugs.
  • Wikipedia. (n.d.). 2-Aminopurine.
  • PubChem. (n.d.). 2-Aminopurine.
  • PubMed Central (PMC). (n.d.). Safe handling of cytotoxics: guideline recommendations.
  • SLM Facilities. (2023, June 7). Hazardous Drug Disposal 101: What You Need To Know.
  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances.
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • Minnesota Technical Assistance Program (MnTAP). (n.d.). Pharmaceutical Waste.
  • DVM360. (2008, March 7). Handling accidental spills of cytotoxic drugs.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Aminophylline, Ph. Eur., USP.
  • MDPI. (n.d.). Reconstructive Methodology in the Synthesis of 2-Aminopurine.
  • DailyMed. (n.d.). Aminophylline - Injection, USP.
  • U.S. Food and Drug Administration (FDA). (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
  • PubMed Central (PMC). (n.d.). Safe handling of hazardous drugs.
  • bioMérieux. (n.d.). Contamination Prevention and Decontamination.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3,7-dimethylpurine-2,6-dione
Reactant of Route 2
1-Amino-3,7-dimethylpurine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.